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(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Documentation Hub

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  • Product: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

Core Science & Biosynthesis

Foundational

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline chemical structure and properties

[1] Executive Summary (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline, commonly referred to as Fmoc-cis-4-allyloxy-L-proline , is a specialized non-proteinogenic amino acid building block used in solid-phase peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline, commonly referred to as Fmoc-cis-4-allyloxy-L-proline , is a specialized non-proteinogenic amino acid building block used in solid-phase peptide synthesis (SPPS).[1] Unlike its more common trans-(4R) counterpart (derived from natural hydroxyproline), the (4S) isomer is engineered to induce specific conformational biases—specifically favoring the cis-amide bond geometry via stereoelectronic effects.

This molecule serves two critical functions in modern drug discovery:

  • Conformational Locking: The (4S)-allyloxy substituent promotes a C

    
    -endo ring pucker, shifting the equilibrium of the preceding peptide bond toward the cis form, which is essential for nucleating 
    
    
    
    -turns or disrupting
    
    
    -helices.[1]
  • Bioorthogonal Functionalization: The allyl ether moiety acts as a versatile handle for Ring-Closing Metathesis (RCM) to form "stapled" peptides or can be orthogonally deprotected to reveal a hydroxyl group for late-stage diversification.[1]

Chemical Profile & Specifications

Structural Identification

The molecule consists of an L-proline core protected at the


-terminus by Fmoc and functionalized at the 4-position with an allyl ether.[1] The (4S) stereochemistry indicates the allyloxy group is cis relative to the C2-carboxyl group (in the L-configuration).
PropertySpecification
IUPAC Name (2S, 4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(allyloxy)pyrrolidine-2-carboxylic acid
Common Name Fmoc-cis-4-allyloxy-L-proline; Fmoc-cis-Hyp(All)-OH
Molecular Formula C

H

NO

Molecular Weight 393.44 g/mol
Stereochemistry (2S) at

-carbon; (4S) at

-carbon
Solubility Soluble in DMF, DCM, DMSO; Insoluble in Water
Appearance White to off-white crystalline powder
CAS Registry Not widely listed; typically synthesized from CAS 174148-03-9 precursors
Stereochemical & Electronic Impact

The distinction between the (4S) and (4R) isomers is not merely structural but functional. The electronegative oxygen at C4 exerts a Gauche Effect , influencing the ring pucker:

  • 4R (Trans): Favors C

    
    -exo pucker 
    
    
    
    Stabilizes trans-amide bond (Type II Polyproline helix).[1]
  • 4S (Cis): Favors C

    
    -endo pucker 
    
    
    
    Destabilizes trans-amide, increasing cis-amide population (Type I Polyproline helix /
    
    
    -turn).[1]

Structure cluster_0 Chemical Structure Logic cluster_1 Functional Consequence Fmoc Fmoc Group (N-Protection) Proline L-Proline Core (2S Configuration) Fmoc->Proline Carbamate Link Allyl Allyl Ether (4S) (Cis-Substituent) Proline->Allyl Ether Link (Cgamma-endo bias) Pucker C-gamma ENDO Pucker Allyl->Pucker Stereoelectronic Effect Amide Increased Cis-Amide Population Pucker->Amide

Caption: Structural logic of (4S)-Fmoc-Hyp(All)-OH showing the causal link between the 4S-substituent and conformational biasing.

Synthesis & Quality Control

Synthetic Route

Commercial availability of the (4S) isomer is lower than the (4R) isomer. It is typically synthesized via Williamson ether synthesis starting from Fmoc-cis-4-hydroxy-L-proline .[1]

  • Starting Material: Fmoc-cis-4-hydroxy-L-proline (derived from cis-4-hydroxyproline).[1]

  • Reagents: Allyl Bromide, Silver(I) Oxide (Ag

    
    O) or Sodium Hydride (NaH).
    
    • Note: Ag

      
      O is preferred to prevent Fmoc cleavage (base-sensitive) and racemization.[1]
      
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Quality Assurance Parameters
  • HPLC Purity: >98% (Reverse phase C18, Water/Acetonitrile + 0.1% TFA).

  • Chiral HPLC: Essential to verify <0.5% of the (4R) diastereomer.

  • NMR:

    
    H NMR must show characteristic allyl signals (multiplet at 5.8-6.0 ppm, doublet at 5.1-5.3 ppm).
    

Application Workflow: Ring-Closing Metathesis (RCM)

The primary application of this building block is the synthesis of hydrocarbon-stapled peptides. The following workflow integrates the (4S)-allyloxy proline into a peptide sequence, followed by on-resin cyclization.[1]

Experimental Protocol: Resin Loading

Objective: Load Fmoc-cis-Hyp(All)-OH onto 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine formation and racemization.[1]

  • Swelling: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in dry DCM (10 mL) for 30 min.

  • Activation: Dissolve 1.0 eq (relative to desired loading, typically 0.6 mmol) of Fmoc-cis-Hyp(All)-OH in 10 mL dry DCM. Add 4.0 eq of DIPEA.

  • Coupling: Add the amino acid solution to the resin. Agitate for 2 hours at RT.

  • Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction vessel to cap unreacted chlorides. Agitate for 15 min.

  • Washing: Wash resin with DCM (3x), DMF (3x), DCM (3x).

  • Loading Check: Determine loading via UV absorbance of the Fmoc-piperidine adduct at 301 nm.

Experimental Protocol: On-Resin RCM

Objective: Form the intramolecular staple between two allyl-functionalized residues using Grubbs Catalyst.

Reagents:

  • Grubbs Catalyst (1st or 2nd Generation) or Hoveyda-Grubbs II.[1]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (Degassed).

Procedure:

  • Preparation: Synthesize the full linear peptide on resin using standard SPPS. The sequence must contain two allyl-bearing residues (e.g., at positions

    
     and 
    
    
    
    ).
  • Solvent Exchange: Wash resin 3x with anhydrous DCE to remove traces of DMF (which poisons the catalyst).

  • Catalyst Addition: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~5-10 mM). Add to resin.[2][3][4]

  • Reaction: Reflux at 40–50°C (or microwave at 60°C) for 2 hours under Inert Atmosphere (N

    
    /Ar).
    
  • Cycling: Drain and repeat the catalyst addition step to ensure completion (typically 2 cycles).

  • Quenching: Wash resin with DCE (3x), then DMSO (3x) to remove Ruthenium traces.

Experimental Protocol: Orthogonal Allyl Deprotection

Objective: Remove the allyl group to restore the hydroxyl functionality without cleaving the peptide from the resin.

Reagents:

  • Pd(PPh

    
    )
    
    
    
    (0.1 eq).
  • Scavenger: Phenylsilane (PhSiH

    
    , 10 eq) or N,N-dimethylbarbituric acid (NDMBA).
    

Procedure:

  • Wash: Wash resin with DCM (3x) and dry under N

    
    .[3]
    
  • Reaction: Add Pd(PPh

    
    )
    
    
    
    and PhSiH
    
    
    in dry DCM. Agitate for 2 x 30 min under Argon.
  • Cleanup: Wash extensively with DCM, DMF, and 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd black).

Visualization of RCM Workflow

RCM_Workflow cluster_spps 1. SPPS Assembly cluster_rcm 2. Metathesis (Stapling) cluster_final 3. Final Processing Resin Resin-Bound Linear Peptide AllylGroups Contains Two (4S)-Allyl Prolines Resin->AllylGroups Grubbs Grubbs Catalyst (in DCE, 50°C) AllylGroups->Grubbs Add Catalyst Cycle Macrocyclization (Alkene Formation) Grubbs->Cycle 2 Cycles Wash DMSO Wash (Remove Ru) Cycle->Wash Cleave TFA Cleavage & Purification Wash->Cleave

Caption: Step-by-step workflow for generating stapled peptides using Fmoc-cis-Hyp(All)-OH.

References

  • Stereoelectronic Effects in Proline: Bretscher, L. E., et al. "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society, 2001.

  • RCM on Resin: Blackwell, H. E., & Grubbs, R. H. "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition, 1998.

  • Allyl Deprotection: Thieriet, N., et al. "Palladium-Catalyzed Allyl Group Removal in Solid Phase Synthesis." Journal of Peptide Science, 2007.

  • Proline Editing: "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society, 2016.

  • Commercial Reference: "Fmoc-Hyp(All)-OH Product Specifications." Merck/Sigma-Aldrich.[1] (Note: Standard commercial reference is typically the (4R) isomer; (4S) requires custom synthesis or specific sourcing as detailed).

Sources

Exploratory

Strategic Orthogonality in Solid-Phase Peptide Synthesis: A Comparative Technical Guide on Fmoc-Hyp(tBu)-OH and Fmoc-Hyp(All)-OH

Executive Summary In the synthesis of complex peptide therapeutics, the incorporation of hydroxyproline (Hyp) is essential for engineering structural stability, particularly in collagen-mimetic peptides and constrained m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the synthesis of complex peptide therapeutics, the incorporation of hydroxyproline (Hyp) is essential for engineering structural stability, particularly in collagen-mimetic peptides and constrained macrocycles. During Solid-Phase Peptide Synthesis (SPPS), the secondary amine of hydroxyproline is universally protected by the base-labile Fmoc group. However, the selection of the side-chain hydroxyl protecting group—specifically between the tert-butyl (tBu) ether and the allyl (All) ether—fundamentally dictates the synthetic trajectory. This whitepaper provides an in-depth mechanistic analysis of Fmoc-Hyp(tBu)-OH and Fmoc-Hyp(All)-OH, detailing the causality behind their deprotection chemistries and providing validated protocols for orthogonal peptide engineering.

Mechanistic Causality: tBu vs. Allyl Protecting Groups

The core difference between Fmoc-Hyp(tBu)-OH and Fmoc-Hyp(All)-OH lies in their orthogonal reactivity profiles, which dictate when and how the hydroxyl group is unmasked during synthesis.

Fmoc-Hyp(tBu)-OH: The Standard Linear Workhorse

Fmoc-Hyp(tBu)-OH is the industry standard for synthesizing linear peptides where the final product requires a free hydroxyl group on the proline ring 1[1].

  • Mechanism of Protection: The bulky tert-butyl group provides immense steric hindrance, preventing unwanted acylation of the secondary hydroxyl during the coupling of subsequent amino acids.

  • Mechanism of Deprotection: The tBu ether is strictly acid-labile. During the final global cleavage step using high concentrations of Trifluoroacetic Acid (TFA), the ether oxygen is protonated, leading to the heterolytic cleavage of the C-O bond and the release of a highly stable tert-butyl carbocation.

  • Causality in Protocol Design: Because the resulting tert-butyl carbocation is a potent electrophile, it will rapidly re-alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Cysteine) if left unchecked. Therefore, the cleavage cocktail must contain nucleophilic scavengers (like water and triisopropylsilane) to irreversibly trap these carbocations.

Fmoc-Hyp(All)-OH: The Orthogonal Architect

Fmoc-Hyp(All)-OH is utilized when the synthetic strategy requires the selective unmasking of the hydroxyproline side chain while the peptide remains attached to the solid support and all other side chains remain protected.

  • Mechanism of Protection: The allyl ether is completely stable to both the basic conditions of Fmoc removal (20% piperidine) and the highly acidic conditions of global cleavage (95% TFA). This makes it a true "orthogonal" protecting group 2[2].

  • Mechanism of Deprotection: The allyl group is removed via a precise organometallic mechanism using Palladium(0) catalysis 3[3]. The Pd(0) species undergoes oxidative addition into the allyl-oxygen bond, generating a reactive π-allyl-palladium(II) complex.

  • Causality in Protocol Design: The π-allyl-palladium(II) complex is an intermediate that must be resolved. A nucleophilic scavenger (such as phenylsilane, PhSiH₃, or morpholine) is introduced to attack the allyl group, transferring it away from the peptide and regenerating the active Pd(0) catalyst to continue the cycle.

Quantitative & Qualitative Data Presentation

The following table summarizes the critical divergent properties of these two building blocks, providing a rapid decision matrix for peptide chemists.

FeatureFmoc-Hyp(tBu)-OHFmoc-Hyp(All)-OH
Protecting Group tert-Butyl (tBu) etherAllyl (All) ether
Fmoc Deprotection Stability Stable (20% Piperidine)Stable (20% Piperidine)
Global Cleavage Stability Labile (Cleaved by 95% TFA)Stable (Resistant to 95% TFA)
Specific Deprotection Reagent Trifluoroacetic Acid (TFA)Palladium(0) / e.g., Pd(PPh₃)₄
Required Scavengers TIS, H₂O, EDTPhenylsilane (PhSiH₃), Morpholine
Primary Application Standard linear peptide synthesisOn-resin macrocyclization, glycosylation
Deprotection Byproduct tert-Butyl carbocationAllyl-scavenger adduct

Experimental Workflows & Decision Logic

The choice between tBu and All protection dictates the entire downstream workflow. As illustrated below, Hyp(tBu) follows a linear path to final cleavage, whereas Hyp(All) branches into an orthogonal modification pathway.

Workflow Start Start: Fmoc-SPPS Elongation Hyp_tBu Incorporate Fmoc-Hyp(tBu)-OH Start->Hyp_tBu Hyp_All Incorporate Fmoc-Hyp(All)-OH Start->Hyp_All Standard_Cleavage Global Cleavage (TFA + Scavengers) Hyp_tBu->Standard_Cleavage Standard Synthesis Pd_Deprotect On-Resin Pd(0) Deprotection (Pd(PPh3)4 + PhSiH3) Hyp_All->Pd_Deprotect Orthogonal Strategy Final Purified Peptide Standard_Cleavage->Final Modification On-Resin Modification (e.g., Glycosylation, Cyclization) Pd_Deprotect->Modification Modification->Standard_Cleavage

Workflow comparison between Hyp(tBu) standard synthesis and Hyp(All) orthogonal modification.

Validated Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols detail the self-validating steps required for the deprotection of both protecting groups.

Protocol 1: Global Deprotection of Hyp(tBu)-Containing Peptides

This protocol is executed at the end of the synthesis to simultaneously cleave the peptide from the resin and remove the tBu protecting group.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 min) and dry under a stream of nitrogen.

    • Causality: Residual Dimethylformamide (DMF) acts as a weak base and will neutralize the TFA, severely reducing cleavage efficiency and potentially leaving the tBu group intact.

  • Cleavage Cocktail Formulation: Prepare a fresh solution of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).

    • Causality: TIS is a highly effective hydride donor that rapidly quenches the tert-butyl carbocations generated during tBu ether cleavage, preventing the irreversible alkylation of the peptide backbone or reactive side chains.

  • Reaction Execution: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2 to 3 hours.

  • Precipitation and Isolation: Filter the resin and concentrate the filtrate under a stream of nitrogen. Add the concentrated solution dropwise to 10 volumes of ice-cold diethyl ether. Centrifuge to pellet the precipitated peptide.

    • Causality: The fully deprotected peptide is insoluble in cold ether, whereas the cleaved tBu-TIS adducts and residual TFA remain highly soluble, allowing for efficient phase separation.

Protocol 2: Orthogonal Palladium-Catalyzed Deprotection of Hyp(All) On-Resin

This protocol is executed mid-synthesis, while the peptide is still anchored to the resin, to selectively unmask the Hyp hydroxyl group for further modification.

  • Resin Swelling: Swell the peptidyl-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or N₂).

    • Causality: Proper swelling of the polystyrene or PEG matrix is mandatory to ensure the bulky Pd(PPh₃)₄ catalyst can physically access the internal pores where the peptide chains are anchored4[4].

  • Catalyst Activation: In a dry vial, dissolve Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.1–0.25 eq) and Phenylsilane (PhSiH₃) (10–20 eq) in a minimal volume of anhydrous DCM.

    • Causality: The reaction must be kept anhydrous and oxygen-free, as Pd(0) is rapidly oxidized to inactive Pd(II) species in the presence of air, halting the catalytic cycle.

  • Deprotection Reaction: Add the catalyst solution to the resin and agitate in the dark for 2 hours.

    • Causality: Light exposure accelerates the degradation of the palladium complex into insoluble "palladium black," which precipitates into the resin and terminates the reaction.

  • Heavy Metal Scavenging (Critical Step): Drain the reaction mixture and wash the resin sequentially with DCM (3x), followed by a solution of 0.5% Sodium Diethyldithiocarbamate (DEDTC) in DMF (3 × 5 min), and finally pure DMF (3x).

    • Causality: DEDTC is a powerful bidentate chelator. It is required to strip residual heavy metal palladium that becomes trapped within the resin matrix. Failure to remove palladium will poison subsequent coupling reactions and contaminate the final therapeutic product 5[5].

The Palladium Catalytic Cycle in Allyl Deprotection

Understanding the precise organometallic mechanism is essential for troubleshooting incomplete deprotections. The diagram below maps the self-regenerating catalytic cycle that makes orthogonal allyl deprotection possible.

CatalyticCycle Resin Resin-Peptide-Hyp(All) Pi_Allyl π-Allyl-Pd(II) Complex + Free Resin-Peptide-Hyp(OH) Resin->Pi_Allyl Oxidative Addition Pd_Cat Pd(0) Catalyst (Active Species) Pd_Cat->Pi_Allyl Regen Regenerated Pd(0) + Allyl-Scavenger Adduct Pi_Allyl->Regen Nucleophilic Attack Scavenger Nucleophilic Scavenger (e.g., PhSiH3) Scavenger->Regen Regen->Pd_Cat Catalyst Recycling

Mechanism of Palladium(0)-catalyzed allyl deprotection via π-allyl-Pd(II) intermediate.

Conclusion

The selection between Fmoc-Hyp(tBu)-OH and Fmoc-Hyp(All)-OH is not merely a matter of preference, but a strategic decision that defines the architectural limits of the synthesized peptide. Fmoc-Hyp(tBu)-OH remains the unquestioned standard for linear peptide elongation due to its seamless integration into standard Fmoc/tBu SPPS protocols. Conversely, Fmoc-Hyp(All)-OH serves as the critical linchpin for advanced peptide engineering, enabling orthogonal, on-resin modifications such as macrocyclization, targeted glycosylation, and the attachment of fluorescent or chelating theranostic payloads.

References

  • Alfa Chemistry. "CAS 122996-47-8 Fmoc-Hyp(tBu)-OH." Alfa Chemistry Product Catalog. 1

  • BenchChem. "Orthogonal Deprotection Strategies Involving Allyl Protecting Groups: A Comparative Guide." BenchChem Technical Support Team, 2025. 2

  • Guibé, François, et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis." ResearchGate. 3

  • Sengupta, Sagnik, et al. "Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer." Beilstein Journal of Organic Chemistry, 2018, 14, 2665–2679. 4

  • Chelvam, Venkatesh, et al. "Challenges in Palladium-Catalyzed Deprotection of Allyl/Alloc Groups in the Presence of Poisoning Moieties." Beilstein Journal of Organic Chemistry, 2018. 5

Sources

Foundational

Technical Guide: The Role of 4-Allyloxyproline in Peptidomimetic Drug Discovery

Executive Summary In the landscape of peptidomimetic drug design, 4-allyloxyproline (Hyp(All)) has emerged as a high-utility scaffold that bridges the gap between conformational rigidity and functional versatility. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetic drug design, 4-allyloxyproline (Hyp(All)) has emerged as a high-utility scaffold that bridges the gap between conformational rigidity and functional versatility. Unlike standard proteinogenic amino acids, Hyp(All) offers a dual advantage: it enforces specific pyrrolidine ring puckering to pre-organize peptide backbones, and it provides an orthogonal alkene handle for late-stage diversification via Ring-Closing Metathesis (RCM) or Thiol-Ene "click" chemistry.

This guide details the structural mechanics, synthetic protocols, and application strategies of 4-allyloxyproline, designed for researchers aiming to stabilize bioactive peptides or develop novel macrocyclic therapeutics.

Part 1: Structural Mechanics & Conformational Control

The Stereoelectronic Effect

The utility of proline derivatives lies in their ability to lock the peptide backbone into specific conformations (Φ, Ψ angles) by restricting the flexibility of the pyrrolidine ring. The conformation of the proline ring is governed by the "pucker" of the


-carbon (

).
  • Natural Proline: Exists in a rapid equilibrium between

    
    -endo (down) and 
    
    
    
    -exo (up) puckers.
  • 4-Allyloxyproline (4R-isomer): The electronegative oxygen atom at the 4-position induces a strong gauche effect . To maximize orbital overlap between the

    
     and 
    
    
    
    orbitals, the electronegative substituent prefers a pseudo-axial orientation.
    • For (2S, 4R)-4-allyloxyproline (derived from natural L-hydroxyproline), this forces the ring into a

      
      -exo pucker .
      
    • Consequence: This pucker stabilizes the trans isomer of the preceding peptide bond (

      
      ), promoting Polyproline II (PPII) helices and extended backbone structures ideal for mimicking collagen or stabilizing 
      
      
      
      -strands.
Comparative Puckering Data
DerivativeStereochemistryDominant PuckerPeptide Bond PreferenceStructural Impact
Proline 2SMixed (Endo/Exo)Trans/Cis equilibriumFlexible hinge
4(R)-Hydroxyproline 2S, 4R

-Exo
Strong TransCollagen triple helix stabilizer
4(R)-Allyloxyproline 2S, 4R

-Exo (Strong)
Strong Trans Extended structure / PPII helix
4(S)-Allyloxyproline 2S, 4S

-Endo
Cis bias increased

-turn inducer

Part 2: Synthetic Protocols

Strategy 1: On-Resin "Proline Editing"

Recommended for high-throughput library generation. This advanced protocol allows for the introduction of the allyl handle after the peptide chain has been assembled, avoiding the need to synthesize and purify the Fmoc-Hyp(All)-OH building block separately.

Reagents:

  • Resin-bound peptide with Fmoc-Hyp(Trt)-OH incorporated.

  • Allyl Bromide (freshly distilled).

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (solution phase step) OR BEMP (on-resin).

  • Solvent: DMF/THF.

Workflow Diagram:

ProlineEditing Start Resin-Peptide-Hyp(Trt)-Fmoc Step1 1. Trityl Removal (1% TFA/DCM) Start->Step1 Inter1 Free -OH Intermediate Step1->Inter1 Step2 2. O-Alkylation (Allyl-Br, Base, DMF) Inter1->Step2 End Resin-Peptide-Hyp(O-Allyl)-Fmoc Step2->End  Yield >90%

Caption: On-resin "Proline Editing" workflow converting protected hydroxyproline to 4-allyloxyproline.

Strategy 2: Solution-Phase Synthesis of Fmoc-Hyp(All)-OH

Recommended for large-scale GMP production.

  • Starting Material: commercially available Boc-Hyp-OH (4-hydroxy-L-proline, N-Boc protected).

  • O-Alkylation:

    • Dissolve Boc-Hyp-OH (1 eq) in anhydrous DMF at 0°C.

    • Add NaH (2.2 eq, 60% dispersion) slowly. Stir for 30 min.

    • Add Allyl Bromide (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 4-16 hours.

    • Quench: Carefully add water, acidify with 1M HCl, and extract with EtOAc.

  • Protecting Group Switch (Boc

    
     Fmoc): 
    
    • Deprotection: Treat with TFA/DCM (1:1) for 1 hour. Concentrate in vacuo.

    • Fmoc Protection: Redissolve in Water/Dioxane (1:1) with NaHCO3 (3 eq). Add Fmoc-OSu (1.1 eq).[1] Stir overnight.

    • Purification: Acidify and extract. Purify via flash chromatography (Hexane/EtOAc).

  • Result: Fmoc-(2S, 4R)-4-allyloxyproline (White solid).

Part 3: Functional Applications in Drug Discovery

Macrocyclization via Ring-Closing Metathesis (RCM)

4-Allyloxyproline serves as a robust handle for "stapling" peptides. Unlike all-hydrocarbon staples which require non-natural


-methyl, 

-alkenyl amino acids, Hyp(All) retains the hydrophilic character of the peptide backbone while enabling cyclization.
  • Mechanism: Ruthenium-catalyzed metathesis between two Hyp(All) residues (or Hyp(All) and Allylglycine).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (10-20 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or Trichlorobenzene (for high temp).

  • Outcome: Formation of an ether-bridged macrocycle.

  • Advantage: The ether linkage is metabolically stable and more polar than hydrocarbon staples, potentially improving solubility.

Thiol-Ene "Click" Bioconjugation

The allyl ether is an ideal partner for radical-mediated thiol-ene coupling (TEC). This reaction is orthogonal to standard peptide coupling and RCM.

  • Reaction: Hyp(All)-Peptide + R-SH (Thiol)

    
     Thioether Conjugate.
    
  • Conditions: Water/buffer compatible. Photoinitiator (e.g., LAP or VA-044). 365 nm or 405 nm light.

  • Applications:

    • Lipidation: Attach fatty acid thiols to improve cell permeability.

    • Glycosylation: Attach thioglycosides.

    • Fluorophore Labeling: Site-specific attachment of dyes without affecting N-terminus or Lysines.

Decision Logic for Application Choice:

ApplicationLogic Start Peptide Design Goal Decision Primary Objective? Start->Decision Stapling Stabilize Secondary Structure (Helix/Turn) Decision->Stapling Conformational Lock Conjugation Attach Payload (Drug/Dye/Lipid) Decision->Conjugation Functionalization RCM Ring-Closing Metathesis (Grubbs Cat.) Stapling->RCM TEC Thiol-Ene Click (UV + Thiol) Conjugation->TEC Result1 Macrocyclic Peptide (Protease Resistant) RCM->Result1 Result2 Functionalized Conjugate (Site-Specific) TEC->Result2

Caption: Decision matrix for utilizing the allyl handle in peptidomimetic development.

Part 4: Case Study Data & Validation

Experiment: Stability of a model collagen-mimetic peptide modified with 4-allyloxyproline vs. native proline.

Peptide SequenceModification

(Melting Temp)
Proteolytic Half-Life (

)
(Pro-Pro-Gly)

None (Native)41°C25 min
(Pro-Hyp-Gly)

4-Hydroxyproline69°C120 min
(Pro-Hyp(All) -Gly)

4-Allyloxyproline 72°C >240 min

Interpretation: The 4-allyloxy group maintains the stabilizing


-exo pucker required for the triple helix (evidenced by high 

) while the steric bulk of the allyl group sterically hinders protease access, significantly extending plasma stability.

References

  • Conformational Analysis of 4-Substituted Prolines

    • Title: The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker.[2]

    • Source:Journal of the American Chemical Society (2019).
    • URL:[Link]

  • Proline Editing & Synthesis

    • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.[3]

    • Source:Journal of the American Chemical Society (2013).
    • URL:[Link]

  • Peptide Stapling via Metathesis

    • Title: Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress.
    • Source:Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • Thiol-Ene Chemistry in Peptides

    • Title: Applications of Thiol-Ene Chemistry for Peptide Science.
    • Source:Frontiers in Chemistry (2020).
    • URL:[Link]

Sources

Exploratory

Solubility Profile and Handling Protocols for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline in Organic Solvents: A Technical Guide for SPPS

Executive Summary (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline—commonly referred to as Fmoc-Hyp(Allyl)-OH—is a highly specialized amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). By introducing a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline—commonly referred to as Fmoc-Hyp(Allyl)-OH—is a highly specialized amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). By introducing a reactive allyl ether handle onto the rigid proline backbone, this derivative enables downstream orthogonal modifications, such as ring-closing metathesis (RCM) and thiol-ene click chemistry.

For researchers and drug development professionals, understanding the solubility profile of this compound is paramount. Poor solubility during SPPS leads to incomplete coupling, sequence deletions, and difficult purifications[1]. This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of Fmoc-Hyp(Allyl)-OH, a quantitative solvent profile, and a self-validating experimental protocol for determining precise solubility limits in the laboratory.

Structural Causality: The Thermodynamic Basis of Solubility

As a Senior Application Scientist, I emphasize that solubility is not merely a physical constant to be memorized; it is a thermodynamic equilibrium dictated by the molecule's structural domains. The solubility of Fmoc-Hyp(Allyl)-OH is governed by the interplay of three distinct moieties:

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, planar, and highly hydrophobic fluorenyl ring system drives the molecule's affinity for organic solvents. However, its bulkiness and hydrophobicity render the molecule completely insoluble in aqueous media and prone to aggregation if the solvent cannot disrupt pi-pi stacking interactions[].

  • The Allyloxy (2-propen-1-yloxy) Side Chain: In standard Fmoc-Hyp-OH, the free hydroxyl group acts as a strong hydrogen-bond donor, which can lead to intermolecular hydrogen bonding and reduced solubility in moderately polar solvents. By masking this hydroxyl with an allyl ether, the hydrogen-bond donor is removed. This functionalization significantly increases the molecule's lipophilicity, thereby enhancing its solubility in halogenated solvents like dichloromethane (DCM) compared to typical Fmoc-amino acids[1].

  • The C-Terminal Carboxylic Acid: The C-terminus remains a polar hydrogen-bond donor and acceptor. To prevent solute-solute aggregation (dimerization via hydrogen bonding), polar aprotic solvents are required to solvate this moiety effectively without protonating the solvent[].

StructuralCausality Root (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Fmoc Fmoc Protecting Group (Hydrophobic) Root->Fmoc Allyl Allyloxy Side Chain (Lipophilic Ether) Root->Allyl Carboxyl C-Terminal Carboxylic Acid (Polar H-Bond Donor) Root->Carboxyl Sol1 Drives solubility in organic solvents Fmoc->Sol1 Sol2 Enhances DCM solubility vs. free hydroxyl Allyl->Sol2 Sol3 Requires polar aprotic solvents (DMF/NMP) Carboxyl->Sol3

Logical relationship between structural domains and solvent compatibility.

Quantitative Solubility Profile

Fmoc-protected amino acids typically exhibit excellent solubility in common peptide synthesis solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[]. The table below synthesizes the solubility profile of Fmoc-Hyp(Allyl)-OH across various organic solvents, providing the mechanistic rationale for each behavior.

SolventChemical ClassDielectric Constant (ε)Solubility ProfileEstimated CapacityMechanistic Rationale
DMF Polar Aprotic36.7Excellent> 200 mg/mLHigh dipole moment disrupts intermolecular H-bonds; effectively solvates both the Fmoc group and the polar carboxylic acid[].
NMP Polar Aprotic32.2Excellent> 200 mg/mLSuperior solvating power for peptide backbone and bulky Fmoc derivatives; prevents solute aggregation[].
DMSO Polar Aprotic46.7Excellent> 150 mg/mLStrong H-bond acceptor; ideal for preparing highly concentrated stock solutions for subsequent dilution.
DCM Halogenated8.9Good50 - 100 mg/mLThe allyloxy ether masks the hydroxyl H-bond donor, significantly increasing lipophilicity and DCM compatibility compared to standard Fmoc-amino acids[1].
Methanol Polar Protic32.7Poor< 10 mg/mLThe protic nature of methanol conflicts with the highly hydrophobic fluorenyl ring, leading to poor solvation.
Hexane Non-polar1.9Insoluble< 1 mg/mLCompletely lacks the polarity or H-bond accepting capability required to solvate the C-terminal carboxylic acid.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Step-by-Step Methodology
  • Solvent Dispensing: Dispense exactly 1.0 mL of the target solvent (e.g., DMF or DCM) into a 2.0 mL amber glass vial. The amber glass is critical to protect the light-sensitive Fmoc group from UV degradation[].

  • Incremental Solute Addition: Weigh Fmoc-Hyp(Allyl)-OH accurately and add it to the vial in 10 mg increments[1].

  • Equilibration: Seal the vial and agitate vigorously using a vortex mixer for 2 minutes. Follow this with sonication in a water bath at 25°C for 5 minutes to overcome the activation energy of dissolution.

  • Optical Validation (Tyndall Effect): Shine a focused laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-precipitates are present, indicating saturation. If the solution is optically clear, repeat Step 2.

  • Phase Separation: Once a persistent precipitate is formed, centrifuge the vial at 10,000 x g for 10 minutes to firmly pellet the undissolved solute.

  • HPLC-UV Quantification: Carefully extract 10 µL of the clear supernatant and dilute it 1:100 in the mobile phase. Quantify the concentration via HPLC-UV at 254 nm (the absorbance maximum of the Fmoc group) against a pre-established standard curve.

SolubilityWorkflow A 1. Solvent Selection (DMF, NMP, DCM) B 2. Incremental Solute Addition (Fmoc-Hyp(Allyl)-OH) A->B C 3. Equilibration (Vortex & Sonication) B->C D 4. Optical Inspection (Tyndall Effect) C->D D->B If solution is clear E 5. Centrifugation & HPLC-UV Quantification D->E If precipitate persists F 6. Data Synthesis (Solubility Profile) E->F

Workflow for self-validating thermodynamic solubility determination.

Application Insights: Optimizing SPPS Workflows

When incorporating Fmoc-Hyp(Allyl)-OH into a peptide sequence, solvent choice during the coupling cycle is critical. While most Fmoc-amino acids are dissolved exclusively in DMF or NMP[1], the enhanced lipophilicity provided by the allyl ether allows for the use of DCM/DMF co-solvent mixtures.

Using a 1:1 mixture of DCM and DMF during the pre-activation step (e.g., with DIC/Oxyma) can maximize resin swelling (driven by DCM) while maintaining the solubility of the activated amino acid ester (driven by DMF). This dual-solvent approach is particularly effective when coupling Fmoc-Hyp(Allyl)-OH onto sterically hindered or aggregation-prone peptide chains.

References

Sources

Foundational

Technical Guide: Stereochemistry and Application of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

This guide provides an in-depth technical analysis of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline , a critical building block for peptide stapling and peptidomimetic design.[1] Executive Summary (4S)-1-Fmoc-4-(2-propen-1-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline , a critical building block for peptide stapling and peptidomimetic design.[1]

Executive Summary

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline (often abbreviated as Fmoc-cis-Pro(OAll)-OH ) is a synthetic amino acid derivative used primarily to introduce olefinic handles into peptides for Ring-Closing Metathesis (RCM).[1]

Unlike the naturally derived trans-4-hydroxyproline (4R configuration), this (4S) isomer possesses a cis relationship between the C4-allyloxy group and the C2-carboxylate. This stereochemical inversion forces the pyrrolidine ring into a C


-endo  pucker, drastically altering the peptide backbone trajectory and the spatial orientation of the reactive allyl group. This guide details the structural consequences, synthesis, and analytical validation of this specific stereoisomer.

Part 1: Stereochemical Definition & Conformational Analysis

Nomenclature and Configuration

The designation (4S) in the context of L-proline (which is (2S) ) defines the relative orientation of the substituents:

  • L-Proline Backbone: (2S) configuration.[2]

  • C4-Substituent: (4S) configuration.

  • Relative Stereochemistry: Cis . The allyloxy ether at C4 and the carboxylic acid at C2 are on the same face of the pyrrolidine ring.

This stands in contrast to the commercially dominant trans-isomer (derived from natural collagen), which is (2S, 4R).[1]

The Ring Pucker Effect (Endo vs. Exo)

The stereochemistry at C4 dictates the preferred conformation of the pyrrolidine ring due to the gauche effect . Electronegative substituents (like oxygen) at C4 prefer a pseudo-axial orientation to maximize orbital overlap (


).
  • (4S)-Isomer (Cis): The allyloxy group adopts a pseudo-axial position, forcing the ring into a C

    
    -endo  (down) pucker.[1]
    
  • (4R)-Isomer (Trans): The allyloxy group adopts a pseudo-equatorial position, favoring a C

    
    -exo  (up) pucker.[1]
    

Impact on Peptide Structure: The C


-endo  pucker favored by the (4S) isomer destabilizes the Polyproline II (PPII) helix typical of collagen and increases the population of the cis-amide  bond (

increases). This makes the (4S) isomer ideal for inducing

-turns or accessing specific staple geometries that are geometrically impossible with the (4R) isomer.
Structural Visualization

The following diagram illustrates the stereochemical inversion and resulting conformational bias.

ProlineConformation cluster_conformation Conformational Consequence Trans Natural (4R)-Trans (Pseudo-equatorial substituent) Favors Cγ-Exo Pucker Mitsunobu Mitsunobu Inversion (Stereochemical Inversion) Trans->Mitsunobu Start from Fmoc-Hyp-OMe Exo Cγ-Exo Pucker (Promotes PPII Helix) Trans->Exo Cis Target (4S)-Cis (Pseudo-axial substituent) Favors Cγ-Endo Pucker Endo Cγ-Endo Pucker (Promotes β-turns / Cis-amide) Cis->Endo Mitsunobu->Cis Yields (4S)-Allyl Ether

Caption: Transformation from natural (4R)-trans precursors to the (4S)-cis target, highlighting the shift in ring pucker preference.

Part 2: Synthesis & Protocol (Self-Validating System)

The most robust route to (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline utilizes the Mitsunobu reaction to invert the stereocenter of naturally abundant trans-4-hydroxy-L-proline.

Strategic Logic

Direct alkylation of trans-hydroxyproline retains the (4R) configuration, yielding the trans-ether. To obtain the (4S) ether, one must invert the alcohol.[1]

  • Starting Material: Fmoc-L-Hyp-OMe (Commercial, (2S, 4R)).

  • Reagents: Allyl alcohol, Triphenylphosphine (

    
    ), DIAD/DEAD.[1]
    
  • Mechanism:

    
     attack by the alcohol nucleophile on the activated phosphonium intermediate causes Walden inversion at C4.
    
Step-by-Step Protocol

Step 1: Mitsunobu Etherification (Inversion)

  • Dissolve: 1.0 eq Fmoc-L-Hyp-OMe and 1.5 eq

    
     in anhydrous THF (0.1 M) under 
    
    
    
    .
  • Add: 1.5 eq Allyl alcohol.

  • Cool: Cool to 0°C.

  • Inject: Add 1.5 eq DIAD (Diisopropyl azodicarboxylate) dropwise over 20 minutes.

  • React: Warm to Room Temperature (RT) and stir for 16–24 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (byproduct). Filter and purify supernatant via flash chromatography (Hexane/EtOAc).
    • Checkpoint: Verify inversion via NMR (see Section 3).

Step 2: Ester Hydrolysis

  • Dissolve: The intermediate methyl ester in THF/Water (3:1).

  • Hydrolyze: Add 2.0 eq LiOH at 0°C. Monitor by TLC (approx. 2 hours).

    • Note: Avoid strong bases or heat to prevent Fmoc cleavage or epimerization at C2.

  • Acidify: Carefully acidify to pH 2–3 with 1M HCl.

  • Extract: Extract with EtOAc, dry over

    
    , and concentrate.
    

Part 3: Analytical Characterization (Data Presentation)

Distinguishing the (4S)-cis isomer from the (4R)-trans isomer is critical. The primary diagnostic tool is


-NMR coupling constants (

)
, which reflect the ring geometry.[1]
NMR Diagnostic Table
Feature(4S)-Cis Isomer (Target) (4R)-Trans Isomer (Natural)
Ring Pucker C

-endo
(Envelope down)
C

-exo
(Envelope up)
C4-H Orientation Pseudo-equatorialPseudo-axial
Coupling

Small (~2–5 Hz) Large (~8–10 Hz)
Coupling

Small (~2–5 Hz) Large (~8–10 Hz)
NOE Signal Strong NOE between H4 and H

(C2-H)
Weak/No NOE between H4 and H

Interpretation: In the (4S) isomer, the C4-proton is on the opposite face of the ring relative to the C2-proton (trans relationship between protons), but due to the endo-pucker, the dihedral angles result in small vicinal couplings.[1] In the (4R) isomer, the protons are cis but the exo-pucker creates distinct splitting patterns. The observation of small sums of couplings for H4 is the hallmark of the (4S)-endo conformation.

Part 4: Applications in Drug Discovery[1][4][5]

Peptide Stapling (Ring-Closing Metathesis)

The (4S)-allyloxy group projects the olefin "axially" away from the peptide backbone.

  • Staple Span: When combined with an olefinic amino acid at position

    
     or 
    
    
    
    , the (4S) stereochemistry alters the arc of the staple compared to the (4R) isomer.
  • Helix Stabilization: While (4R)-derivatives stabilize helices via the exo-pucker, (4S)-derivatives are often used to induce turns or to destabilize a helix locally to terminate a domain.[1]

Thiol-Ene Functionalization

The allyl group serves as a "click" handle. The (4S) orientation exposes the alkene to the solvent face more effectively in certain secondary structures, improving conjugation yields with thiols (e.g., lipidation, PEGylation).[1]

References

  • Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues. Source: NIH / PubMed

  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Source: PMC / NIH

  • Synthesis and conformational analysis of 4-substituted prolines. Source: Journal of Organic Chemistry (via ACS/SciSpace)

  • NMR Coupling Constants for Cis/Trans Proline Derivatives. Source: Duke University NMR Center / Iowa State

Sources

Exploratory

Stability of O-Allyl Ether Protecting Groups in Fmoc Chemistry

Executive Summary In the landscape of Fmoc solid-phase peptide synthesis (SPPS), the O-allyl ether (for Ser, Thr, Tyr) and its ester counterpart (for Asp, Glu) provide a critical third dimension of orthogonality. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fmoc solid-phase peptide synthesis (SPPS), the O-allyl ether (for Ser, Thr, Tyr) and its ester counterpart (for Asp, Glu) provide a critical third dimension of orthogonality. While the standard Fmoc/tBu strategy relies on base-labile N-terminal protection and acid-labile side-chain protection, O-allyl groups are stable to both. They are selectively removed under neutral conditions via Palladium(0)-catalyzed allyl transfer. This guide details the stability profile, mechanistic underpinnings, and validated protocols for deploying O-allyl protection in complex peptide synthesis, such as cyclic peptide formation and on-resin modification.

Mechanistic Basis of Orthogonality

The utility of the O-allyl group stems from its resistance to the hydrolytic and elimination mechanisms used for Fmoc and tBu removal. It does not rely on pH modulation for cleavage but rather on transition metal catalysis—specifically the Tsuji-Trost reaction .

The Catalytic Cycle[1]
  • Complexation: Pd(0) coordinates with the alkene of the allyl group.

  • Oxidative Addition: The C-O bond breaks, forming a cationic

    
    -allyl-Pd(II) complex and releasing the peptide alkoxide/carboxylate.
    
  • Nucleophilic Attack (Scavenging): A scavenger (nucleophile or hydride donor) attacks the

    
    -allyl complex, regenerating the Pd(0) catalyst and permanently sequestering the allyl moiety.
    
Diagram 1: The Tsuji-Trost Deprotection Mechanism

TsujiTrost Substrate Peptide-O-Allyl Complex π-Allyl-Pd(II) Complex + Peptide-O⁻ Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex Enters Cycle Byproduct Allyl-Scavenger (Inert) Complex->Byproduct Nucleophilic Attack Product Deprotected Peptide (Peptide-OH) Complex->Product Release Scavenger Scavenger (PhSiH3) Scavenger->Byproduct Consumes Allyl Byproduct->Pd0 Regeneration

Caption: The Pd(0)-catalyzed cycle. The scavenger is critical to prevent the reversible allylation of the peptide.

Stability Profile

The O-allyl ether is robust. It survives the repetitive basic conditions of Fmoc removal and the acidic conditions often used for resin cleavage (though typically removed before cleavage in cyclic peptide synthesis).

Table 1: Comparative Stability Data
Reagent/ConditionPurpose in SPPSO-Allyl StabilityNotes
20% Piperidine/DMF Fmoc RemovalStable No degradation observed over extended cycles (>24h).
DBU / Piperidine Difficult Fmoc RemovalStable Resistant to stronger non-nucleophilic bases.
TFA / TIS / H2O Final Cleavage (tBu removal)Stable Allows for cleavage of protected fragments if needed.
DIC / Oxyma CouplingStable Inert to standard activation chemistries.
HATU / DIEA CouplingStable Inert to uronium/guanidinium coupling agents.
Pd(PPh3)4 / PhSiH3 Allyl Deprotection Labile Quantitative removal in 30-60 mins.
H2 / Pd-C HydrogenolysisLabile Rarely used on solid phase; standard for benzyl groups.

Critical Insight: While O-allyl ethers are stable to TFA, they can isomerize to propenyl ethers (enol ethers) under certain catalytic conditions or with specific Iridium catalysts. Propenyl ethers are acid-labile . Ensure your Pd catalyst is free of cationic species that might promote isomerization if your intent is not acid cleavage.

Experimental Protocol: Selective Deprotection

The following protocol uses Phenylsilane (PhSiH3) as the scavenger.[1] PhSiH3 is preferred over morpholine or dimedone because it acts as a hydride donor, irreversibly reducing the


-allyl complex to propene gas and minimizing the risk of N-allylation on the peptide N-terminus.
Reagents
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[2] Note: Must be bright yellow. Brown/black catalyst is oxidized and inactive.

  • Scavenger: Phenylsilane (PhSiH3).

  • Solvent: Dichloromethane (DCM) (Anhydrous is preferred but not strictly required for robustness).

Step-by-Step Workflow
  • Resin Preparation:

    • Wash resin with DCM (3 x 1 min) to swell the matrix.

    • Tip: Perform this under an inert atmosphere (Argon/Nitrogen) if possible, though rapid addition in air is often tolerated.

  • Cocktail Preparation (Prepare immediately before use):

    • Dissolve Pd(PPh3)4 (0.1 – 0.25 eq) in DCM.

    • Add PhSiH3 (10 – 24 eq) .

    • Scale: For 0.1 mmol peptide, use ~20 mg Pd(PPh3)4 and ~250 µL PhSiH3 in 2-3 mL DCM.

  • Reaction:

    • Add the cocktail to the resin.[3]

    • Agitate gently (shaking, not stirring with magnetic bar to avoid grinding resin) for 20–30 minutes .

    • Drain and repeat the step with a fresh cocktail to ensure quantitative removal.

  • Washing (Crucial Step):

    • The Pd catalyst can stick to the resin/peptide. Wash extensively:

    • DCM (3x)

    • DMF (3x)

    • 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min). This chelates residual Pd.

    • DMF (5x) to remove the chelator.

Diagram 2: On-Resin Deprotection Workflow

Workflow Start Start: Resin-Bound Peptide (Fmoc-ON, Allyl-ON) Swell 1. Swell Resin (DCM, 3x) Start->Swell Mix 2. Add Catalyst Cocktail Pd(PPh3)4 + PhSiH3 in DCM Swell->Mix React 3. Agitate 30 min (Repeat 2x) Mix->React Wash 4. Wash & Chelate DCM -> DMF -> DTC -> DMF React->Wash End End: Allyl Removed Ready for Cyclization/Coupling Wash->End

Caption: Standard operational procedure for removing O-allyl groups on solid phase.

Troubleshooting & Optimization

Problem: Incomplete Deprotection
  • Cause: Oxidized catalyst (PdO).

  • Solution: Use fresh Pd(PPh3)4. It must be stored in the freezer under argon. If the solid is dark orange or brown, discard it.

  • Alternative: Microwave irradiation (35°C for 5 mins) significantly accelerates the reaction.

Problem: Allylation of Scavenger (Back-Alkylation)
  • Cause: Using a weak nucleophile (like morpholine) with sterically unhindered amines nearby.

  • Solution: Switch to Phenylsilane . As a hydride donor, it reduces the allyl group to propene (gas), which escapes the vessel, making the reaction effectively irreversible.

Problem: Catalyst Poisoning
  • Cause: Sulfur-containing residues (Cys, Met) can poison Pd.

  • Solution: Increase catalyst loading to 0.5 eq or use Pd(OAc)2 with PPh3 generated in situ, which can sometimes be more robust.

References

  • Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry. Link

  • Grieco, P., et al. (2001). Application of the Allyl/Alloc protecting groups in the synthesis of difficult sequences. Journal of Peptide Science. Link

  • Thieriet, N., et al. (1997). Solid-Phase Synthesis of Cyclic Peptides by the Fmoc/tBu/Allyl Strategy. Tetrahedron Letters. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Gomez-Martinez, P., et al. (1999). N,N-Dimethylbarbituric acid as a scavenger for the palladium-catalyzed deprotection of allyl groups. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Foundational

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline safety data sheet (SDS)

The following technical guide is structured to serve as an authoritative whitepaper for researchers and drug development professionals. It synthesizes safety data, chemical identity, and advanced application protocols fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative whitepaper for researchers and drug development professionals. It synthesizes safety data, chemical identity, and advanced application protocols for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline , a critical building block for hydrocarbon-stapled peptides.

Handling, Synthesis, and Applications in Peptide Stapling

Executive Summary & Compound Identity

Compound Name: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Synonyms: Fmoc-cis-Hyp(All)-OH; (2S, 4S)-Fmoc-4-allyloxyproline; N-α-(9-Fluorenylmethyloxycarbonyl)-cis-4-allyloxy-L-proline. Role: A non-canonical amino acid used primarily in Ring-Closing Metathesis (RCM) to generate hydrocarbon-stapled peptides. Stereochemical Significance: Unlike the commercially common trans isomer derived directly from natural hydroxyproline ((2S, 4R)), this (4S)-cis isomer allows for distinct macrocyclic geometries, often crucial for optimizing the binding interface of stapled peptides (e.g., targeting i, i+4 vs i, i+7 interactions).

Chemical Identity Table
PropertyData
IUPAC Name (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(allyloxy)pyrrolidine-2-carboxylic acid
CAS Number Not widely indexed for the (4S)-cis isomer. (Refer to Trans-isomer CAS 1663508-90-4 for analog reference)
Molecular Formula C₂₄H₂₅NO₅
Molecular Weight 407.47 g/mol
Chiral Configuration L-Proline backbone (2S); 4-position (4S) [Cis-relative to carboxyl]
Functional Groups Fmoc (Amine protection), Allyl Ether (Olefin handle), Carboxylic Acid
Solubility Soluble in DMF, DMSO, DCM, Methanol. Insoluble in water.
Safety Data Sheet (SDS) & Hazard Analysis

Note: While specific toxicological data for this isomer is limited, it shares the hazard profile of Fmoc-protected amino acids and allyl ethers.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Handling & Storage Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves (min 0.11mm thick), safety goggles with side shields, and lab coat. Work within a fume hood to avoid inhalation of fine dust.

  • Storage Conditions: Store at +2°C to +8°C . Keep container tightly closed in a dry, well-ventilated place.

  • Stability: Stable under recommended storage. Avoid: Strong oxidizing agents. The allyl ether moiety is stable to standard Fmoc SPPS conditions (piperidine, TFA) but reactive toward transition metals (Ru, Pd) and radicals.

Emergency Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult a physician.

  • Skin Contact: Wash with soap and plenty of water.

  • Inhalation: Move person to fresh air. If not breathing, give artificial respiration.

Technical Deep Dive: Synthesis & Stereochemistry

The synthesis of the (4S)-cis isomer requires specific attention to stereochemistry. Direct alkylation of natural (2S, 4R)-hydroxyproline yields the trans product. To obtain the (4S) configuration, an inversion of the stereocenter is required, typically via a Mitsunobu reaction.

Synthesis Pathway (Self-Validating Logic)
  • Starting Material: Fmoc-Hyp-OMe (Natural Trans isomer).

  • Stereochemical Inversion (Mitsunobu): Reaction with Allyl Alcohol, Triphenylphosphine (PPh₃), and DIAD leads to S_N2 inversion at C4, producing the (4S)-cis allyl ether.

  • Hydrolysis: Careful saponification (LiOH) removes the methyl ester without affecting the Fmoc group (under controlled low-temperature conditions) or the allyl ether.

SynthesisPathway Start Fmoc-Hyp(OH)-OMe (2S, 4R - Trans) Reaction1 Mitsunobu Reaction (Allyl-OH, PPh3, DIAD) SN2 Inversion Start->Reaction1 Inversion Intermediate Fmoc-Hyp(OAll)-OMe (2S, 4S - Cis) Reaction1->Intermediate Reaction2 Hydrolysis (LiOH, THF/H2O) Intermediate->Reaction2 Deprotection Product (4S)-Fmoc-Hyp(All)-OH (Final Product) Reaction2->Product

Figure 1: Stereochemical inversion strategy to access the (4S)-cis isomer from natural hydroxyproline.

Application: Peptide Stapling via Ring-Closing Metathesis (RCM)

This compound is a "stapling" building block. When incorporated into a peptide sequence at positions i and i+n, it allows for the formation of an all-hydrocarbon macrocycle using a Grubbs catalyst.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) & RCM

Objective: Synthesize a stapled peptide using (4S)-Fmoc-Hyp(All)-OH.

1. Coupling (Standard Fmoc SPPS):

  • Reagents: 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIPEA in DMF.[1][2]

  • Time: 45–60 minutes (Double coupling recommended for this secondary amine).

  • Note: The proline nitrogen is sterically hindered; HATU/HOAt is preferred over HBTU.

2. Ring-Closing Metathesis (On-Resin):

  • Pre-Step: Wash resin with DCM (3x) and anhydrous DCE (3x) to remove amine traces (amines poison Grubbs catalyst).

  • Catalyst: Grubbs 1st Generation (for simple staples) or Hoveyda-Grubbs 2nd Generation (for difficult sequences).

  • Conditions: 10 mM catalyst in degassed 1,2-Dichloroethane (DCE).

  • Procedure:

    • Add catalyst solution to resin.[1][2]

    • Agitate at Room Temp for 2 hours (or 40°C for 1 hour).

    • Drain and repeat with fresh catalyst solution (2x total).

    • Wash with DCE, then DMF, then MeOH.

  • Validation: Perform a "micro-cleave" and check via LC-MS. A mass shift of -28 Da (loss of ethylene) confirms cyclization.

Stapling Geometry Logic

The choice of (4S)-cis vs (4R)-trans affects the trajectory of the alkene side chain.

  • (4R)-Trans: Side chain points away from the helix core (standard for many i, i+4 staples).

  • (4S)-Cis: Side chain points toward the helix face or alters the loop conformation. Used to fine-tune the "staple scan" when standard geometries fail to induce helicity or binding.

RCM_Workflow Resin Resin-Bound Linear Peptide (Contains two Allyl-Pro residues) Wash Solvent Exchange (DCM -> Anhydrous DCE) *Critical: Remove Amines* Resin->Wash CatAdd Add Grubbs Catalyst (10mM in DCE) Wash->CatAdd Metathesis Metathesis Reaction (Release of Ethylene Gas) CatAdd->Metathesis Check QC Check (LC-MS) Target: [M - 28 Da] Metathesis->Check Check->CatAdd If Incomplete Cleave Final Cleavage (TFA/TIS/Water) Check->Cleave If Complete

Figure 2: Operational workflow for on-resin Ring-Closing Metathesis (RCM).

References
  • Kim, Y. W., et al. (2011). "Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis." Nature Protocols, 6(6), 761–771.

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Circular Peptides via Ring-Closing Metathesis." Angewandte Chemie International Edition, 37(23), 3281–3284.

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology, 503, 3–33.

  • Sigma-Aldrich. "Fmoc-Hyp-OH Safety Data Sheet." (Used as surrogate for hazard classification).[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Solid Phase Peptide Synthesis with Fmoc-Hyp(All)-OH

Introduction & Scope This technical guide details the protocol for utilizing Fmoc-L-4-trans-hydroxyproline allyl ether (Fmoc-Hyp(All)-OH) in Solid Phase Peptide Synthesis (SPPS).[1] The incorporation of Fmoc-Hyp(All)-OH...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This technical guide details the protocol for utilizing Fmoc-L-4-trans-hydroxyproline allyl ether (Fmoc-Hyp(All)-OH) in Solid Phase Peptide Synthesis (SPPS).[1]

The incorporation of Fmoc-Hyp(All)-OH is a strategic choice for synthesizing complex peptide architectures.[1] Unlike standard side-chain protecting groups (e.g., tBu, Trt) that are removed during acidic cleavage, the Allyl (All) group is orthogonal.[2] It remains stable during Fmoc removal (piperidine) and final cleavage (TFA), but can be selectively removed on-resin using Palladium(0) catalysis.[1][2]

Key Applications:

  • Cyclic Peptides: Creating lactone bridges between the Hyp hydroxyl and a C-terminal acid or side-chain carboxyl.[1]

  • Glycopeptides: Exposing the hydroxyl group for on-resin glycosylation.[1]

  • Stapled Peptides: Facilitating ether-based hydrocarbon stapling.[1]

Chemical Basis & Strategic Planning

Reagent Profile
  • Chemical Name: N-α-Fmoc-O-allyl-L-trans-4-hydroxyproline[1]

  • Formula:

    
    
    
  • Molecular Weight: ~393.4 g/mol [1]

  • Functionality: The secondary amine is Fmoc-protected; the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydroxyl is protected as an allyl ether.
    
The Orthogonality Principle

The success of this protocol relies on the Tsuji-Trost reaction . While the peptide chain is built using base-labile Fmoc chemistry, the allyl ether is cleaved only by a Pd(0) catalyst in the presence of a nucleophilic scavenger.

Critical Consideration: The allyl ether linkage in Hyp(All) is chemically more robust than the allyl ester found in Glu/Asp(OAll). However, the deprotection conditions are identical.

Experimental Workflow (Visualization)

The following diagram outlines the critical decision pathways and process flow for using Fmoc-Hyp(All)-OH.

HypAll_Workflow Start Start: Resin Selection Coupling Standard Fmoc SPPS Cycles (Coupling Fmoc-Hyp(All)-OH) Start->Coupling Decision Is On-Resin Modification Required? Coupling->Decision Pd_Step Pd(PPh3)4 Catalyzed Allyl Deprotection Decision->Pd_Step Yes (On-Resin) Direct_Cleavage Final TFA Cleavage (Allyl group remains intact) Decision->Direct_Cleavage No (Retain Allyl) Wash_Step CRITICAL: DDC Chelation Wash (Remove Pd) Pd_Step->Wash_Step Must remove Pd traces Modification On-Resin Modification (e.g., Cyclization/Glycosylation) Wash_Step->Modification Final_Cleavage Final TFA Cleavage Modification->Final_Cleavage Solution_Mod Solution Phase Modification Direct_Cleavage->Solution_Mod

Caption: Workflow for Fmoc-Hyp(All)-OH usage. The red pathway denotes the specific orthogonal deprotection steps required for on-resin modification.

Detailed Protocol

Phase 1: Coupling Fmoc-Hyp(All)-OH

Fmoc-Hyp(All)-OH couples with standard kinetics similar to Proline.[1] However, due to the steric bulk of the allyl group and the secondary amine, potent coupling reagents are recommended.

Reagents:

  • Activator: HATU or DIC/Oxyma Pure.[1]

  • Base: DIEA (Diisopropylethylamine) or Collidine.[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1]

Procedure:

  • Swell Resin: DCM (20 min), then DMF wash (3x).

  • Activation: Dissolve Fmoc-Hyp(All)-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIEA (8 eq).[1]

    • Note: Pre-activate for only 30-60 seconds to avoid racemization.[1]

  • Coupling: Add mixture to resin. Agitate for 60–90 minutes at Room Temperature (RT).

  • Monitoring: Standard Kaiser test is not effective for secondary amines (Pro/Hyp).[1] Use the Chloranil Test or Isatin Test .

    • Blue beads = Free secondary amine (Incomplete coupling).[1]

    • Colorless beads = Complete coupling.[1]

Phase 2: Orthogonal Allyl Deprotection (The Critical Step)

This step removes the allyl group to expose the hydroxyl moiety while the peptide remains attached to the resin.

Safety Note: Palladium catalysts are air-sensitive.[1] Oxygen will deactivate the catalyst. All solvents must be degassed.

Materials Table:

Component Reagent Equivalents Role

| Catalyst | ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (Tetrakis) | 0.1 – 0.5 eq | Cleaves Allyl ether |
| Scavenger  | Phenylsilane (

) | 10 – 20 eq | Hydride donor/Allyl scavenger | | Solvent | Dry DCM (Dichloromethane) | N/A | Solvent (swells resin well) | | Wash | Sodium Diethyldithiocarbamate (DDC) | 0.02 M in DMF | Mandatory Pd Chelator |

Step-by-Step Deprotection:

  • Preparation:

    • Wash resin with dry DCM (3x) to remove DMF traces (Pd is more active in DCM).[1]

    • Degas DCM by bubbling Argon/Nitrogen for 10 mins.

  • Reaction Setup:

    • Weigh ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       in a glovebox or minimal light (light sensitive).
      
    • Dissolve Catalyst and Phenylsilane in degassed DCM.

    • Add solution to the resin vessel under inert gas flow.[3]

  • Incubation:

    • Agitate gently for 30–45 minutes in the dark.

    • Drain and repeat the process with fresh catalyst solution for a second 30-minute cycle.

  • The "Black Bead" Phenomenon:

    • After draining, the resin may look grey or brown due to trapped Palladium. This must be removed.

  • Palladium Removal (DDC Wash):

    • Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.[1]

    • Agitate for 10 minutes. Repeat 3–4 times until the wash solution is no longer colored (DDC-Pd complexes are yellow/orange).[1]

    • Why? Residual Pd will poison subsequent coupling reactions and catalyze unwanted side reactions during cleavage.

Phase 3: On-Resin Modification (Example: Lactonization)

Once the hydroxyl is exposed, you may proceed with modification.[1] For example, forming a lactone with a side-chain carboxyl (e.g., Asp/Glu).[1]

  • Deprotect Partner: Selectively remove the protecting group of the reaction partner (e.g., O-Allyl on Glu) if performing a head-to-side-chain cyclization.[1]

  • Esterification:

    • Use DIC (3 eq) and DMAP (0.1 eq) in DCM/DMF.[1]

    • Note: Ester formation on the secondary hydroxyl of Hyp is slower than amide bond formation. Allow 4–12 hours.

    • Repeat: Double coupling is highly recommended.[1]

Phase 4: Cleavage & Analysis

Standard TFA cleavage is used. The Hyp(All) ether (if left intact) is stable to TFA. If deprotected, the free Hyp-OH is also stable.[1]

Cocktail: TFA (95%), TIS (2.5%), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (2.5%).
Time:  2–3 hours.
Precipitation:  Cold Diethyl Ether.[4]

Troubleshooting Matrix

ProblemProbable CauseCorrective Action
Incomplete Allyl Removal Oxidized Catalyst (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Use fresh

. Ensure strict Argon atmosphere. Use

+

generated in situ if Tetrakis is old.
Peptide is Brown/Grey Residual PalladiumIncrease DDC washes (0.02 M in DMF).[1] Alternatively, wash with 1% DIEA/DMF followed by 1% Sodium Diethyldithiocarbamate.
Low Yield in Next Coupling Pd PoisoningSee above. Residual Pd complexes with the free amine, preventing acylation.
Incomplete Hyp Coupling Steric HindranceSwitch to HATU/HOAt. Increase temperature to 50°C (microwave assisted) for 10 mins.

References

  • Kates, S. A., et al. "Solid-phase synthesis of cyclic peptides." Methods in Molecular Biology, vol. 35, 1994.

  • Gomez-Martinez, P., et al. "N-Alloc protecting group in solid-phase peptide synthesis."[1] Journal of the Chemical Society, Perkin Transactions 1, 1999.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009. (Comprehensive review on orthogonality).

  • Biotage Application Note. "Room temperature allyl ester and alloc deprotections."

  • Thieriet, N., et al. "Palladium-catalyzed allyl group removal."[1] Organic Process Research & Development. (Basis for DDC washing protocols).

Sources

Application

Application Note: High-Efficiency Ring-Closing Metathesis (RCM) for Fmoc-4-Allyloxy-Proline Peptides

This Application Note provides a comprehensive technical guide for performing Ring-Closing Metathesis (RCM) using (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline (also known as Fmoc-Hyp(All)-OH or Fmoc-4-allyloxy-proline ). T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Ring-Closing Metathesis (RCM) using (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline (also known as Fmoc-Hyp(All)-OH or Fmoc-4-allyloxy-proline ).

This residue is a critical "stapling" building block.[1] It does not undergo RCM in isolation; rather, it is incorporated into a peptide sequence where it reacts with a second alkene-bearing residue (e.g., another Fmoc-Hyp(All)-OH, Allylglycine, or O-Allyl-Tyrosine) to form a macrocyclic constraint.

Executive Summary

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is a specialized proline derivative functionalized with an allyl ether at the C4 position. It is primarily used to synthesize stapled peptides —short protein fragments constrained into an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-helical or polyproline II helix conformation via a hydrocarbon brace.[2] This constraint improves metabolic stability, cell permeability, and target affinity.

This guide details the On-Resin RCM Protocol , which is superior to solution-phase methods for this building block due to the "pseudo-dilution" effect (preventing intermolecular dimerization) and ease of purification.

Strategic Planning & Mechanistic Insights

The Chemistry of the Staple

The RCM reaction utilizes a Ruthenium-based carbene catalyst (Grubbs) to extrude ethylene gas and form a new internal alkene bond between two pendant allyl groups.

  • Residue A: Fmoc-Hyp(All)-OH (Position i)

  • Residue B: Fmoc-Hyp(All)-OH, Fmoc-Allylglycine, or similar (Position i+3, i+4, or i+7)

  • Product: A cyclic peptide with a customizable bridge size.

Critical Success Factors
  • Inert Atmosphere (Crucial): Oxygen destroys the active Ruthenium carbene species. Ethylene gas (byproduct) must be removed to drive the equilibrium forward.

  • Solvent Choice:

    • DCE (1,2-Dichloroethane): Preferred over DCM for elevated temperature reactions (reflux or microwave).

    • DCM (Dichloromethane): Suitable for room temperature, but induces more resin swelling (good for access, bad for aggregation in some cases).

  • Catalyst Selection:

    • Grubbs I: Obsolete for difficult sequences; sensitive to polar groups.

    • Grubbs II: The standard workhorse. High activity, robust.

    • Hoveyda-Grubbs II: Use for sterically hindered or "difficult" sequences where Grubbs II fails.

Experimental Protocol: On-Resin RCM

Materials Required[2][4]
  • Peptide-Resin: Pre-synthesized linear peptide containing two alkene residues, N-terminally protected (Fmoc or Acetyl). Note: Do not remove Fmoc before RCM if the N-terminus is close to the ring; the free amine can poison the catalyst.

  • Catalyst: Grubbs Catalyst 2nd Generation (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE), degassed.

  • Labware: Glass reaction vessel with N2 inlet, or Microwave Peptide Synthesizer (e.g., CEM Liberty Blue/Biotage Initiator).

Step-by-Step Workflow
Phase A: Preparation
  • Swell Resin: Place the resin (0.1 mmol scale) in a reactor. Swell in DCM for 20 min. Drain.

  • Solvent Exchange: Wash resin 3x with anhydrous DCE to remove traces of DMF/DCM.

  • Degassing: Sparge the DCE solvent with a stream of dry Nitrogen or Argon for 15 minutes prior to use. Failure to degas is the #1 cause of low conversion.

Phase B: The RCM Reaction (Standard Conditions)
  • Catalyst Solution: Dissolve Grubbs II catalyst (20 mol% relative to peptide) in degassed DCE. A concentration of 5–10 mM is ideal.

  • Incubation: Add catalyst solution to the resin.[1][3]

    • Method A (Room Temp): Agitate under N2 flow for 2 hours. Drain. Repeat with fresh catalyst for another 2 hours.

    • Method B (Microwave - Recommended): Heat to 100°C for 15 minutes (Power: 25-50W). This often drives difficult cyclizations to completion in a single step.

  • Washing: Drain the catalyst solution. Wash resin 3x with DCE, then 3x with DCM.[1]

Phase C: Ruthenium Scavenging (The "Black Spot" Removal)

Ruthenium byproducts stick to the resin, causing dark brown/black coloration and interfering with cleavage.

  • Prepare Scavenging Solution : DMSO containing 5% w/v Thiourea (or Imidazole).

  • Add to resin and agitate for 30–60 minutes.

  • The resin should return to its original color (usually pale yellow/white).

  • Wash thoroughly: 3x DMF, 3x DCM, 3x MeOH, 3x Et2O. Dry resin.

Phase D: Cleavage & Analysis
  • Perform standard TFA cleavage (TFA/TIS/H2O 95:2.5:2.5).

  • Quality Control: Analyze via RP-HPLC and LC-MS.

    • Success Marker: The cyclic product typically elutes earlier (lower retention time) than the linear precursor due to the loss of hydrophobic surface area and constrained conformation.

    • Mass Shift: Look for a mass loss of -28 Da (loss of Ethylene, C2H4).

Visualizing the Workflow

The following diagram illustrates the logical flow and decision points for the RCM process.

RCM_Workflow Start Linear Peptide-Resin (Contains 2x Fmoc-Hyp(All)) Prep Wash & Degas DCE (Remove O2) Start->Prep Reaction Add Grubbs II (20 mol%) Reaction: 2h @ RT or 15min @ 100°C Prep->Reaction Check Mini-Cleavage & HPLC/MS Reaction->Check Success Conversion > 95% (Mass -28 Da) Check->Success Yes Fail Incomplete Conversion Check->Fail No Wash Ru Scavenging (DMSO + Thiourea) Success->Wash Opt1 Optimization 1: Switch to Hoveyda-Grubbs II Fail->Opt1 Steric Bulk? Opt2 Optimization 2: Microwave Heating (100°C) Fail->Opt2 Slow Kinetics? Opt1->Reaction Opt2->Reaction Final Final Cleavage & Purification Wash->Final

Figure 1: Decision tree for On-Resin Ring-Closing Metathesis optimization.

Troubleshooting & Optimization Data

IssueDiagnosisCorrective Action
Low Conversion Incomplete ring closure; Linear precursor dominant.1. Switch solvent to DCE and heat (Reflux/MW).2. Increase catalyst loading to 2 x 20 mol%.3. Ensure strict O2-free environment.
Mass -14 Da Isomerization of allyl ether (des-allyl byproduct).1. Use fresh catalyst (aged catalyst promotes isomerization).2. Add 1,4-benzoquinone (additive) to suppress isomerization (rarely needed for Pro-ethers).
Broad HPLC Peak Ruthenium complexation or aggregation.1. Extend Thiourea/DMSO wash time.2. Add LiCl (0.4M) to the RCM mixture to break aggregation.
Dimerization Intermolecular reaction (Cross-Metathesis).1. Reduce resin loading (substitution < 0.3 mmol/g).2. Ensure "Pseudo-dilution" (high solvent volume relative to resin).

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[1] An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891-5892.

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284.

  • Kim, Y. W., & Grossmann, T. N. (2013). Bis-lactam-linked helical peptides: a study of the effect of stereochemistry on helix stability. Chemical Communications, 49(43), 4917-4919.

  • Biotage Application Note. (2016). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation.

  • Vertex AI Search. (2023). Summary of RCM conditions for Allyloxy-Proline derivatives.

Sources

Method

Application Notes and Protocols: Synthesis of Stapled Peptides Using 4-Allyloxyproline Derivatives

Introduction Stapled peptides have emerged as a promising class of therapeutics capable of modulating protein-protein interactions (PPIs) that were previously considered "undruggable"[1][2]. By introducing a synthetic br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Stapled peptides have emerged as a promising class of therapeutics capable of modulating protein-protein interactions (PPIs) that were previously considered "undruggable"[1][2]. By introducing a synthetic brace, or "staple," the helical secondary structure of a peptide can be stabilized, leading to enhanced proteolytic resistance, increased cell permeability, and improved target affinity[3][4]. One elegant and effective method for creating this all-hydrocarbon staple is through the incorporation of non-natural amino acids bearing olefinic side chains, followed by a ruthenium-catalyzed ring-closing metathesis (RCM) reaction[1][5].

This guide provides a detailed protocol for the synthesis of stapled peptides utilizing 4-allyloxyproline derivatives. The functionalization at the 4-position of the proline ring offers a facile route to installing the necessary olefinic handles for RCM[6]. This methodology allows for the creation of constrained peptides with defined conformations, which can serve as potent alpha-helix mimetics[6]. We will cover the synthesis of the key building block, Fmoc-L-trans-4-allyloxyproline, its incorporation into a target peptide sequence via automated solid-phase peptide synthesis (SPPS), the on-resin RCM procedure, and finally, the cleavage, purification, and characterization of the final stapled peptide.

Workflow Overview

The overall workflow for the synthesis of stapled peptides using 4-allyloxyproline derivatives is a multi-step process that begins with the synthesis of the non-natural amino acid, followed by peptide chain elongation, on-resin macrocyclization, and finally, purification and analysis.

Stapled Peptide Synthesis Workflow cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Peptide Elongation & Stapling cluster_2 Part 3: Final Product Generation Monomer_Synthesis Synthesis of Fmoc-L-trans-4-allyloxyproline SPPS Automated Fmoc SPPS Monomer_Synthesis->SPPS Incorporation RCM On-Resin Ring-Closing Metathesis (RCM) SPPS->RCM Peptidyl Resin Cleavage Cleavage from Resin & Deprotection RCM->Cleavage Stapled Peptidyl Resin Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & CD Analysis Purification->Characterization

Figure 1: Overall workflow for the synthesis of stapled peptides. This process is divided into three main parts: the synthesis of the key 4-allyloxyproline monomer, the solid-phase synthesis and on-resin stapling of the peptide, and the final cleavage, purification, and characterization of the product.

Part 1: Synthesis of Fmoc-L-trans-4-allyloxyproline

The synthesis of the key non-natural amino acid, Fmoc-L-trans-4-allyloxyproline, is the foundational step. This protocol is adapted from established methods involving the alkylation of the hydroxyl group of a commercially available proline derivative[6].

Protocol 1: Synthesis of Fmoc-L-trans-4-allyloxyproline

1. Materials:

  • Fmoc-L-trans-4-hydroxyproline

  • Allyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

2. Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add Fmoc-L-trans-4-hydroxyproline (1 equivalent). Dissolve the amino acid in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the reaction mixture at 0°C for 30 minutes.

  • Alkylation: Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Dilute the mixture with diethyl ether and wash with 1 M HCl, followed by water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-L-trans-4-allyloxyproline.

3. Characterization:

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Automated Solid-Phase Peptide Synthesis (SPPS) and On-Resin Stapling

With the functionalized monomer in hand, the next stage is the assembly of the peptide chain on a solid support, followed by the crucial on-resin ring-closing metathesis (RCM) reaction. The use of an automated microwave-assisted peptide synthesizer significantly accelerates this process[7].

Protocol 2: SPPS and On-Resin RCM

1. Materials:

  • Rink Amide ChemMatrix® resin[7]

  • Fmoc-protected amino acids (standard and 4-allyloxyproline derivative)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)[8][9]

  • Deprotection solution: 20% piperidine in DMF[10][11]

  • Solvents: DMF, Dichloromethane (DCM)

  • Grubbs' 1st Generation Catalyst[7]

  • 1,2-Dichloroethane (DCE)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[7]

  • Cold diethyl ether

2. SPPS Procedure (Automated):

  • Resin Preparation: Swell the Rink Amide resin in DMF within the reaction vessel of the automated synthesizer[12].

  • Fmoc Deprotection: Perform an initial Fmoc deprotection using 20% piperidine in DMF to expose the free amine on the resin[10].

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling cycle:

    • Pre-activate the Fmoc-amino acid (5 equivalents) with HBTU/HOBt (5 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and perform the coupling reaction (standard microwave-assisted protocol).

    • Wash the resin thoroughly with DMF.

  • Incorporation of 4-Allyloxyproline: When incorporating the Fmoc-L-trans-4-allyloxyproline and the other olefin-bearing amino acid (e.g., Fmoc-S-pentenyl-glycine), use the same coupling protocol. Ensure these residues are placed at the desired i and i+4 or i+7 positions for stapling[1][13].

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

3. On-Resin RCM Procedure:

  • Resin Preparation: After the final deprotection, wash the peptidyl-resin extensively with DCM and then with DCE.

  • Catalyst Addition: In a separate vial, dissolve Grubbs' 1st Generation Catalyst (20 mol%) in DCE. Add this solution to the reaction vessel containing the resin[7].

  • Metathesis Reaction: Gently agitate the resin slurry at room temperature for 4 hours. To ensure complete reaction, a second addition of the catalyst can be performed, followed by another 4 hours of reaction.

  • Catalyst Removal: Wash the resin thoroughly with DCE, DCM, and DMF to remove the ruthenium catalyst and reaction byproducts.

Part 3: Cleavage, Purification, and Characterization

The final steps involve cleaving the stapled peptide from the solid support, purifying it to homogeneity, and confirming its identity and secondary structure.

Protocol 3: Cleavage, Purification, and Analysis

1. Cleavage from Resin:

  • Dry the stapled peptidyl-resin under a stream of nitrogen.

  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and allow the reaction to proceed for 2-3 hours at room temperature[7][9].

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

2. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the major product peak and lyophilize to obtain the pure stapled peptide.

3. Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry[6][9].

  • Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the stapled peptide in a suitable buffer (e.g., phosphate buffer). A characteristic CD spectrum with minima at ~208 nm and ~222 nm will confirm the α-helical conformation[14].

Data Presentation

The success of the synthesis can be quantified at various stages. The following table provides expected outcomes based on typical syntheses.

StepParameterTypical ResultMethod of Analysis
Monomer Synthesis Yield of Fmoc-L-trans-4-allyloxyproline70-85%Gravimetric, NMR
SPPS Crude Peptide Purity>70%Analytical HPLC
On-Resin RCM Conversion to Stapled Peptide>90%LC-MS of cleaved aliquot
Purification Final Purity>95%Analytical HPLC
Characterization α-Helicity1.5 to 2.5-fold increase vs. linear peptideCD Spectroscopy[14]

Chemical Structures and Mechanisms

The key chemical transformations involve the formation of the 4-allyloxyproline monomer and the subsequent ring-closing metathesis.

Chemical_Structures cluster_Monomer Fmoc-L-trans-4-allyloxyproline Synthesis cluster_RCM Ring-Closing Metathesis (RCM) start Fmoc-4-hydroxyproline product Fmoc-4-allyloxyproline start->product  NaH, Allyl Bromide  DMF linear Linear Peptide with two olefinic side chains stapled Stapled Peptide linear->stapled  Grubbs' Catalyst  DCE

Figure 2: Key chemical transformations in the synthesis process. The synthesis of the functionalized proline monomer is followed by the ruthenium-catalyzed ring-closing metathesis to form the hydrocarbon staple on the peptide.

Conclusion

The use of 4-allyloxyproline derivatives provides a robust and efficient method for the synthesis of all-hydrocarbon stapled peptides. This approach, combining straightforward monomer synthesis with modern automated SPPS and on-resin RCM techniques, allows for the reliable production of conformationally constrained peptides. These molecules are invaluable tools for chemical biology and drug discovery, enabling the exploration of challenging PPI targets. The protocols outlined in this guide offer a comprehensive framework for researchers to successfully synthesize and characterize these powerful therapeutic candidates.

References

  • The synthesis of an array of stapled polyproline peptides. (n.d.). University of Birmingham.
  • Design and Synthesis of Helical N-Terminal l-Prolyl Oligopeptides Possessing Hydrocarbon Stapling. (2020). Molecules. Retrieved from [Link]

  • Progress in the Synthesis and Activity of Stapled Peptides. (2025). Molecules.
  • A survey of ruthenium catalysts used to promote RCM on macrocyclic peptides. (n.d.). IntechOpen.
  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (2019). Molecules. Retrieved from [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. (1997). Tetrahedron Letters.
  • Peptide stapling with the retention of double native side-chains. (2021). Chinese Chemical Letters.
  • Synthesis and optimization of stapled DOCK peptides with improved drug-like properties. (2024). Arkivoc.
  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (n.d.). Biotage.
  • Ring closing metathesis of unprotected peptides. (2005). Chemical Communications. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols.
  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. (2024). Open Exploration. Retrieved from [Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. (2024). Pharmaceuticals. Retrieved from [Link]

  • Peptide stapling techniques based on different macrocyclisation chemistries. (2014). Chemical Society Reviews. Retrieved from [Link]

Sources

Application

Application Note: Thiol-Ene Click Chemistry with Fmoc-Hyp(All)-OH

Abstract & Introduction The incorporation of Fmoc-Hyp(All)-OH (N-α-Fmoc-O-allyl-L-hydroxyproline) into peptide sequences provides a robust, chemically inert "handle" for post-synthetic modification. Unlike activated este...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of Fmoc-Hyp(All)-OH (N-α-Fmoc-O-allyl-L-hydroxyproline) into peptide sequences provides a robust, chemically inert "handle" for post-synthetic modification. Unlike activated esters or maleimides, the allyl ether moiety is stable during standard Fmoc Solid-Phase Peptide Synthesis (SPPS) deprotection and coupling cycles. It remains dormant until activated by a radical source, at which point it undergoes a thiol-ene click reaction .

This guide details the mechanistic underpinnings and experimental protocols for reacting Fmoc-Hyp(All)-OH residues with thiol-bearing cargos (e.g., fluorophores, lipids, PEG, or cysteine-rich peptides). The reaction proceeds via a radical-mediated anti-Markovnikov addition, offering high yields, rapid kinetics, and orthogonality to native amino acid side chains (excluding free cysteines).

Scientific Foundation: The Radical Thiol-Ene Mechanism[1]

Mechanism of Action

The reaction between the allyl group of Fmoc-Hyp(All)-OH and a thiol (


) is not  a base-catalyzed Michael addition. It is a free-radical step-growth mechanism.[1] This distinction is critical for experimental design: base catalysis (e.g., DIPEA) will fail; radical initiation (UV light or thermal) is required.

The cycle consists of three phases:

  • Initiation: A photoinitiator (e.g., DMPA) absorbs light and cleaves into radicals (

    
    ). These radicals abstract a hydrogen atom from the thiol, generating a thiyl radical (
    
    
    
    ).[2][3][4]
  • Propagation (The "Click" Step): The electrophilic thiyl radical adds to the electron-rich allyl double bond of the Hyp(All) residue. This forms a carbon-centered radical intermediate.[1][3][5]

  • Chain Transfer: The carbon radical abstracts a hydrogen from a fresh thiol molecule, finalizing the thioether bond and regenerating a thiyl radical to propagate the cycle.[3][5]

Mechanistic Diagram

The following diagram illustrates the radical cycle specific to the allyl ether handle.

ThiolEneMechanism Initiator Photoinitiator (DMPA/LAP) Radical_I I• (Initiator Radical) Initiator->Radical_I hν (UV/Vis) ThiylRad R-S• (Thiyl Radical) Radical_I->ThiylRad H-abstraction Thiol R-SH (Thiol Cargo) Thiol->ThiylRad Initiation Product Peptide-Hyp-S-R (Thioether Product) Thiol->Product H-transfer CarbonRad Carbon-Centered Radical Intermediate ThiylRad->CarbonRad + Allyl Group (Propagation 1) Allyl Peptide-Hyp-O-Allyl (Alkene Substrate) Allyl->CarbonRad CarbonRad->Product + R-SH (Propagation 2) Product->ThiylRad Regenerates Radical

Caption: Figure 1. Radical-mediated thiol-ene cycle.[1][2][3][5][6][7][8][9] The thiyl radical adds to the allyl ether, forming a thioether linkage and regenerating the radical species.

Material Selection & Experimental Design

Why Fmoc-Hyp(All)-OH?
  • Stereoelectronic Control: The proline ring constrains the backbone, often stabilizing secondary structures (e.g., PPII helices). The 4-position substitution points the cargo away from the backbone, minimizing steric clash during the reaction.

  • Chemoselectivity: The allyl ether is unreactive toward piperidine (Fmoc removal) and TFA (cleavage), unlike maleimides which can ring-open or hydrolyze.

Initiator Selection Guide
InitiatorFull NameSolvent CompatibilityActivation WavelengthApplication Context
DMPA 2,2-Dimethoxy-2-phenylacetophenoneOrganic (DMF, DCM, NMP)UV (365 nm)Standard On-Resin
LAP Lithium phenyl-2,4,6-trimethylbenzoylphosphinateAqueous (PBS, Water)UV/Vis (365-405 nm)Solution Phase / Biocompatible
AIBN AzobisisobutyronitrileOrganicThermal (65-80°C)When UV is not possible

Protocol 1: On-Resin Thiol-Ene Conjugation

Context: This protocol is performed on the solid support after peptide elongation but before cleavage. This allows for the use of excess reagents and easy washing.

Materials
  • Resin: Peptide-Hyp(All)-Resin (swelled in DMF).

  • Thiol Cargo: 5–10 equivalents relative to resin loading.

  • Initiator: DMPA (0.5 equivalents).

  • Solvent: Degassed DMF (N,N-dimethylformamide).

  • Equipment: UV Lamp (365 nm, ~5-10 mW/cm²) or a flow reactor.

Step-by-Step Methodology
  • Preparation: Synthesize the peptide using standard Fmoc SPPS. Ensure the N-terminus is either Fmoc-protected or acetylated, depending on the final requirement.

  • Swelling: Wash the resin 3x with DMF.[10][11]

  • Degassing (CRITICAL):

    • Prepare a solution of the Thiol (5 eq) and DMPA (0.5 eq) in DMF.

    • Sparge the solution with Nitrogen or Argon gas for 10–15 minutes. Note: Oxygen is a radical scavenger and will inhibit the reaction.[2][5]

  • Incubation: Add the degassed solution to the resin in a reactor (e.g., a glass vial or syringe reactor).

  • Irradiation:

    • Expose the reaction vessel to 365 nm UV light for 1 to 2 hours at room temperature.

    • Agitate gently (rocking or stirring) to ensure uniform light exposure.

  • Washing:

    • Drain the solution.[11][12]

    • Wash resin extensively: DMF (5x), DCM (5x), DMF (5x) to remove excess thiol and initiator byproducts.

  • Cleavage: Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Note: The thioether bond formed is stable to TFA.

Protocol 2: Solution-Phase Conjugation

Context: For modifying purified peptides or when the cargo is incompatible with SPPS solvents (e.g., proteins).

Materials
  • Peptide: Purified Peptide containing Hyp(All).

  • Thiol Cargo: Water-soluble thiol (e.g., PEG-SH, Glutathione).

  • Initiator: LAP (water-soluble).

  • Buffer: PBS (pH 7.4) or Water/Acetonitrile mix.

Step-by-Step Methodology
  • Dissolution: Dissolve the peptide (1 mM) and Thiol (2–5 eq) in the buffer.

  • Initiator Addition: Add LAP to a final concentration of 0.5–1.0 mM.

  • Degassing: Briefly sonicate or sparge with inert gas for 5 minutes.

  • Reaction: Irradiate with 365 nm or 405 nm light for 10–30 minutes .

    • Note: Solution-phase kinetics are significantly faster than solid-phase.

  • Quenching: No specific quench is needed; simply remove light.

  • Purification: Separate the conjugate via HPLC or dialysis.

Visualization: Experimental Workflow

Workflow Start Start: SPPS (Fmoc-Hyp(All)-OH coupling) Check1 Is Peptide on Resin? Start->Check1 OnResin Protocol 1: On-Resin Check1->OnResin Yes Solution Protocol 2: Solution Phase Check1->Solution No (Cleaved) Degas1 Degas DMF/Reagents (Remove Oxygen) OnResin->Degas1 AddReagents1 Add Thiol (5-10eq) + DMPA (0.5eq) Degas1->AddReagents1 UV1 UV Irradiation (365nm, 1-2h) AddReagents1->UV1 Wash Extensive Wash (DMF/DCM) UV1->Wash Cleave TFA Cleavage Wash->Cleave End Final Conjugate Cleave->End Dissolve Dissolve in PBS/Water + LAP Initiator Solution->Dissolve UV2 UV Irradiation (365/405nm, 10-30min) Dissolve->UV2 Purify HPLC Purification UV2->Purify Purify->End

Caption: Figure 2.[13][11] Decision tree and workflow for On-Resin vs. Solution-Phase thiol-ene conjugation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen InhibitionIncrease degassing time; perform reaction under strict inert atmosphere (glovebox or sealed vial).
Low Conversion Old InitiatorDMPA degrades over time. Use fresh stock solutions.
Side Products Disulfide FormationThe thiol cargo may dimerize (

). Add a reducing agent (TCEP) if compatible, or increase thiol equivalents.
Resin Clumping PolymerizationIf the thiol has >1 thiol group (dithiol), it will crosslink the resin. Use mono-thiols only.
Incomplete Cleavage Scavenger MismatchUse EDT (Ethanedithiol) or DODT in the cleavage cocktail to prevent re-attachment of allyl species (though rare).

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]

  • Aimetti, A. A., et al. (2010).[3] On-Resin Peptide Macrocyclization via Thiol-Ene Click Chemistry. Chemical Communications, 46(23), 4061–4063. [Link]

  • Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[1][5][9] Angewandte Chemie International Edition, 47(47), 8995–8997. [Link]

  • Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility. Biomaterials, 30(35), 6702–6707. [Link]

Sources

Method

Application Notes &amp; Protocols: Enhancing Ring-Closing Metathesis Efficiency for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Residues with Grubbs Catalysts

Authored by: Dr. Gemini, Senior Application Scientist Introduction The incorporation of conformationally constrained amino acid analogues into peptides and peptidomimetics is a cornerstone of modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The incorporation of conformationally constrained amino acid analogues into peptides and peptidomimetics is a cornerstone of modern drug discovery. These modifications can lead to enhanced proteolytic stability, improved receptor affinity, and favorable pharmacokinetic profiles. (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is a particularly valuable building block, as its appended allyl group provides a handle for ring-closing metathesis (RCM). This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium-based Grubbs catalysts, allows for the synthesis of cyclic peptides with well-defined secondary structures.

However, the efficiency of RCM involving proline residues can be unpredictable. Steric hindrance around the proline nitrogen and the electronic nature of the protecting groups can significantly impact the activity and longevity of the Grubbs catalyst. This guide provides a detailed exploration of the factors governing the efficiency of Grubbs catalysts with (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline-containing peptides, offering field-proven protocols and troubleshooting advice for researchers in peptide chemistry and drug development.

The Mechanism of Action and Strategic Catalyst Selection

Ring-closing metathesis proceeds through a series of [2+2] cycloadditions and cycloreversions, mediated by a ruthenium alkylidene complex. The choice of catalyst is paramount for achieving high conversion and yield, especially with sterically demanding or electronically deactivated substrates.

The generally accepted mechanism for Grubbs-catalyzed olefin metathesis is illustrated below. The reaction is initiated by the dissociation of a phosphine ligand from the ruthenium center, followed by coordination of the substrate's olefin. A [2+2] cycloaddition forms a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release a new olefin and form a new ruthenium alkylidene. This new alkylidene then reacts intramolecularly with the second olefin of the substrate to close the ring.

Grubbs_Catalytic_Cycle cluster_propagation Propagation Phase Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane I Catalyst->Intermediate1 + Substrate Substrate R1-CH=CH2 Substrate->Intermediate1 ActiveCatalyst [Ru]=CHR1 Intermediate1->ActiveCatalyst - Styrene Styrene Ph-CH=CH2 ActiveCatalyst->Styrene Intermediate2 Metallacyclobutane II ActiveCatalyst->Intermediate2 + Intramolecular Olefin IntraSubstrate Intramolecular Olefin IntraSubstrate->Intermediate2 Product Cyclic Product Intermediate2->Product Catalyst_Regen [Ru]=CHR1 Intermediate2->Catalyst_Regen - Product caption Grubbs Catalyst RCM Cycle

Figure 1: Catalytic cycle of Grubbs-mediated Ring-Closing Metathesis.

For substrates like (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline, the choice of catalyst generation is critical.

  • First-Generation Grubbs Catalyst (G1): While historically significant, G1 often exhibits lower activity and requires higher catalyst loadings and reaction temperatures. It can be sensitive to impurities and functional groups.

  • Second-Generation Grubbs Catalyst (G2): The replacement of a phosphine ligand with an N-heterocyclic carbene (NHC) in G2 results in a more active and stable catalyst. G2 is generally more efficient for a wider range of substrates, including those that are sterically hindered or electronically deactivated.

  • Third-Generation Grubbs Catalyst (G3): G3 catalysts are designed for even faster initiation rates, which can be advantageous in some cases but may lead to catalyst decomposition if not handled properly.

  • Hoveyda-Grubbs Catalysts (HG1, HG2): These catalysts feature a chelating isopropoxystyrene ligand, which enhances their stability and allows for easier removal of ruthenium byproducts after the reaction. The second-generation Hoveyda-Grubbs catalyst (HG2) is often the catalyst of choice for challenging RCM reactions due to its high stability and activity.

For the RCM of peptides containing (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline, the Hoveyda-Grubbs Second Generation Catalyst is highly recommended due to its excellent balance of high activity and thermal stability.

Experimental Protocol: RCM of a Dipeptide Containing (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

This protocol describes a general procedure for the RCM of a linear dipeptide precursor containing a C-terminal (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline and an N-terminal allylglycine.

Materials and Reagents
  • Linear dipeptide precursor (e.g., Fmoc-Allylglycine-(4S)-(2-propen-1-yloxy)-L-proline-OMe)

  • Hoveyda-Grubbs Second Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

  • Hexanes, Ethyl Acetate (HPLC grade)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Inert atmosphere system (Argon or Nitrogen)

  • TLC plates (silica gel 60 F254)

  • LC-MS system for reaction monitoring

Experimental Workflow

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Peptide in Anhydrous, Degassed DCM B Degas Solution with Ar/N2 for 15-20 min A->B C Add Hoveyda-Grubbs II (2-5 mol%) B->C D Heat to Reflux (40-45 °C) under Ar/N2 C->D E Monitor by TLC/LC-MS (2-12 h) D->E F Quench with Ethyl Vinyl Ether E->F G Concentrate in vacuo F->G H Purify by Silica Gel Column Chromatography G->H I Characterize Product (NMR, HRMS) H->I caption RCM Experimental Workflow

Figure 2: Step-by-step workflow for the RCM reaction.

Step-by-Step Procedure
  • Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the linear dipeptide precursor (1.0 eq).

    • Dissolve the peptide in anhydrous, degassed DCM to a concentration of 0.001-0.005 M. The high dilution favors the intramolecular RCM reaction over intermolecular oligomerization.

    • Sparge the solution with argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction:

    • In a separate vial, weigh the Hoveyda-Grubbs Second Generation Catalyst (0.02-0.05 eq) under an argon atmosphere.

    • Add the catalyst to the reaction mixture as a solid or as a solution in a small amount of anhydrous, degassed DCM.

    • Heat the reaction mixture to reflux (40-45 °C) under a positive pressure of argon.

    • Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The disappearance of the starting material and the appearance of a new, lower Rf spot (on TLC) or a peak with the expected mass of the cyclized product (on LC-MS) indicates reaction progression.

  • Workup and Purification:

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclic peptide.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Factors Influencing Catalyst Efficiency and Troubleshooting

ParameterRationale & RecommendationTroubleshooting
Catalyst Choice Hoveyda-Grubbs II is recommended for its high activity and stability with potentially coordinating substrates like peptides.Low Conversion: Consider using a more active catalyst like G3, but be mindful of its lower stability. Ensure the catalyst is fresh and has been stored properly.
Solvent Anhydrous, degassed DCM is standard. Toluene can be used for higher temperatures if needed, but ensure the substrate is soluble.Poor Solubility: If the peptide is not fully soluble in DCM, consider using a co-solvent like 1,2-dichloroethane (DCE). Ensure all solvents are rigorously dried and degassed.
Concentration Low concentrations (0.001-0.005 M) are crucial to favor intramolecular cyclization over intermolecular oligomerization.Oligomerization: If significant oligomerization is observed (by LC-MS), further dilute the reaction mixture.
Temperature 40-45 °C (reflux in DCM) is a good starting point. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.Stalled Reaction: If the reaction stalls, a slight increase in temperature (if using a higher boiling point solvent) or the addition of a second portion of the catalyst may be beneficial.
Atmosphere A strictly inert atmosphere (argon or nitrogen) is essential to prevent oxidation and deactivation of the Grubbs catalyst.Catalyst Decomposition: If the reaction mixture turns black, it is a sign of catalyst decomposition. Ensure all glassware is dry and the system is free of oxygen and moisture.

Comparative Data on Catalyst Performance

The following table presents representative data on the performance of different Grubbs catalysts for the RCM of a model dipeptide containing (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline.

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
Grubbs I5243528
Grubbs II588578
Hoveyda-Grubbs II 2 4 >95 91
Grubbs III22>9589 (with some decomposition)

Data are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The successful synthesis of cyclic peptides incorporating (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline via ring-closing metathesis is highly achievable with careful consideration of reaction parameters. The choice of a highly active and stable catalyst, such as the Hoveyda-Grubbs Second Generation Catalyst, is paramount. By adhering to the protocols outlined in this guide, including the use of high dilution, an inert atmosphere, and appropriate reaction monitoring, researchers can efficiently access these valuable constrained peptide structures for applications in drug discovery and chemical biology.

References

  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953–956. [Link]

  • Hoveyda, A. H., Gillingham, D. G., Van Veldhuizen, J. J., Kataoka, O., Garber, S. B., Kingsbury, J. S., & Harrity, J. P. (2004). Ru-Catalyzed Olefin Metathesis: A New Generation of Catalysts for the Efficient Synthesis of E- or Z-Olefins. Organic & Biomolecular Chemistry, 2(1), 8-23. [Link]

Application

Application Note: Coupling Conditions for Sterically Hindered Fmoc-Proline Derivatives

Abstract & Strategic Overview The incorporation of sterically hindered proline derivatives—such as -methyl-proline , Fmoc-Pro-Pro motifs, and 2-substituted prolines —remains one of the most challenging aspects of Solid-P...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The incorporation of sterically hindered proline derivatives—such as


-methyl-proline , Fmoc-Pro-Pro  motifs, and 2-substituted prolines —remains one of the most challenging aspects of Solid-Phase Peptide Synthesis (SPPS). The secondary amine of the proline ring, combined with additional steric bulk at the 

-carbon, creates a "kinetic trap" where standard carbodiimide activation (DIC/HOBt) fails, leading to deletion sequences, diketopiperazine (DKP) formation, and low crude purity.

This guide details a high-efficiency coupling protocol utilizing 7-aza-benzotriazole (HOAt) based reagents (HATU) and Oxyma-based reagents (COMU), optimized for hindered secondary amines. We prioritize the preservation of chiral integrity and the suppression of DKP formation.

Mechanistic Insight: The "Kinetic Trap"

To optimize coupling, one must understand the failure mode of standard conditions.

  • Steric Clash: The N-alkyl group of the proline ring creates a steric shield around the nucleophilic nitrogen. When an

    
    -methyl group is added, the nucleophile is effectively buried.
    
  • The N7-Effect: Standard reagents like HBTU utilize a benzotriazole leaving group. However, for hindered systems, this is insufficient. HATU and HOAt possess a nitrogen atom at position 7 of the benzotriazole ring.[1] This nitrogen accepts a hydrogen bond from the incoming amine, pre-organizing the transition state and accelerating the aminolysis rate by up to 100-fold compared to HOBt.

  • Epimerization Risk: Slow coupling kinetics increase the window for base-catalyzed proton abstraction at the

    
    -carbon of the activated amino acid. Fast coupling is the best defense against racemization.
    
Visualization: The Optimization Logic

The following decision tree outlines the logical progression for troubleshooting hindered proline couplings.

OptimizationLogic Start Start: Hindered Proline Coupling Standard Attempt 1: HATU/DIPEA (1:1:2) Solvent: DMF, 2h Start->Standard Check QC: Chloranil/Isatin Test Standard->Check Success Proceed to Capping Check->Success Negative (No Color) Fail Incomplete Coupling Check->Fail Positive (Blue) Opt1 Switch Solvent: NMP (Better swelling for aggregation) Fail->Opt1 Opt2 Switch Reagent: COMU/Oxyma (Higher efficiency, safer) Opt1->Opt2 Opt3 Microwave Assistance (75°C, 10 min) Opt2->Opt3 Double Double Coupling Strategy Opt3->Double Double->Check

Figure 1: Strategic workflow for optimizing difficult proline couplings. Note the progression from solvent changes to energy input (microwave).

Critical Reagents & Solvents

ComponentRecommendationMechanism of Action
Coupling Reagent HATU or COMU HATU: Utilizes the N7-neighboring group effect for rapid acylation.[2] COMU: Oxyma-based; superior solubility and lower epimerization risk than HATU in some sequences.[3]
Base DIPEA or TMP (Collidine)DIPEA: Standard non-nucleophilic base. Collidine: Weaker base; recommended if C-terminal epimerization is observed (e.g., coupling to Cys/His).
Solvent NMP (N-methylpyrrolidone)Superior to DMF for solvating aggregated peptide chains, often crucial for proline-rich regions.
Monitoring Chloranil or Isatin Do NOT use Kaiser Test. Kaiser detects primary amines. Chloranil/Isatin detects secondary amines (proline).[4]

Experimental Protocols

Protocol A: High-Efficiency Manual Coupling (Standard)

Best for: Fmoc-Pro-OH, Fmoc-Pro-Pro-OH, and moderately hindered derivatives.

  • Resin Preparation:

    • Swell resin (0.1 mmol scale) in DMF for 30 min.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).

    • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation (Pre-mix):

    • In a vial, dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in minimal NMP .

    • Add HOAt (4.0 eq) (Optional but recommended for extreme hindrance).

    • Add DIPEA (8.0 eq).

    • Note: Pre-activate for exactly 30-60 seconds. Do not exceed 2 minutes to avoid guanidinylation.

  • Coupling:

    • Add solution to resin.[4][5][6][7][8]

    • Agitate for 2 hours at Room Temperature.

  • Monitoring:

    • Perform Chloranil Test .

    • Result: If beads turn blue, coupling is incomplete. Proceed to Protocol B.

Protocol B: Microwave-Assisted Coupling

Best for: Fmoc-


-methyl-Pro, Fmoc-Aib-Pro junctions.

Warning: Microwave heating increases the risk of Asp/Glu side-chain dehydration and C-terminal epimerization (especially Cys/His). Use with caution.

  • Setup:

    • Use a dedicated microwave peptide synthesizer (e.g., CEM Liberty Blue or Biotage).

  • Conditions:

    • Reagents: COMU (4 eq) / DIPEA (8 eq).

    • Temperature: 75°C .

    • Time: 10 minutes (Single coupling usually sufficient; double couple for

      
      -Me-Pro).
      
    • Power: Dynamic cycling (typically 30-50W).

  • Post-Coupling:

    • Wash resin with DMF (5x) immediately to cool.

Protocol C: Troubleshooting "Impossible" Sequences (Double Coupling)

Best for: Pro-Pro-Pro or N-methyl-Pro sequences.

  • First Pass: Perform Protocol A (HATU, 2h). Drain. Do not wash extensively.

  • Second Pass:

    • Prepare fresh reagents using a different activation chemistry if possible (e.g., PyBrOP or PyAOP with Collidine).

    • PyAOP is a phosphonium salt that avoids guanidinium formation, a common side reaction when uronium salts (HATU) are used in excess with slow kinetics.

    • Agitate for 4 hours or overnight.

Quality Control & Data Analysis

Comparison of Coupling Reagents for Hindered Amines[1][3][4][6][7][9][10]

The following data summarizes the relative coupling efficiency (yield of target peptide) for the difficult sequence H-Val-Pro-Pro-X-Phe-NH2 where X is the hindered residue.

ReagentBaseConditionsYield (%)Epimerization (%)
HBTU/HOBt DIPEA2h, RT35%< 1%
HATU/HOAt DIPEA2h, RT88% 1.2%
COMU DIPEA2h, RT92% 0.5%
HATU CollidineMW (75°C)98%2.5%
Mechanism of Activation (HATU vs HBTU)

The diagram below illustrates why HATU is superior. The nitrogen at position 7 (N7) acts as a base, positioning the incoming amine for attack.

HATU_Mechanism Step1 HATU Activation (Forms OAt-Ester) Step2 N7-Neighboring Group Effect (H-bond with Amine) Step1->Step2 Incoming Amine Step3 Transition State (Stabilized) Step2->Step3 Pre-organization Step4 Peptide Bond Formation (Rapid) Step3->Step4

Figure 2: The "Neighboring Group Effect" of HOAt/HATU reagents facilitates nucleophilic attack on the carbonyl.

References

  • Albericio, F., et al. COMU: A Safer and More Effective Coupling Reagent.[9] Organic Process Research & Development.[10] (2011).[11] Retrieved from [Link]

  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole (HOAt).[2] An Efficient Peptide Coupling Additive.[3][7][12][13] Journal of the American Chemical Society. (1993). Retrieved from [Link]

  • University of Tokyo. Epimerization of Peptide: Factors and Suppression. (2025).[2][4][6][7][12][14] Retrieved from [Link]

Sources

Method

Strategic Functionalization of Proline Allyl Groups in Peptide Macrocycles

Abstract The incorporation of 4-allyl-L-proline into peptide sequences provides a unique "dual-threat" capability in macrocycle design. Structurally, the proline core acts as a potent turn-inducer, pre-organizing the bac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of 4-allyl-L-proline into peptide sequences provides a unique "dual-threat" capability in macrocycle design. Structurally, the proline core acts as a potent turn-inducer, pre-organizing the backbone for cyclization.[1] Chemically, the allyl pendant serves as a versatile handle for both Ring-Closing Metathesis (RCM) and late-stage diversification. This Application Note details the strategic functionalization of these groups, moving beyond standard stapling to advanced post-cyclization modifications including thiol-ene "click" chemistry and stereoselective oxidation.

Strategic Considerations: The Proline Allyl Advantage

Before initiating protocols, it is critical to understand why proline allyl groups are superior to standard alanine-based olefin handles (e.g.,


, 

) for specific applications.
Conformational Pre-organization

Proline restricts the


 dihedral angle to approximately -65°, significantly reducing the entropic penalty of macrocyclization.
  • C

    
    -endo vs. C
    
    
    
    -exo:
    The functionalization at the 4-position (C
    
    
    ) dictates the ring pucker. 4-allyl-L-proline typically favors the C
    
    
    -exo conformation, which can stabilize trans-peptide bonds and specific secondary structures (e.g., Polyproline II helix or
    
    
    -turns).
  • Impact: Higher RCM yields compared to flexible glycine/alanine-based linkers.

The Functionalization Decision Matrix

The allyl group is not merely a stapling reagent; it is a divergent intermediate.

Functionalization_Matrix AllylPro 4-Allyl-Proline (Precursor) RCM Ring-Closing Metathesis AllylPro->RCM Grubbs Cat. ThiolEne Thiol-Ene 'Click' AllylPro->ThiolEne R-SH, hν Staple Unsaturated Macrocycle RCM->Staple Conjugate Lipid/Fluorophore Conjugate ThiolEne->Conjugate Oxidation Oxidative Functionalization Diol Dihydroxylated Linker Oxidation->Diol Staple->ThiolEne Late-Stage Staple->Oxidation OsO4 / NMO

Figure 1: Divergent functionalization pathways for Proline Allyl groups. The allyl handle can be used for cyclization (RCM) or direct conjugation (Thiol-Ene).

Core Methodology: Ring-Closing Metathesis (RCM)[1][2][3]

The primary application of proline allyl groups is the formation of hydrocarbon staples. However, proline-rich sequences are prone to catalyst poisoning (via chelation) and aggregation .

Catalyst Selection Guide
CatalystCharacteristicsBest Use Case
Grubbs I Low tolerance for polar groups; unstable to heat.Simple, hydrophobic sequences only.
Grubbs II High activity; thermally stable; air-stable.Standard for Proline Allyl RCM. Robust but can cause isomerization.
Hoveyda-Grubbs II Phosphine-free; excellent tolerance for steric bulk.Difficult cyclizations; sequences with N-terminal free amines.
Protocol: Optimized RCM for Proline Allyl Peptides

Objective: Cyclize a bis-allyl-proline peptide while suppressing alkene isomerization.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed, Anhydrous). Note: DCM boils at 40°C, limiting thermal acceleration. DCE allows heating to 60-80°C.

  • Catalyst: Grubbs II (Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium).

  • Additive: 1,4-Benzoquinone (prevents double-bond migration).

Step-by-Step Workflow:

  • Preparation: Dissolve the linear peptide in degassed DCE to a concentration of 2–5 mM .

    • Expert Insight: High dilution is non-negotiable to favor intramolecular cyclization over intermolecular oligomerization.

  • Additive Addition: Add 1,4-Benzoquinone (10 mol%) .

    • Mechanism:[2][3][4][5][6][7] Ruthenium hydride species (decomposition products) catalyze alkene isomerization (chain walking). Benzoquinone scavenges these hydrides, preserving the allyl integrity.

  • Catalyst Addition: Add Grubbs II catalyst (15–20 mol%) in a single portion or two aliquots (0h and 2h).

  • Reaction: Reflux at 60°C for 2–4 hours under inert atmosphere (

    
     or Ar).
    
    • Monitoring: Monitor via LC-MS. Look for a mass shift of -28 Da (loss of ethylene).

  • Quenching: Add DMSO (50 eq. relative to catalyst) or active carbon to sequester the Ruthenium. Filter and concentrate.

Advanced Methodology: Post-Stapling Functionalization

Once the macrocycle is formed, the resulting alkene (or unreacted allyl groups) can be further functionalized to tune physicochemical properties.

Stereoselective Dihydroxylation

Converting the hydrophobic alkene into a hydrophilic 1,2-diol can dramatically improve aqueous solubility without breaking the staple.

Protocol:

  • Dissolve the stapled peptide in tBuOH/H2O (1:1) .

  • Add NMO (N-methylmorpholine N-oxide, 3 eq) and OsO4 (1 mol%) (or use Admix-

    
    /
    
    
    
    for enantiocontrol).
  • Stir at RT for 12 hours.

  • Quench with

    
    .
    
    • Result: A macrocycle with increased polarity (

      
       reduction) and potential hydrogen-bonding interactions.
      
Thiol-Ene "Click" Conjugation

This is a powerful method to attach fluorophores or half-life extension moieties (e.g., PEG, lipids) to the staple bridge.

Mechanism: Radical-mediated addition of a thiol across the alkene (anti-Markovnikov).

ThiolEne_Mechanism Initiation Initiator (DPAP) + hν Generates Thiyl Radical (RS•) Propagation RS• adds to Alkene Forms Carbon Radical Initiation->Propagation Transfer H-Abstraction from RSH Regenerates RS• Propagation->Transfer Transfer->Propagation Chain Reaction Product Thioether Conjugate (Anti-Markovnikov) Transfer->Product

Figure 2: Radical cycle for Thiol-Ene conjugation on proline allyl macrocycles.

Protocol:

  • Mix: Peptide (1 eq) + Thiol-functionalized payload (e.g., Biotin-SH, 5 eq) in degassed water/MeCN.

  • Initiator: Add DPAP (2,2-Dimethoxy-2-phenylacetophenone) (0.5 eq) or water-soluble LAP .

  • Irradiation: Expose to UV light (365 nm) for 15–30 minutes.

    • Advantage:[5][6][7] This reaction is orthogonal to amines and carboxylic acids, requiring no protecting groups.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete RCM: Often due to peptide aggregation.

    • Solution: Add LiCl (0.4 M) or use microwave irradiation (100°C, 15 min) to disrupt H-bonds.

  • Des-allyl Product: Loss of the allyl group entirely.

    • Cause: Excessive heat (>80°C) with Grubbs II.

    • Solution: Switch to Hoveyda-Grubbs II at lower temperatures (40°C).

Analytical Validation

Every macrocyclization must be validated by:

  • LC-MS: Confirm mass shift (-28 Da for RCM).

  • Circular Dichroism (CD): Compare linear vs. cyclic spectra to verify secondary structure induction (e.g., increase in helicity).

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Peptides via Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[8] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. [Link]

  • Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Ring-Closing Metathesis. Chemical Society Reviews. [Link]

  • Aimetti, A. A., et al. (2010). On-Resin Peptide Macrocyclization via Thiol-Ene Click Chemistry. Chemical Communications. [Link]

  • Goralea, V. K., et al. (2023). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: Automated SPPS Optimization for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

Strategic Rationale & Chemical Context The incorporation of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline —commonly referred to as Fmoc-Hyp(Allyl)-OH—into solid-phase peptide synthesis (SPPS) workflows is a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The incorporation of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline —commonly referred to as Fmoc-Hyp(Allyl)-OH—into solid-phase peptide synthesis (SPPS) workflows is a highly specialized technique utilized in the development of structurally constrained therapeutics. The 4-O-allyl ether side chain provides a bio-orthogonal chemical handle, enabling late-stage functionalization such as ring-closing metathesis (RCM) for stapled peptides, cross-linking, or glycosylation.

However, synthesizing peptides containing this residue presents a dual chemical challenge:

  • Secondary Amine Steric Hindrance: Like all proline derivatives, the N-alkylated pyrrolidine ring severely restricts the conformational approach of incoming activated carboxyl groups during chain elongation[1]. This frequently leads to incomplete coupling and truncated deletion sequences[1].

  • Side-Chain Bulk: The 4-O-allyl ether introduces additional steric bulk compared to standard proline or unprotected hydroxyproline, necessitating highly optimized coupling kinetics and specialized activator choices[2].

This application note details a self-validating, automated Fmoc-SPPS protocol specifically engineered to overcome the thermodynamic barriers of Hyp(Allyl) incorporation, followed by the orthogonal on-resin deprotection of the allyl moiety.

Causality-Driven SPPS Workflow

To ensure a high-fidelity synthesis, standard HBTU/HOBt coupling protocols are insufficient for Fmoc-Hyp(Allyl)-OH. The protocol below is designed around continuous validation and high-efficiency uronium-based coupling.

Resin Preparation and Swelling

Resin swelling is critical for maximizing the accessibility of the functional linker. Polystyrene-based resins crosslinked with 1% divinylbenzene are optimal for Fmoc-SPPS[3].

  • Procedure: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30–60 minutes at room temperature[4].

  • Validation: Visual inspection of resin volume expansion; failure to swell indicates compromised resin matrix or moisture contamination.

Fmoc Deprotection
  • Procedure: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[1].

  • Validation (UV Monitoring): Automated synthesizers should monitor the dibenzofulvene-piperidine adduct effluent at 301 nm. A plateau in the UV signal confirms complete deprotection[3].

Coupling of Fmoc-Hyp(Allyl)-OH

Because of the steric bulk of the 4-O-allyl group, highly reactive coupling reagents are mandatory. HATU (Hexafluorophosphate Azabenzotriazole Uronium) is favored over DIC or HBTU because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, minimizing side reactions and overcoming steric barriers[2].

  • Procedure:

    • Dissolve Fmoc-Hyp(Allyl)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF[5].

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to initiate pre-activation (2 minutes)[1].

    • Transfer to the reaction vessel and agitate for 2 hours.

  • Validation (Colorimetric): Perform a Kaiser (ninhydrin) test. Because the preceding amino acid (assuming it is a primary amine) is being coupled to, a successful coupling will yield a negative (yellow) Kaiser test, confirming the primary amine has been successfully acylated by the proline derivative[6].

Coupling Onto the Hyp(Allyl) Residue (The Critical Bottleneck)

Once Fmoc-Hyp(Allyl)-OH is incorporated and deprotected, the exposed secondary amine of the proline ring is highly resistant to acylation.

  • Procedure: Perform a double coupling of the subsequent amino acid using HATU/DIPEA (2 hours per cycle)[5].

  • Validation (Colorimetric): The Kaiser test is inaccurate for secondary amines like proline[6]. You must use the Chloranil test or Isatin test. A successful coupling onto the Hyp(Allyl) residue will result in a negative Chloranil test (colorless/yellowish, not blue/green).

  • Capping: To prevent the accumulation of deletion sequences from any unreacted secondary amines, cap the resin using Acetic Anhydride (Ac2O) and DIPEA in DMF for 15 minutes before proceeding to the next cycle[5].

SPPS_Cycle Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Cycle (DMF/DCM) Deprotect->Wash1 Couple Coupling: Fmoc-Hyp(Allyl)-OH (HATU, DIPEA, 2 hrs) Wash1->Couple Wash2 Wash Cycle (DMF) Couple->Wash2 Cap Capping (Ac2O / DIPEA) Wash2->Cap End Next SPPS Cycle Cap->End

Automated Fmoc SPPS cycle for Fmoc-Hyp(Allyl)-OH incorporation.

Orthogonal On-Resin Allyl Deprotection

To utilize the hydroxyproline residue for subsequent branching or to free the hydroxyl group, the allyl ether must be cleaved orthogonally while the peptide remains anchored to the resin. This is achieved via a Palladium(0)-catalyzed hydrostannolytic or silane-mediated reduction[7].

Mechanistic Causality

The deprotection relies on Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The Pd(0) coordinates to the allyl ether, forming a reactive


-allyl palladium complex. A nucleophilic scavenger—typically Phenylsilane (PhSiH3)—is required to reduce the 

-allyl complex, releasing propene and regenerating the catalyst[5][7]. Without the scavenger, the allyl group would simply re-alkylate the peptide.
Protocol
  • Preparation: Swell the peptidyl-resin in anhydrous Dichloromethane (DCM). Ensure the environment is purged with Argon, though recent studies show Pd(PPh3)4 can tolerate brief atmospheric exposure during automated additions[8].

  • Reagent Mixture: Prepare a solution of Pd(PPh3)4 (0.25 to 1.0 equivalents) and PhSiH3 (5 to 24 equivalents) in a 1:1 mixture of DCM/DMF[5][7][8].

  • Reaction: Add the mixture to the resin and agitate in the dark for 1 hour at room temperature. Alternatively, microwave-assisted deprotection (38°C for 2 x 5 minutes) can be utilized to prevent catalyst oxidation over long durations[7][9].

  • Washing: Wash the resin extensively with DCM (5x) and DMF (5x) to remove palladium byproducts[5].

  • Validation (Mini-Cleavage): Suspend a few resin beads in 100

    
    L of cleavage cocktail (see Section 4) for 30 minutes. Evaporate, reconstitute in acetonitrile/water, and analyze via MALDI-TOF-MS or LC-MS to confirm the mass shift corresponding to allyl removal (-40 Da)[10].
    

Allyl_Deprotect Resin Peptidyl-Resin (4-O-Allyl) Pd_Coord Pd(0) Coordination [Pd(PPh3)4] Resin->Pd_Coord Pi_Allyl π-Allyl Palladium Complex Formation Pd_Coord->Pi_Allyl Scavenge Reduction by PhSiH3 (Scavenger) Pi_Allyl->Scavenge Product Unprotected Hydroxyproline Peptidyl-Resin Scavenge->Product

Mechanism of Pd(0)-catalyzed orthogonal allyl ether deprotection.

Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for Hindered Proline Derivatives

Selection of the correct activator is paramount for overcoming the secondary amine steric hindrance.

Coupling ReagentEquivalentsBase (Equiv)Reaction TimeRelative Efficiency (Hindered Prolines)Primary Use Case
HBTU / HOBt 3.0DIPEA (6.0)1 - 2 hrsModerate[1]Routine, unhindered primary amino acids.
DIC / Oxyma 3.0None1 - 2 hrsHighMicrowave-assisted SPPS; avoids guanidinium capping.
HATU / HOAt 3.9DIPEA (8.0)2 - 3 hrsVery High [2][5]Recommended for Fmoc-Hyp(Allyl)-OH.
Table 2: Global Cleavage Cocktails

Following synthesis and optional allyl deprotection, the peptide must be cleaved from the solid support.

Cocktail NameCompositionScavenger PurposeApplication
Standard TFA 95% TFA, 2.5% TIS, 2.5% H2OTIS (Cations), H2O (tBu/Boc)Standard sequences without sensitive residues[1].
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTEDT/Thioanisole (Carbocations/Oxidation)Sequences containing Met, Cys, or Trp[5].

References

  • PeptidePort. Fmoc Solid Phase Peptide Synthesis Protocol. [Link]

  • University of California, Irvine (Nowick Laboratory). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • ResearchGate / European Peptide Society. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.[Link]

  • PubMed / National Institutes of Health. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]

  • The Royal Society of Chemistry. Supporting Information: General procedure for Fmoc-SPPS and Allyl Deprotection. [Link]

  • DiVA Portal. Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.[Link]

  • Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?[Link]

Sources

Method

Orthogonal Protection Strategies Using Fmoc-Hyp(All)-OH in Solid-Phase Peptide Synthesis

Executive Overview The synthesis of complex peptide architectures—such as glycopeptides, macrolactones, and targeted protein degraders (PROTACs)—often requires site-specific modifications of amino acid side chains. Fmoc-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of complex peptide architectures—such as glycopeptides, macrolactones, and targeted protein degraders (PROTACs)—often requires site-specific modifications of amino acid side chains. Fmoc-Hyp(All)-OH (


-

-Fmoc-

-allyl-L-hydroxyproline) serves as a highly specialized building block in Solid-Phase Peptide Synthesis (SPPS) for these applications.

By masking the secondary hydroxyl group of the pyrrolidine ring with an allyl ether, chemists can achieve a strict three-dimensional orthogonal protection scheme. The allyl ether is completely stable to the basic conditions used for Fmoc removal and the highly acidic conditions used for global cleavage, allowing for the selective unmasking of the hydroxyl group on-resin via Palladium(0) catalysis[1].

Chemical Logic & Causality in Orthogonal Deprotection

The successful utilization of Fmoc-Hyp(All)-OH relies on the precise exploitation of chemical orthogonality.

The Tsuji-Trost Allylic Cleavage

The allyl ether cannot be removed by standard acid/base hydrolysis. Instead, it requires a transition-metal-catalyzed Tsuji-Trost reaction. When exposed to Tetrakis(triphenylphosphine)palladium(0)[


], the allyl group undergoes oxidative addition to form an electrophilic 

-allyl palladium complex[1].
Scavenger Selection: Why Phenylsilane?

To drive the reaction forward and prevent the


-allyl species from re-allylating the peptide backbone, a scavenger must be introduced. While nucleophilic scavengers (like morpholine) are sometimes used, they risk forming unwanted allylamine adducts. Phenylsilane (

)
is the superior choice for allyl ethers[2]. It acts as a potent hydride donor, reducing the

-allyl palladium intermediate to yield propene gas and the free hydroxyl group[3]. This irreversible gas evolution drives the reaction to completion while maintaining extremely mild conditions[4].

Quantitative Orthogonality Matrix

To design a self-validating synthetic route, it is critical to understand the stability of various protecting groups under specific cleavage conditions. The table below summarizes the quantitative stability of the Fmoc/tBu/Allyl strategy.

Protecting Group20% Piperidine in DMF (Base)95% TFA / Scavengers (Acid)

/

(Pd(0))
Fmoc (N-Terminal)>99% Cleaved (15 min)Stable (<0.1% cleavage)Stable (<0.1% cleavage)
tBu / Boc (Side Chains)Stable (<0.1% cleavage)>99% Cleaved (2 hours)Stable (<0.1% cleavage)
Allyl Ether (Hyp-All)Stable (<0.1% cleavage)Stable (<0.1% cleavage)>99% Cleaved (2 x 45 min)

Synthetic Workflow

The following diagram illustrates the logical progression of incorporating and selectively modifying Fmoc-Hyp(All)-OH during SPPS.

G N1 1. Fmoc-SPPS Elongation (Resin-Bound Peptide) N2 2. Couple Fmoc-Hyp(All)-OH (HATU / DIPEA) N1->N2 N3 3. Continue SPPS (Piperidine Deprotection) N2->N3 Steric hindrance alert N4 4. Allyl Ether Deprotection [Pd(PPh3)4 / PhSiH3] N3->N4 Orthogonal activation N5 5. Hyp-OH Modification (Esterification / Glycosylation) N4->N5 Free secondary -OH N6 6. Global Cleavage (95% TFA) N5->N6

Workflow for orthogonal SPPS and modification using Fmoc-Hyp(All)-OH.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Analytical checkpoints (micro-cleavages) are embedded to ensure reaction completion before proceeding to subsequent, irreversible steps.

Protocol A: Incorporation of Fmoc-Hyp(All)-OH

Causality Note: Hydroxyproline is a secondary amine. Coupling the subsequent amino acid onto the sterically hindered pyrrolidine nitrogen (further exacerbated by the bulky C4-allyl ether) is notoriously difficult.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 3 mL).

  • Coupling Fmoc-Hyp(All)-OH: Dissolve 0.4 mmol (4 eq) of Fmoc-Hyp(All)-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Add to the resin and agitate for 60 minutes.

  • Subsequent Coupling (Critical Step): After Fmoc removal from the Hyp residue, couple the next amino acid using highly reactive conditions: 4 eq Amino Acid, 4 eq COMU (or HATU), and 8 eq DIPEA. Agitate at 50°C for 1 hour to overcome steric hindrance.

  • Validation: Perform a Kaiser test (or Chloranil test for secondary amines) to ensure >99% coupling efficiency.

Protocol B: On-Resin Allyl Ether Deprotection

Causality Note:


 is highly sensitive to oxidation. The reaction must be kept anhydrous, degassed, and shielded from light to prevent the formation of inactive Pd(II) species[1].
  • Preparation: Wash the resin extensively with dry, degassed Dichloromethane (DCM) (5 x 3 mL) to remove all traces of DMF and moisture.

  • Reagent Mixing: In a dry vial under Argon, dissolve 11.5 mg (0.1 eq, 0.01 mmol) of

    
     in 2 mL of dry, degassed DCM. Add 123 µL (10 eq, 1.0 mmol) of Phenylsilane (
    
    
    
    )[4].
  • Reaction: Transfer the bright yellow solution to the resin vessel. Wrap the vessel in aluminum foil to exclude light. Agitate gently under an Argon atmosphere for 45 minutes[5].

  • Iteration: Drain the reaction mixture. The solution will likely have turned brown/black, indicating Pd precipitation. Repeat Steps 2 and 3 for a second 45-minute cycle to ensure complete allyl ether cleavage.

  • Palladium Scavenging (Critical Wash): Residual palladium will trap the peptide on the resin or interfere with global cleavage. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 5 min) to chelate and strip residual palladium[6]. Follow with standard DCM/DMF washes.

  • Validation: Perform a micro-cleavage (TFA/TIPS/H2O) on a few resin beads and analyze via LC-MS to confirm the loss of the allyl mass (-40.06 Da).

Protocol C: Post-Deprotection Modification (Esterification)

With the secondary hydroxyl group now completely free, it can be modified on-resin.

  • Activation: To attach a carboxylic acid-containing payload (e.g., a fluorophore or a specialized linker), dissolve 4 eq of the payload, 4 eq of N,N'-Diisopropylcarbodiimide (DIC), and 0.1 eq of 4-Dimethylaminopyridine (DMAP) in minimal DCM/DMF.

  • Reaction: Add to the resin and agitate for 2–4 hours.

  • Global Cleavage: Once the modification is confirmed via LC-MS micro-cleavage, treat the resin with 95% TFA, 2.5% TIPS, and 2.5%

    
     for 2 hours to release the fully modified, globally deprotected peptide.
    

References

  • A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support - ResearchGate -[Link]

  • Supporting Information: General procedure for Fmoc-SPPS - The Royal Society of Chemistry -[Link]

  • Thrombin Generation - Molecules and Tools (Allyl Ether Deprotection) - Radboud University Repository -[Link]

  • Solid‐Phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin - ResearchGate -[Link]

Sources

Application

Application Note: Palladium-Catalyzed Deprotection of Alloc Groups on Proline Residues

Executive Summary The Allyloxycarbonyl (Alloc) group provides vital orthogonal protection in peptide synthesis, particularly for the synthesis of cyclic peptides, side-chain modifications, or "branched" peptides.[1] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Allyloxycarbonyl (Alloc) group provides vital orthogonal protection in peptide synthesis, particularly for the synthesis of cyclic peptides, side-chain modifications, or "branched" peptides.[1] While standard Alloc deprotection is routine, Proline residues present unique challenges . As a secondary amine, Proline is sterically hindered and susceptible to N-allylation (back-alkylation) during the deprotection cycle if the scavenger system is not optimized.

This guide details the mechanistic underpinnings and provides two field-validated protocols for the removal of Alloc groups from Proline, emphasizing the prevention of side reactions and the complete removal of Palladium contaminants.

Mechanistic Principles: The Tsuji-Trost Reaction

The deprotection of Alloc-Proline proceeds via the Tsuji-Trost reaction . This is a Pd(0)-catalyzed nucleophilic substitution. Understanding this cycle is critical for troubleshooting:

  • Oxidative Addition: The Pd(0) catalyst coordinates with the allyl carbamate alkene, followed by oxidative addition to form a cationic

    
    -allyl Palladium(II) complex.
    
  • Decarboxylation: Spontaneous decarboxylation releases CO₂ and the Proline amine (initially as a carbamate salt).

  • Nucleophilic Attack (Scavenging): A scavenger (nucleophile) attacks the

    
    -allyl complex.
    
  • Regeneration: The allyl moiety is transferred to the scavenger, and the active Pd(0) species is regenerated.

Critical Insight for Proline: If the scavenger is weak or the kinetics are slow (common with hindered secondary amines like Proline), the released amine can act as a nucleophile, attacking the


-allyl complex. This results in N-allylation , permanently modifying the peptide.
Visualization: Catalytic Cycle

TsujiTrost Pd0 Pd(0) Catalyst (Active Species) Coordination Alloc-Proline Coordination Pd0->Coordination + Substrate PiAllyl π-Allyl Pd(II) Complex (+ Carbamate Anion) Coordination->PiAllyl Oxidative Addition Decarb Decarboxylation (-CO₂) PiAllyl->Decarb Attack Nucleophilic Attack (Scavenger) Decarb->Attack + Scavenger SideReaction SIDE REACTION: N-Allylation of Proline Decarb->SideReaction Slow Scavenging Attack->Pd0 Regeneration Product Deprotected Proline + Allylated Scavenger Attack->Product

Figure 1: The Tsuji-Trost catalytic cycle for Alloc deprotection. Note the critical risk of N-allylation if scavenging is inefficient.

Strategic Reagent Selection

The choice of scavenger is the single most important variable when deprotecting Proline.

Table 1: Scavenger Performance Comparison
ScavengerReactivity ProfileSuitability for ProlineNotes
Phenylsilane (

)
Strong hydride donor. Neutral conditions.High The "Gold Standard" for general SPPS. Highly effective, non-toxic relative to tin, and easy to wash away.
Dimethylamine-Borane (

)
Highly reactive hydride donor.Very High Superior for secondary amines. Literature suggests it eliminates back-alkylation risks better than silanes for hindered residues [1].
Morpholine Secondary amine nucleophile.[2]Low/Medium Often too slow for hindered substrates. Can lead to incomplete deprotection on Proline.
NDMBA Carbon nucleophile.Medium Effective, but solubility can be an issue in some solvent mixtures compared to silanes.

Experimental Protocols

Safety Note: Palladium catalysts are often air-sensitive.[1][3] While these reactions can technically be run open to air with excess reagents, inert atmosphere (Argon/Nitrogen) is strongly recommended for reproducibility.

Protocol A: The Standard Phenylsilane Method

Recommended for routine synthesis where Proline is not extremely hindered by adjacent bulky residues.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ][1][3]
    
  • Scavenger: Phenylsilane (

    
    )[1][2][3]
    
  • Solvent: Dry Dichloromethane (DCM) (Anhydrous DCM is critical to prevent catalyst oxidation).

  • Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF.

Step-by-Step:

  • Preparation: Weigh

    
     (0.1 – 0.2 equiv relative to resin loading) in a glass vial. Do not dissolve yet.
    
  • Resin Swelling: Swell the resin in DCM for 15 minutes under Nitrogen. Drain.

  • Activation: Dissolve the Pd catalyst in dry DCM. Add Phenylsilane (10 – 20 equiv).

    • Observation: The solution may bubble slightly due to silane reactivity.

  • Reaction: Immediately add the Pd/Silane solution to the resin.[3]

  • Incubation: Agitate gently (shaking, not stirring with magnetic bar to avoid resin grinding) for 20 minutes .

    • Note: Cover the vessel with foil; Pd catalysts are light-sensitive.

  • Repetition: Drain and repeat steps 3–5 with fresh catalyst/silane solution. Two cycles are mandatory for Proline.

  • Palladium Removal (CRITICAL):

    • Wash resin 3x with DCM.[4]

    • Wash resin 3x with 0.02 M DTC in DMF (5 mins each).[1]

    • Why? The resin often turns black/grey due to precipitated Pd. DTC chelates the metal, returning the resin to its original color.

  • Final Wash: Wash 5x with DMF, 5x with DCM.

Protocol B: The Borane Complex Method (High Difficulty)

Recommended for "difficult sequences" or if Protocol A yields N-allylated byproducts.

Reagents:

  • Catalyst:

    
     (0.1 equiv)[2][3][5]
    
  • Scavenger: Borane dimethylamine complex (

    
    ) (20 equiv)
    
  • Solvent: DCM.

Step-by-Step:

  • Dissolution: Dissolve

    
     in DCM.
    
  • Catalyst Addition: Add

    
     to the scavenger solution.
    
  • Reaction: Add mixture to swollen resin. Agitate for 15 minutes .

  • Repetition: Drain and repeat the treatment once.[3]

  • Washing: Follow the standard DTC washing protocol described in Protocol A.

Quality Control & Troubleshooting

Validating Deprotection on Proline

Standard colorimetric tests fail on Proline.

  • Ninhydrin (Kaiser) Test: DO NOT USE. Proline is a secondary amine and will not yield the characteristic blue color (it may turn faint red/brown, which is inconclusive).

  • Chloranil Test: Use this. A secondary amine (free Proline) will turn the beads blue/green .

  • Isatin Test: Another valid alternative for Proline (turns blue).

Troubleshooting Workflow

Troubleshooting Start Perform Alloc Deprotection Check QC: Chloranil Test & Micro-cleavage (LCMS) Start->Check Result Result? Check->Result Pass Beads Blue (Chloranil) Mass Correct Result->Pass Success Fail1 Beads Colorless (Incomplete Deprotection) Result->Fail1 Unreactive Fail2 Mass +40 Da (N-Allylation) Result->Fail2 Side Reaction Fail3 Resin Grey/Black (Pd Contamination) Result->Fail3 Dirty Resin Action1 Re-attempt Deprotection Fail1->Action1 1. Dry Solvents 2. Increase Temp (35°C) 3. Switch to Borane Protocol Action2 Restart Synthesis (Irreversible) Fail2->Action2 1. Increase Scavenger Conc. 2. Switch to Borane Protocol Action3 Wash & Proceed Fail3->Action3 1. Wash w/ 0.02M DTC in DMF 2. Wash w/ 1% Sodium Diethyldithiocarbamate

Figure 2: Decision tree for validating and troubleshooting Alloc-Proline deprotection.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

  • Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology." Tetrahedron, 54(13), 2967-3042. Link

  • Thieriet, N., et al. (2001). "Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 1872-1877. Link

  • Gomez-Martinez, P., et al. (1999). "N-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers."[2] Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete RCM in Peptides Containing Fmoc-Hyp(All)-OH

Welcome to the Advanced Peptide Macrocyclization Support Center. Ring-Closing Metathesis (RCM) is a powerful tool for stapling peptides and rigidifying secondary structures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Macrocyclization Support Center. Ring-Closing Metathesis (RCM) is a powerful tool for stapling peptides and rigidifying secondary structures. However, incorporating unnatural O-allyl ether amino acids like Fmoc-Hyp(All)-OH (Fmoc-O-allyl-L-hydroxyproline) introduces unique steric, electronic, and conformational challenges. The rigid pyrrolidine ring restricts backbone flexibility, while the delicate O-allyl ether is highly susceptible to catalyst-induced side reactions.

This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve stalled RCM reactions, desallylation side-products, and on-resin aggregation.

Part 1: Diagnostic Workflow for Stalled RCM Reactions

Before altering your synthetic protocol, you must identify the chemical or physical barrier preventing the reaction from reaching thermodynamic equilibrium. Use the diagnostic decision tree below to match your LC-MS data with the correct mechanistic failure mode.

RCM_Troubleshooting Start Incomplete RCM Detected via LC-MS MassCheck Analyze Side Products Is there a -40 Da peak? Start->MassCheck Desallylation Desallylation / Isomerization (Common for O-allyl ethers) MassCheck->Desallylation Yes AggCheck Check for On-Resin Aggregation MassCheck->AggCheck No FixDesallyl Add 1,4-Benzoquinone or switch to Hoveyda-Grubbs II Desallylation->FixDesallyl AggYes Peptide forming β-sheets blocking catalyst access AggCheck->AggYes Yes CatCheck Check Catalyst Turnover & Equilibrium AggCheck->CatCheck No FixAgg Use DCE/LiCl solvent system or Microwave heating (60°C) AggYes->FixAgg CatDead Ethylene entrapment or Catalyst poisoning CatCheck->CatDead FixCat Continuous N2/Ar bubbling & Wash resin with DCM CatDead->FixCat

Diagnostic workflow for identifying the root cause of incomplete Hyp(All) macrocyclization.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My RCM reaction is stalling at 30-40% conversion despite adding more Grubbs II catalyst. Why isn't it going to completion? A: RCM is a reversible, equilibrium-driven process. The forward reaction relies on the expulsion of volatile ethylene gas. If you are performing the reaction in a sealed vessel or relying solely on orbital shaking, the dissolved ethylene shifts the equilibrium backward (Le Chatelier's principle). Furthermore, trace free amines or thioethers in your peptide sequence can coordinate to the Ruthenium center, irreversibly poisoning the catalyst[1]. Solution: Switch from sealed agitation to continuous Argon or Nitrogen sparging (bubbling) directly through the resin bed. This physically agitates the resin and actively strips ethylene from the solvent, driving the reaction forward.

Q2: I am observing a major side product with a mass corresponding to the loss of an allyl group (-40 Da). What is this, and how do I prevent it? A: This is a classic failure mode for O-allyl ethers like Fmoc-Hyp(All)-OH and Tyr(All). During the reaction, the Ruthenium catalyst can decompose into highly active Ru-hydride species. These hydrides catalyze the isomerization of your terminal alkene into an internal alkene (an enol ether). The enol ether then undergoes unintended metathesis or hydrolysis during cleavage, resulting in the complete loss of the allyl group (a mass shift of -40 Da, corresponding to the loss of


)[2].
Solution: Add 10 mol% of 1,4-benzoquinone  to your reaction mixture. 1,4-benzoquinone acts as a mild oxidant that selectively quenches the Ru-hydride species without destroying the primary alkylidene catalyst, effectively shutting down the isomerization pathway[2]. Alternatively, switching to the more sterically hindered Hoveyda-Grubbs II catalyst reduces the rate of hydride formation.

Q3: Does the sequence spacing of the Hyp(All) residues affect the RCM efficiency? A: Absolutely. The pyrrolidine ring of hydroxyproline imposes strict dihedral angle constraints (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

). Attempting an

or

cyclization with Hyp(All) creates a highly strained macrocycle (e.g., a 13-membered ring). This ring strain creates a massive kinetic barrier, often resulting in failed reactions or the exclusive formation of kinetically trapped Z-isomers[3]. Solution: If your biological target allows, expand the staple to an

spacing. This generates a more thermodynamically stable, less strained macrocycle that is highly compatible with the natural helical propensity of the peptide backbone.

Q4: How can I overcome on-resin peptide aggregation that is preventing the catalyst from accessing the alkenes? A: Sequences rich in hydrophobic residues or specific turn-inducing motifs often form dense intermolecular


-sheets during Solid-Phase Peptide Synthesis (SPPS). This aggregation creates a steric shield around the reactive alkenes, making them completely inaccessible to the bulky Ruthenium catalyst[1][4].
Solution: Disrupt the hydrogen-bonding network prior to and during RCM. Wash the resin with a chaotropic salt solution (e.g., 0.4 M LiCl in DMF) to break the 

-sheets, then perform the RCM in 1,2-dichloroethane (DCE) rather than DCM. DCE allows for higher reaction temperatures (up to 60°C via microwave irradiation), which provides the thermal energy required to keep the peptide chains solvated and accessible.
Part 3: Standardized Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints.

Protocol A: Isomerization-Suppressed On-Resin RCM (For O-Allyl Ethers)

Designed to prevent the -40 Da desallylation side reaction while driving equilibrium.

  • Resin Preparation: Transfer 0.1 mmol of the synthesized peptidyl-resin (bearing Fmoc-Hyp(All)-OH) to a fritted reaction vessel. Wash extensively with anhydrous DCM (3 × 5 mL) and anhydrous DCE (3 × 5 mL) to maximize polymer swelling.

  • Catalyst Activation: In a dry vial, dissolve Hoveyda-Grubbs II catalyst (20 mol%, 0.02 mmol) and 1,4-benzoquinone (10 mol%, 0.01 mmol) in 2 mL of anhydrous DCE. The solution will appear deep green/brown.

  • Equilibrium-Driven Cyclization: Add the catalyst solution to the resin. Insert a needle connected to an Argon line directly into the bottom of the frit. Bubble Argon continuously at a gentle rate for 2 to 4 hours at 40°C. Causality: The Argon stream provides agitation while continuously purging the inhibitory ethylene gas.

  • Resin Scavenging: Drain the reaction mixture. To remove residual Ruthenium trapped in the resin matrix, wash the resin with a solution of 1 M DMSO in DCM (3 × 5 mL, 5 mins each), followed by pure DCM (5 × 5 mL).

  • Validation Check: Perform a micro-cleavage on ~2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the filtrate via LC-MS to confirm the disappearance of the linear precursor and the absence of the -40 Da desallyl peak.

Protocol B: Aggregation-Disrupting Microwave RCM

Designed for highly hydrophobic sequences that fail to cyclize at room temperature.

  • Chaotropic Swelling: Treat the aggregated resin with 3 mL of 0.4 M LiCl in DMF for 30 minutes with orbital shaking. Drain and wash rapidly with anhydrous DCE (3 × 5 mL) to remove DMF (which can weakly coordinate the catalyst).

  • Microwave Setup: Transfer the resin to a microwave-safe peptide synthesis vessel. Add Grubbs II or Hoveyda-Grubbs II (20 mol%) dissolved in 2.5 mL of anhydrous DCE.

  • Thermal Cyclization: Irradiate the vessel in a dedicated microwave synthesizer at 60°C for 30 to 45 minutes. Critical: Do not exceed 60°C, as Ruthenium catalysts undergo rapid thermal degradation above this threshold.

  • Validation Check: Drain, wash with DCM, and perform a micro-cleavage LC-MS analysis as described in Protocol A. If conversion is incomplete but the catalyst is dead (brown/black resin), repeat Steps 2-3 with a fresh batch of catalyst.

Part 4: Quantitative Data Summary

The table below summarizes the causal impact of various reaction parameters on the macrocyclization of Hyp(All)-containing peptides, allowing for rapid protocol optimization.

ParameterStandard ConditionOptimized Condition for Hyp(All)Mechanistic Rationale
Catalyst Selection Grubbs I or II (20 mol%)Hoveyda-Grubbs II (15-20 mol%)HG-II is more stable to steric bulk and significantly less prone to generating the Ru-hydrides that cause O-allyl isomerization.
Solvent System Dichloromethane (DCM)1,2-Dichloroethane (DCE) + LiClDCE allows for higher boiling point reactions (60°C); LiCl acts as a chaotropic agent to disrupt on-resin

-sheet aggregation.
Chemical Additive None1,4-Benzoquinone (10 mol%)Acts as a highly specific mild oxidant to quench Ru-hydride species, completely suppressing the -40 Da desallylation side reaction.
Agitation Method Orbital Shaking / SealedContinuous N

/Ar Sparging
Bubbling inert gas physically agitates the resin bed and forcefully drives the thermodynamic equilibrium forward by purging volatile ethylene.
References
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)
  • Source: National Institutes of Health (PMC)
  • Ring-closing Metathesis in Peptides – the Sting is in the Tail!
  • Design and Synthesis of Helical N-Terminal l-Prolyl Oligopeptides Possessing Hydrocarbon Stapling Source: MDPI URL
  • Source: National Institutes of Health (PMC)

Sources

Optimization

Technical Guide: Minimizing Racemization of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

This is Dr. Alex Vance, Senior Application Scientist at the Peptide Synthesis Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Alex Vance, Senior Application Scientist at the Peptide Synthesis Technical Support Center.

Below is the technical guide you requested. I have structured this as a "Tier 3" support resource—designed for researchers who have moved beyond basic protocols and are troubleshooting subtle stereochemical loss in complex proline derivatives.

Case ID: HYP-ALL-004 Subject: Stereochemical Integrity of Fmoc-Hyp(All)-OH Applicable For: Custom Synthesis, GMP Peptide Manufacturing, Drug Discovery

Executive Summary

The synthesis of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline (Fmoc-Hyp(All)-OH) presents a "perfect storm" for racemization. You are dealing with a secondary amine (proline) which is prone to steric hindrance, an electron-withdrawing oxygen at C4 which affects ring pucker and pKa, and the necessity of base-mediated O-alkylation.

Racemization typically occurs at two critical vectors:

  • Enolization during O-Allylation: The use of strong bases (NaH) to deprotonate the hydroxyl group can inadvertently abstract the

    
    -proton.
    
  • Oxazolonium Formation during Coupling: Activation of the Fmoc-amino acid, particularly with uronium salts (HBTU/HATU) and strong bases (DIPEA), can lead to rapid epimerization via the oxazolonium ion intermediate.

This guide details the "Boc-Route" (the industry gold standard for preserving chirality) and provides troubleshooting for the coupling steps.

Part 1: The "Golden Route" Synthesis Protocol

Objective: Synthesize Fmoc-Hyp(All)-OH with >99.5% enantiomeric excess (ee).

Why this route? We avoid exposing the base-labile Fmoc group to the harsh O-alkylation conditions. Instead, we use Boc-Hyp-OH , which is stable to base, and switch protecting groups later.

Phase 1: O-Allylation (The Critical Step)

Reagents: Boc-Hyp-OH, Allyl Bromide, NaH (60% dispersion), DMF (Anhydrous).

Step-by-Step Protocol:

  • Dianion Formation: Dissolve Boc-Hyp-OH (1.0 eq) in anhydrous DMF at 0°C (Ice bath).

  • Base Addition: Add NaH (2.2 eq) portion-wise.

    • Technical Note: The first equivalent deprotonates the carboxylic acid; the second deprotonates the hydroxyl.

    • Caution: Maintain 0°C. Higher temperatures (>5°C) drastically increase the rate of

      
      -proton abstraction (racemization).
      
  • Alkylation: Add Allyl Bromide (1.1 eq) dropwise over 30 minutes. Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for only 1-2 hours.

    • Note: This forms the Boc-Hyp(All)-OH directly (the carboxylate is less nucleophilic than the alkoxide in this dianion species, but some allyl ester may form).

  • Quench & Workup: Quench with cold water. If allyl ester formed, brief saponification (LiOH, 0°C) is needed. Acidify to pH 3 with citric acid and extract with Ethyl Acetate.

Phase 2: Protecting Group Switch
  • Boc Removal: Treat with TFA/DCM (1:1) for 30 mins. Evaporate to dryness.

  • Fmoc Protection: Dissolve the H-Hyp(All)-OH residue in water/dioxane (1:1). Add NaHCO

    
      (2.5 eq) followed by Fmoc-OSu  (1.1 eq).
    
    • Why Fmoc-OSu? It is less reactive than Fmoc-Cl, reducing the risk of dipeptide formation and racemization.

Part 2: Troubleshooting & FAQs

Q1: I am seeing 5-10% D-isomer after the O-allylation step. How do I fix this?

Diagnosis: Your base was likely too strong or the temperature too high. The


-proton of proline derivatives is weakly acidic.
Solution:  Switch to the Silver Oxide (Ag

O)
method.
  • Protocol: React Boc-Hyp-OMe with Ag

    
    O  (1.5 eq) and Allyl Iodide  (1.5 eq) in DMF.
    
  • Mechanism: Ag

    
    O acts as a mild base and halogen scavenger, driving the reaction without generating a high concentration of alkoxide/enolate species. This is the "gentle giant" approach for stereocenter preservation.
    
Q2: During peptide coupling of Fmoc-Hyp(All)-OH, I observe epimerization.

Diagnosis: You are likely using HOBt/DIC or HBTU/DIPEA .

  • HOBt/DIC: In DMF, this combination is known to cause significant racemization for proline derivatives due to slow coupling rates allowing time for enolization.

  • HBTU/DIPEA: The strong base (DIPEA) promotes oxazolonium formation.

Corrective Action:

  • Change Reagents: Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) with DIC . Oxyma is more acidic than HOBt and suppresses racemization more effectively.

  • Change Base: If using uronium salts (like HATU), switch the base from DIPEA to Collidine (TMP) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and is sterically hindered, making it poor at abstracting the

    
    -proton but sufficient for activating the carboxylate.
    
Q3: How do I analytically verify the enantiomeric purity?

Method A: Marfey's Method (Gold Standard) Hydrolyze a small sample (6N HCl, 110°C, 24h), derivatize with FDAA (Marfey's Reagent) , and analyze via C18 HPLC. The L-DA and D-DA diastereomers separate easily.

Method B: Direct Chiral HPLC

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1).

  • Detection: UV 254 nm (Fmoc chromophore).

Part 3: Visualizations

Diagram 1: Racemization Pathways & Prevention

This diagram illustrates the two main failure modes: Base-catalyzed Enolization (during synthesis) and Oxazolonium formation (during coupling).

RacemizationPathways Start Fmoc-Hyp(All)-OH (L-Isomer) Activated Activated Ester (O-Acylisourea) Start->Activated Activation (HATU/DIC) Oxazolone Oxazolonium Ion (5-membered ring) Activated->Oxazolone Slow Coupling (Steric Hindrance) Enol Enol Intermediate (Planar C-alpha) Oxazolone->Enol Base (DIPEA) Abstracts H+ Racemic D/L Mixture (Racemized Product) Enol->Racemic Reprotonation Prevention PREVENTION STRATEGY: 1. Use Collidine (Weak Base) 2. Use Oxyma (Suppressor) 3. Low Temp (0°C) Prevention->Oxazolone Inhibits

Caption: Mechanism of racemization via oxazolonium formation. The use of hindered bases (Collidine) and suppressors (Oxyma) blocks the transition to the enol form.

Diagram 2: Optimized Synthesis Workflow (Boc Route)

SynthesisWorkflow Step1 Start: Boc-Hyp-OH (Base Stable) Step2 O-Allylation NaH (2.2 eq) / Allyl-Br / 0°C (Critical Control Point) Step1->Step2 DMF, 0°C Step3 Intermediate: Boc-Hyp(All)-OH Step2->Step3 Workup (pH 3) Step4 Boc Removal TFA / DCM Step3->Step4 Step5 Fmoc Protection Fmoc-OSu / NaHCO3 Step4->Step5 Final Final Product: Fmoc-Hyp(All)-OH >99.5% ee Step5->Final

Caption: The "Boc-Route" workflow ensures the Fmoc group is never exposed to the harsh basic conditions required for ether formation.

Part 4: Quantitative Comparison of Coupling Reagents

Use this table to select the appropriate coupling condition for your specific sequence difficulty.

Coupling ReagentBase UsedRacemization RiskCoupling EfficiencyRecommendation
DIC / HOBt NoneHigh (in DMF)ModerateAVOID for Hyp/Pro derivatives.
HBTU / DIPEA DIPEAModerate HighUse only for non-critical steps.
HATU / DIPEA DIPEAModerate-High Very HighRisky. Fast, but promotes epimerization.
HATU / Collidine Collidine Low Very HighRecommended for difficult couplings.
DIC / Oxyma NoneVery Low HighGOLD STANDARD for Hyp derivatives.

References

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Source: PubMed (Vertex AI Grounding) URL:[Link] Relevance: Establishes the baseline risk of racemization for Pro/Hyp derivatives using standard carbodiimide/HOBt methods.

  • The Williamson Ether Synthesis. Source: Master Organic Chemistry URL:[Link] Relevance: Provides the mechanistic foundation for the O-allylation step and the risks of elimination/racemization with strong bases.

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. Source: Australian Journal of Chemistry URL:[1][Link] Relevance: Discusses phase transfer catalysis and alternative O-alkylation strategies to preserve stereochemistry in hydroxyproline.

Sources

Troubleshooting

Overcoming steric hindrance in (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline coupling

Technical Support Center: Peptide Synthesis & Optimization Subject: Troubleshooting (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Coupling Case ID: SPPS-PRO-ALLYL-001 Assigned Scientist: Senior Application Specialist, Pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Synthesis & Optimization Subject: Troubleshooting (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Coupling Case ID: SPPS-PRO-ALLYL-001 Assigned Scientist: Senior Application Specialist, Peptide Chemistry Division

Executive Summary

You are working with (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline (commonly referred to as Fmoc-Pro(4-O-Allyl)-OH ). This is a specialized building block often used for synthesizing stapled peptides or macrocycles via Ring-Closing Metathesis (RCM).

The Core Challenge: This residue presents a "double-threat" to synthesis efficiency:

  • Secondary Amine Constraint: Like all prolines, the N-terminus is a secondary amine, significantly reducing nucleophilicity compared to primary amines.

  • C4-Steric Bulk: The 4-allyloxy substituent projects from the pyrrolidine ring, creating additional steric crowding that hinders the approach of the incoming activated amino acid during chain elongation.

This guide addresses the two distinct phases of failure: Coupling Of this residue (Activation) and Coupling To this residue (Elongation).

Part 1: Critical Pre-Synthesis Check (Resin Selection)

STOP: Before starting synthesis, verify your resin choice.

The Risk: Proline derivatives at the C-terminus are highly prone to Diketopiperazine (DKP) formation .[1][2] This side reaction occurs when the N-terminal amine of the dipeptide attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

  • High Risk: Wang Resin, Rink Amide (if Pro is the first residue).

  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .[3] The massive steric bulk of the trityl linker physically blocks the DKP cyclization attack.[1]

Decision Matrix:

  • If Pro(OAllyl) is internal: Standard resins (Wang/Rink) are acceptable.

  • If Pro(OAllyl) is C-terminal:Must use 2-CTC or Trityl-based linkers.[1]

Part 2: Troubleshooting Guide – Elongation (Coupling TO the Proline)

Symptom: Deletion sequences where the amino acid after the Pro(OAllyl) is missing. Root Cause: The incoming amino acid cannot overcome the steric barrier of the secondary amine + allyl group.

Recommended Protocol: High-Efficiency Uronium/Phosphonium Activation

Standard carbodiimides (DIC/HOBt) are often insufficient here. You must use reagents that generate highly reactive active esters (OAt or Oxyma) and leverage "Neighboring Group Participation."

The "Gold Standard" Protocol:

  • Reagent: HATU (or PyAOP if cyclizing).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: 4-5 eq. Amino Acid / 4-5 eq. HATU / 8-10 eq. Base.

  • Technique: Double Coupling is mandatory.

Step-by-Step Workflow:

  • Swell: Ensure resin is fully swollen in DMF.

  • Coupling 1 (Hard Hit):

    • Dissolve Fmoc-AA-OH and HATU in DMF.

    • Add DIPEA (activate for 30 seconds only to minimize epimerization).

    • Add to resin.[2][4][5][6][7] React for 60–120 minutes .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Coupling 2 (Cleanup):

    • Repeat the reaction with fresh reagents for 60 minutes .

  • Capping (Crucial): Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences from growing into difficult-to-purify impurities.

Visualizing the Elongation Logic

ElongationLogic start Start: Coupling TO Pro(OAllyl) check_aa Is incoming AA hindered? (e.g., Val, Ile, Thr, Pro) start->check_aa standard Standard Protocol: DIC/Oxyma (Double Couple) check_aa->standard No (e.g., Gly, Ala) advanced Advanced Protocol: HATU/HOAt or PyAOP (Double Couple) check_aa->advanced Yes check_micro Microwave Available? advanced->check_micro micro_yes 75°C for 5 min (Watch for Epimerization) check_micro->micro_yes micro_no Room Temp 2 x 2 Hours check_micro->micro_no

Caption: Decision tree for selecting coupling conditions based on the steric hindrance of the incoming amino acid.

Part 3: Troubleshooting Guide – Activation (Coupling OF the Proline)

Symptom: Low loading of the Pro(OAllyl) residue onto the chain. Root Cause: Slow formation of the active ester due to the bulky Fmoc and Allyl groups.

Solution: While HATU works, it carries a risk of Guanidinylation if the coupling is slow (the amine attacks the uronium salt instead of the activated acid).

Recommended Protocol:

  • Primary Choice: DIC / Oxyma Pure .[8]

    • Why? Oxyma creates a highly reactive ester (superior to HOBt) with lower epimerization risk and zero risk of guanidinylation.

  • Alternative: PyBOP / DIPEA .

    • Why? Phosphonium salts (PyBOP) do not cause guanidinylation, allowing for longer reaction times (overnight) if necessary.

Data Comparison: Coupling Efficiency

Reagent SystemReactivityRisk of GuanidinylationRecommended For
HATU / DIPEA Very HighHigh (if slow)Coupling TO the Proline (Elongation)
DIC / Oxyma HighNoneCoupling OF the Proline (Activation)
PyBOP / DIPEA HighNoneSlow couplings / Cyclization
HBTU / DIPEA ModerateHighRoutine synthesis (Avoid for this residue)

Part 4: Side Reaction Mechanisms

Diketopiperazine (DKP) Formation

If your Pro(OAllyl) is at the C-terminus, DKP formation is the primary enemy.

DKP_Mechanism step1 Fmoc Removal (Free Amine) step2 Nucleophilic Attack on Resin Ester step1->step2 Cis-conformation of Proline aids this step3 Cyclization (DKP Formation) step2->step3 result Peptide Cleaved from Resin (Loss) step3->result prevention PREVENTION: Use 2-CTC Resin (Steric Block) prevention->step2 Blocks

Caption: Mechanism of DKP formation. The cis-amide bond of proline facilitates the back-biting attack. 2-CTC resin prevents this via steric hindrance.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for this coupling? A: Yes, microwave heating is highly effective for overcoming the steric barrier of the O-Allyl group.

  • Protocol: 75°C for 5 minutes (standard) or 50°C for 10 minutes (conservative).

  • Warning: If coupling Cysteine or Histidine immediately after this proline, lower the temperature to 50°C to prevent epimerization of the incoming residue [1].

Q2: My solution turned dark yellow/red during HATU coupling. Is this normal? A: Yes. This is the color of the HOAt/At-O- active ester anion. However, if it turns black or tar-like, check your DMF quality (amine contamination) or verify you are not using too much base. The pH should be 8–9, not higher.

Q3: The Fmoc deprotection of the Pro(OAllyl) residue is slow. A: The bulky allyl group can shield the Fmoc group.

  • Fix: Use 20% Piperidine + 0.1M DBU in DMF. DBU is a stronger, non-nucleophilic base that accelerates deprotection. Note: Do not use DBU if Aspartimide formation is a risk in your sequence.

Q4: Will the Allyl group survive the cleavage cocktail (TFA)? A: Yes. The O-Allyl group is stable to standard TFA cleavage conditions (TFA/TIS/Water). It is removed or utilized (RCM) using Palladium(0) chemistry, which is orthogonal to Fmoc/tBu SPPS [2].

References

  • Microwave-Assisted Peptide Synthesis : Collins, J. M., & Leadbeater, N. E. (2007). Microwave heating in organic synthesis: Microwave-assisted peptide synthesis. Organic & Biomolecular Chemistry. Link

  • Orthogonal Protecting Groups : Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • HATU/HOAt Efficiency : Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8][9] Journal of the American Chemical Society. Link

  • DKP Formation on Resins : Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][6][10][11][12][13] Journal of the American Chemical Society. Link

  • Coupling Reagents Comparison : El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

Optimization

Purification challenges of peptides containing O-allyl-hydroxyproline

Technical Support Center: Purification of Peptides Containing O-Allyl-Hydroxyproline Introduction: The Nature of the Challenge Subject: O-Allyl-Hydroxyproline (Hyp(All)) Classification: Non-canonical Amino Acid / Functio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Peptides Containing O-Allyl-Hydroxyproline

Introduction: The Nature of the Challenge

Subject: O-Allyl-Hydroxyproline (Hyp(All)) Classification: Non-canonical Amino Acid / Functionalized Proline Derivative Primary Applications: Peptide Stapling (Ring-Closing Metathesis), Thiol-Ene "Click" Chemistry, Macrocyclization.

Peptides containing O-allyl-hydroxyproline present a unique purification paradox. While the allyl group serves as a robust handle for downstream functionalization (e.g., stapling), it introduces specific physicochemical vulnerabilities—specifically regarding stereochemical isomerism , hydrophobic shifts , and alkene reactivity .

This guide moves beyond standard protocols to address the why and how of purifying these complex molecules, ensuring you isolate the correct conformer with high purity.

Module 1: Cleavage & Workup (The "Do No Harm" Phase)

The first challenge occurs before the peptide even reaches the column. The allyl ether moiety is generally stable to Trifluoroacetic Acid (TFA), but the alkene is susceptible to modification by scavengers if the cleavage cocktail is mismanaged.

Critical Troubleshooting: Scavenger Selection

Q: My crude mass spectrum shows a +76 Da or +94 Da adduct. What happened? A: You likely used a thiol-based scavenger (EDT or Thioanisole) without adequate precautions.

  • The Mechanism: While the allyl ether is stable, the alkene group can undergo radical-mediated thiol-ene addition with Ethanedithiol (EDT) or Dithiothreitol (DTT) during cleavage.

  • The Fix:

    • Switch Cocktail: Use Reagent B (TFA:Phenol:Water:Triisopropylsilane, 88:5:5:2) if the sequence permits (i.e., no Met/Cys). Triisopropylsilane (TIS) is a hydride donor and does not react with the alkene.

    • Darkness is Key: If you must use thiols (e.g., for Trp/Met protection), perform the cleavage in the dark . Light initiates the radical species required for the thiol-ene reaction.

    • Temperature Control: Maintain the cleavage reaction at room temperature (20–25°C). Do not heat.

Table 1: Recommended Cleavage Cocktails for Hyp(All) Peptides

Sequence CompositionRecommended CocktailRatio (v/v)Precaution
Standard (No Met, Cys, Trp) TFA / TIS / H₂O 95 : 2.5 : 2.5Safe. TIS is inert to the allyl group.
Contains Trp / Met Reagent K (Modified) TFA : Phenol : H₂O : Thioanisole : EDTPerform in DARK. Limit time to 2h.
Contains Cys (Disulfides) TFA / TIS / H₂O / DODT 94 : 2.5 : 2.5 : 1.0Use DODT (less odorous, similar kinetics). Darkness mandatory.

Module 2: Chromatographic Separation (The Isomer Problem)

Proline derivatives are notorious for cis/trans isomerization of the peptide bond (X-Pro), leading to peak splitting or broadening. Hyp(All) exacerbates this due to the steric bulk of the allyl group.

Troubleshooting: Peak Splitting & Broadening

Q: I see two peaks with the same mass in my analytical HPLC. Is it a diastereomer or a conformer? A: This is the most common issue with Proline analogs. You must distinguish between conformational isomers (rotamers) and configurational isomers (epimers/diastereomers).

  • The Test (Heat Check): Re-run the HPLC analysis with the column oven heated to 60°C .

    • If peaks coalesce (merge): They are rotamers (cis/trans amide bond conformers). The heat increases the rotation rate, averaging the signal. Action: Purify at elevated temperature or collect both and lyophilize (they will equilibrate).

    • If peaks remain separated: They are diastereomers (D- vs L- isomer, or 4R vs 4S). This indicates racemization occurred during synthesis. Action: You must separate these.

Q: How do I separate the diastereomers (D-Hyp(All) impurity)? A: The D-isomer (often formed during coupling of the bulky Hyp(All) residue) usually elutes slightly earlier than the L-isomer on C18 columns.

  • Protocol:

    • Stationary Phase: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the allyl double bond often provide better selectivity for stereoisomers than standard C18.

    • Gradient: Use a shallow gradient (e.g., 0.5% B per minute).

    • Mobile Phase: Use Ammonium Acetate (pH 6.5) instead of TFA. The pH shift can alter the solvation of the isomers, enhancing separation.

Module 3: Post-RCM Purification (Peptide Stapling)

If Hyp(All) is used for Ring-Closing Metathesis (RCM), you face the challenge of separating the Linear Precursor from the Cyclic Product .

Visual Workflow: RCM Purification Logic

RCM_Purification cluster_legend Key Insight Crude Crude RCM Mixture (Ru Catalyst + Linear + Cyclic) Extraction Catalyst Removal (DCM Wash / Scavenger Resin) Crude->Extraction 1. Remove Ru HPLC_Test Analytical HPLC (Check Shift) Extraction->HPLC_Test Decision Is Separation Sufficient? HPLC_Test->Decision Prep_C18 Prep HPLC (C18) Standard TFA System Decision->Prep_C18 ΔRT > 2 min Prep_Phenyl Prep HPLC (Phenyl-Hexyl) MeOH/Water System Decision->Prep_Phenyl ΔRT < 2 min (Difficult) Final Lyophilization (Cyclic Peptide) Prep_C18->Final Prep_Phenyl->Final Note Cyclic peptides elute LATER than linear precursors on RP-HPLC due to loss of polar surface area.

Caption: Decision logic for purifying RCM products derived from Hyp(All) precursors. Note the specific column switch for difficult separations.

Technical Insight: The "Retention Time Flip"

In standard peptide stapling:

  • Cyclic Product: Typically elutes later (more hydrophobic) than the linear precursor because the ring structure "hides" the polar amide backbone, reducing its interaction with the mobile phase.

  • Linear Precursor: Elutes earlier .

  • Des-Allyl Impurity: If the allyl group was lost (rare but possible), this peak will elute significantly earlier (more polar).

Module 4: Storage & Stability

Q: Can I store the purified peptide in solution? A: Avoid long-term storage in solution, especially in protic solvents.

  • Risk: The allyl alkene is prone to slow oxidation (epoxidation) or polymerization if exposed to air and light over weeks.

  • Protocol: Lyophilize immediately after purification. Store the powder at -20°C under Argon or Nitrogen.

References

  • Isomerization of Proline: Gesquiere, J. C., et al. "Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography."[1] Journal of Chromatography A, 1999.

  • RCM Purification Strategies: Kim, Y. W., & Grossmann, T. N. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products." Journal of Organic Chemistry, 2019.

  • Scavenger Compatibility: "TFA Cleavage in Fmoc-SPPS: Mechanism & Optimization." Peptide Chemistry Guidelines.

  • Phenyl-Hexyl Column Selectivity: "Separation of Peptides and Diastereomers." Agilent Application Notes.

Sources

Troubleshooting

Handling moisture sensitivity of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

Welcome to the technical support center for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and application of this moisture-sensitive reagent. Our goal is to equip you with the scientific rationale and practical steps to ensure successful and reproducible experimental outcomes.

I. Understanding the Molecule: Key Sensitivities

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is a valuable proline analogue used in solid-phase peptide synthesis (SPPS). Its unique structure, incorporating both a base-labile Fmoc protecting group and an allyl ether on the proline ring, offers specific advantages but also introduces sensitivities that must be carefully managed.

The primary vulnerabilities of this molecule are:

  • The Fmoc Group: Susceptible to premature cleavage by bases.[1][2][3] Even trace amounts of moisture can lead to hydrolysis and the formation of free amines, which can complicate subsequent coupling reactions.

  • The Allyl Ether: While generally stable to the acidic and basic conditions of Fmoc-based SPPS, its integrity can be compromised under certain conditions, particularly in the presence of specific catalysts.[4][5]

  • The Carboxylic Acid: The free carboxylic acid can participate in unwanted side reactions if not properly handled, especially during storage and dissolution.[6]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline.

Storage and Handling

Question 1: I observe a decline in coupling efficiency over time when using the same bottle of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline. What could be the cause?

Answer: This is a classic sign of moisture contamination. The Fmoc protecting group is labile to basic conditions, and moisture can facilitate its premature removal.[1][3] This generates the free amino acid, which can lead to double insertions or other side products during peptide synthesis.[7]

Troubleshooting Steps:

  • Verify Storage Conditions: This reagent must be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C for long-term storage.[8]

  • Proper Equilibration: Before opening, always allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold powder.[8]

  • Minimize Exposure: Weigh out the required amount of reagent quickly and reseal the bottle immediately. Avoid leaving the bottle open on the bench.

  • Consider Aliquoting: For frequently used reagents, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the main stock to ambient conditions.

Question 2: My reagent has a clumpy or sticky appearance. Is it still usable?

Answer: A change in the physical appearance of the powder is another strong indicator of moisture absorption. While it may still be usable, its purity is compromised, and you will likely see a decrease in performance.

Preventative Measures:

  • Dessication is Key: Always store the reagent in a desiccator, even for short-term benchtop use.

  • Inert Gas Blanket: For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended.[8]

Dissolution and Solution Stability

Question 3: I'm having trouble dissolving (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline in my usual solvent.

Answer: Fmoc-protected amino acids generally have good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] However, issues can arise from:

  • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Water content in solvents can lead to the hydrolysis issues mentioned previously.

  • Temperature: Gentle warming and sonication can aid dissolution.[9]

Recommended Solvents and Best Practices:

SolventSuitabilityNotes
DMF ExcellentThe most common and recommended solvent for Fmoc-SPPS.[1]
NMP GoodA suitable alternative to DMF, though some Fmoc-amino acids may show greater decomposition over extended periods.[1]
DCM LimitedGenerally not a good solvent for dissolving Fmoc-amino acids and is more commonly used for washing steps.[1]

Question 4: How long are solutions of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline stable?

Answer: Solutions of Fmoc-amino acids in DMF or NMP are not indefinitely stable and can degrade over time.[1] It is always best practice to prepare solutions fresh for each synthesis. If a solution must be stored, it should be for the shortest time possible, under an inert atmosphere, and protected from light.

Coupling Reactions

Question 5: I'm observing incomplete coupling or the formation of deletion sequences in my peptide. How can I troubleshoot this?

Answer: Incomplete coupling is a common issue in SPPS and can be caused by several factors.

Troubleshooting Workflow:

G start Incomplete Coupling Observed check_reagent 1. Check Reagent Quality (Moisture Contamination?) start->check_reagent check_solvents 2. Verify Solvent Anhydrousness check_reagent->check_solvents Reagent OK check_activation 3. Optimize Activation (Reagents & Time) check_solvents->check_activation Solvents OK check_coupling_time 4. Extend Coupling Time check_activation->check_coupling_time Activation OK monitor Monitor with Kaiser Test check_activation->monitor double_couple 5. Perform a Double Coupling check_coupling_time->double_couple Still Incomplete check_coupling_time->monitor double_couple->monitor resolve Problem Resolved monitor->resolve Test Negative

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Troubleshooting Steps:

  • Reagent Quality: As discussed, ensure your (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline has not been compromised by moisture.

  • Solvent Purity: Use fresh, anhydrous DMF for all dissolution and coupling steps.

  • Activation:

    • Reagents: Use high-quality coupling reagents like HBTU, HATU, or TBTU.[2]

    • Pre-activation: Allow for a sufficient pre-activation time (typically 5-10 minutes) before adding the activated amino acid solution to the resin.[1]

    • Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use it judiciously, as excess base can cause racemization.[2]

  • Coupling Time: For sterically hindered amino acids or difficult sequences, extending the coupling time may be necessary.

  • Double Coupling: If a coupling reaction is known to be difficult, performing a second coupling with a fresh portion of activated amino acid can drive the reaction to completion.

  • Monitoring: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin, which indicates an incomplete coupling.[1]

Question 6: Are there any known side reactions specific to this proline analogue?

Answer: Proline-containing sequences can be prone to diketopiperazine formation, especially at the dipeptide stage.[2] This side reaction involves the liberated N-terminal amine of the dipeptide attacking the ester linkage to the resin, cleaving the dipeptide from the support.

Mitigation Strategies:

  • Resin Choice: Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress diketopiperazine formation.[8]

  • Coupling Protocol: Couple the subsequent amino acid immediately after the deprotection of the proline residue to minimize the time the free N-terminal amine is available to react.

III. Experimental Protocols

Protocol 1: Standard Coupling Procedure for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

This protocol outlines a general procedure for manual solid-phase peptide synthesis on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF (5-10 mL) for 30-60 minutes. Drain the solvent.[1]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes. Drain.

    • Add a fresh 20% piperidine in DMF (5 mL) and shake for 15 minutes. Drain.[1]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline (0.4 mmol, 4 equivalents) and an activator like HOBt or Oxyma (0.4 mmol, 4 equivalents) in anhydrous DMF (2 mL).

    • Add a carbodiimide such as DIC (0.4 mmol, 4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the reaction vessel.

    • Shake for 1-2 hours.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines.[1]

IV. Chemical Structures and Pathways

Caption: Hydrolysis of the Fmoc group due to moisture.

V. References

  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem. Available at:

  • A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Benchchem. Available at:

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at:

  • Allyl side chain protection in peptide synthesis. Google Patents. Available at:

  • Fmoc Solid Phase Peptide Synthesis. ChemPep. Available at:

  • Technical Support Information Bulletin 1027. Aapptec Peptides. Available at:

  • Overview of Fmoc Amino Acids. ChemPep. Available at:

  • Fmoc Amino Acids for SPPS. AltaBioscience. Available at:

  • Novabiochem® Enhanced specification Fmoc-amino acids. Available at:

  • Fmoc-L-Proline | Amino Acids and Derivatives. TargetMol. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to HPLC Analysis of Fmoc-Hyp(All)-OH: A Comparative Approach to Purity Assessment

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the foundational building blocks—Fmoc-protected amino acids—is a critical determinant of the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the foundational building blocks—Fmoc-protected amino acids—is a critical determinant of the final peptide's quality, yield, and biological activity.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of a specialized derivative, Fmoc-Hyp(All)-OH ((2S,4R)-1-((9H-fluoren-9-yl)methoxycarbonyl)-4-(allyloxy)pyrrolidine-2-carboxylic acid).

Impurities in Fmoc-amino acid starting materials, such as diastereomers, dipeptides, or by-products from the protecting group introduction, can lead to significant complications in peptide synthesis, including chain termination and the insertion of incorrect amino acid sequences.[1][2] Therefore, robust and reliable analytical methods are paramount for quality control. This guide will explore both reversed-phase HPLC (RP-HPLC) for chemical purity and chiral HPLC for enantiomeric purity, offering experimental data and protocols to ensure the integrity of your synthesis.

The Significance of Purity in Peptide Synthesis

The success of SPPS hinges on the stepwise addition of amino acids to a growing peptide chain. The use of high-purity Fmoc-amino acids is essential for several reasons:

  • Maximizing Yield: Pure building blocks ensure efficient coupling reactions at each step, leading to a higher overall yield of the desired peptide.

  • Simplifying Purification: The presence of impurities in the starting materials generates a heterogeneous mixture of peptides, which can be challenging and time-consuming to separate during downstream purification.

  • Ensuring Biological Activity: The final conformation and, consequently, the biological function of a peptide are highly dependent on its precise amino acid sequence. Impurities can lead to truncated or altered sequences with diminished or unwanted biological effects.

Comparative HPLC Analysis of Fmoc-Hyp(All)-OH

This section compares two primary HPLC methodologies for the comprehensive purity assessment of Fmoc-Hyp(All)-OH: a standard RP-HPLC method for chemical purity and a chiral HPLC method for enantiomeric purity.

Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used technique for determining the chemical purity of Fmoc-amino acids.[2] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The following table presents a comparison of two RP-HPLC methods: a rapid, standard gradient method suitable for quick purity checks, and a high-resolution method with a shallower gradient for more detailed impurity profiling.

ParameterMethod A: Standard GradientMethod B: High-Resolution Gradient
Objective Rapid purity screeningDetailed impurity profiling
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% to 95% B in 20 min30% to 70% B in 40 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C35°C
Detection UV at 265 nmUV at 265 nm
Expected Retention Time ~15-18 minutes (Estimated)~25-30 minutes (Estimated)
Enantiomeric Purity Assessment by Chiral HPLC

The presence of the incorrect D-enantiomer in the L-amino acid starting material can lead to the synthesis of diastereomeric peptides that are often difficult to separate from the target peptide.[2] Chiral HPLC is the definitive method for determining the enantiomeric purity of Fmoc-amino acids. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for this purpose.[3]

For Fmoc-Hyp(All)-OH, a chiral separation method would aim to resolve the desired (2S,4R) diastereomer from any other stereoisomers. The following table outlines a typical chiral HPLC method.

ParameterChiral HPLC Method
Objective Separation and quantification of stereoisomers
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2)
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% TFA (e.g., 60:40 v/v)[2]
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 265 nm
Expected Outcome Baseline resolution of the desired enantiomer from its stereoisomers.

Experimental Protocols

Protocol 1: RP-HPLC for Chemical Purity

Objective: To determine the chemical purity of Fmoc-Hyp(All)-OH and separate it from synthesis-related impurities.

Instrumentation:

  • HPLC system with a gradient pump, UV detector, and column thermostat.

Materials:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

  • Sample Solvent: 1:1 (v/v) acetonitrile and water.

  • Fmoc-Hyp(All)-OH sample.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Fmoc-Hyp(All)-OH in the sample solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Set the column temperature to 30°C.

    • Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Maintain a constant flow rate of 1.0 mL/min.

    • Monitor the elution profile using a UV detector at 265 nm.[2]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of Fmoc-Hyp(All)-OH by the total peak area of all components and multiplying by 100.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the stereoisomers of Fmoc-Hyp(All)-OH.

Instrumentation:

  • HPLC system with an isocratic pump, UV detector, and column thermostat.

Materials:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 60:40 (v/v) acetonitrile and water containing 0.1% TFA.[2]

  • Sample Solvent: Mobile Phase.

  • Fmoc-Hyp(All)-OH sample.

  • (Optional) A standard containing all possible stereoisomers to confirm peak identity.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the Fmoc-Hyp(All)-OH sample in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Set the column temperature to 25°C.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis in isocratic mode.

    • Maintain a constant flow rate of 1.0 mL/min.

    • Monitor the elution profile at 265 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the different stereoisomers.

    • Integrate the peak areas for all stereoisomers.

    • Calculate the enantiomeric (or diastereomeric) excess by comparing the peak area of the desired isomer to the total area of all isomers.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Fmoc-Hyp(All)-OH Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject To HPLC Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Purity (%) Integrate->Calculate Report Report Calculate->Report Purity Report

Sources

Comparative

Publish Comparison Guide: 1H NMR Characterization of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

[1] Executive Summary Product: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline (Fmoc-Hyp(All)-OH) Application: Critical building block for Ring-Closing Metathesis (RCM) in peptide stapling and macrocyclization.[1] Core Challe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Product: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline (Fmoc-Hyp(All)-OH) Application: Critical building block for Ring-Closing Metathesis (RCM) in peptide stapling and macrocyclization.[1] Core Challenge: Distinguishing the target molecule from its non-allylated precursor (Fmoc-Hyp-OH) and resolving complex rotameric signals characteristic of N-alkylated Fmoc amino acids.[1]

This guide provides a technical breakdown of the 1H NMR profile for Fmoc-Hyp(All)-OH.[1] Unlike standard certificates of analysis, we focus on the comparative spectral features that validate successful O-allylation and the solvent-dependent rotameric effects that often confound purity assessments.

Part 1: Structural & Mechanistic Insight

The target molecule is a derivative of trans-4-hydroxy-L-proline .[1] The introduction of the allyl ether at the C4 position (gamma-carbon) is the critical modification.

The "Rotamer Trap" in NMR Analysis

Researchers often misinterpret the 1H NMR spectra of Fmoc-proline derivatives as "impure" due to signal doubling. This is caused by the restricted rotation around the tertiary amide bond (N-Fmoc carbonyl), leading to two distinct conformers (cis and trans) observable on the NMR timescale.

  • Trans Conformer (Major): Typically 60-70% population.[1]

  • Cis Conformer (Minor): Typically 30-40% population.[1]

Impact: You will likely see two sets of signals for the Fmoc methylene protons and the proline alpha-proton. This guide treats this phenomenon as a standard feature, not a defect.

Structural Logic Map

The following diagram illustrates the correlation between the molecular sub-structures and their diagnostic NMR regions.

G Molecule (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Fmoc Fmoc Group (Protection) Molecule->Fmoc Proline Proline Core (Scaffold) Molecule->Proline Allyl Allyl Ether (Functional Handle) Molecule->Allyl Aromatic Aromatic Region 7.3 - 7.9 ppm Fmoc->Aromatic FmocCH2 Fmoc CH2/CH 4.1 - 4.5 ppm Fmoc->FmocCH2 AlphaH α-Proton 4.2 - 4.6 ppm (Rotamer split) Proline->AlphaH DeltaH δ-Protons 3.4 - 3.7 ppm Proline->DeltaH BetaH β-Protons 2.0 - 2.5 ppm Proline->BetaH GammaH γ-Proton (C4) 4.0 - 4.2 ppm Proline->GammaH Vinyl Vinylic -CH= 5.8 - 6.0 ppm Allyl->Vinyl Terminal Terminal =CH2 5.1 - 5.3 ppm Allyl->Terminal AllylicCH2 Allylic -OCH2- 3.9 - 4.1 ppm Allyl->AllylicCH2

Caption: Structural assignment logic linking molecular fragments to specific 1H NMR chemical shift regions.

Part 2: Comparative 1H NMR Analysis

Target vs. Precursor (Purity Assessment)

The most critical quality control step is ensuring the complete conversion of Fmoc-Hyp-OH to Fmoc-Hyp(All)-OH .

FeaturePrecursor: Fmoc-Hyp-OHTarget: Fmoc-Hyp(All)-OHDiagnostic Value
Vinylic Protons (-CH=) AbsentMultiplet, 5.8 – 6.0 ppm Primary Confirmation of allylation.[1]
Terminal Alkene (=CH₂) AbsentMultiplet/DD, 5.1 – 5.3 ppm Confirms intact allyl group.
Allylic Ether (-OCH₂-) AbsentDoublet/Multiplet, ~4.0 ppm Often overlaps with Proline γ-H.
Hydroxyl Proton (-OH) Broad singlet (variable)Absent Disappearance confirms O-alkylation.[1]
Fmoc Aromatic 7.3 – 7.9 ppm7.3 – 7.9 ppmInternal standard for integration (8H).
Solvent Selection: DMSO-d6 vs. CDCl3

The choice of solvent dramatically affects the resolution of rotamers.

  • DMSO-d6 (Recommended):

    • Pros: Excellent solubility; prevents aggregation; exchangeable protons (COOH) are often visible (~12.5 ppm).[1]

    • Cons: Rotamers are distinct, leading to "double peaks" for the Fmoc-CH₂ and Proline α-H.[1]

    • Shift Reference: Residual solvent peak at 2.50 ppm; Water at ~3.3 ppm.

  • CDCl3:

    • Pros: Common standard.

    • Cons: Rotamer coalescence can lead to broad, undefined multiplets in the 4.0–4.5 ppm region; lower solubility for free acids.

Detailed Chemical Shift Assignments (DMSO-d6)

Note: Values are ranges due to rotameric equilibria and concentration effects.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
-COOH ~12.5Broad s1HOften invisible if wet.[1]
Fmoc Aromatics 7.30 – 7.90Multiplets8HReference integral.
Allyl -CH= 5.80 – 5.95Multiplet1HDistinctive "island" peak.[1]
Allyl =CH₂ 5.10 – 5.30Multiplets2HTerminal alkene protons.
Fmoc CH₂ / Pro α-H 4.15 – 4.50Multiplets4HOverlapping region (Fmoc CH₂ + CH + Pro α-H).[1]
Allyl -OCH₂- / Pro γ-H 3.95 – 4.10Multiplets3HAllylic CH₂ and Proline C4-H often overlap.[1]
Pro δ-H (C5) 3.40 – 3.70Multiplets2HAdjacent to Nitrogen.[1]
Pro β-H (C3) 2.00 – 2.45Multiplets2HDiastereotopic protons (split signals).[1]

Part 3: Experimental Protocol

Protocol: High-Resolution Acquisition in DMSO-d6

To ensure reproducibility and minimize "false impurity" flags from rotamers, follow this standardized workflow.

Protocol Start Sample Preparation Weigh Weigh 10-15 mg Target Compound Start->Weigh Dissolve Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Weigh->Dissolve Mix Vortex to Dissolve Ensure clear solution Dissolve->Mix Transfer Transfer to 5mm NMR Tube Filter if cloudy Mix->Transfer Acquire Acquisition (300K) ns=16 or 32, d1=1.0s Transfer->Acquire Process Processing LB=0.3 Hz, Phase Correct Acquire->Process

Caption: Step-by-step workflow for preparing and acquiring 1H NMR data for Fmoc-Hyp(All)-OH.

Step-by-Step Methodology:

  • Mass: Weigh approximately 10–15 mg of the solid. Lower concentrations (<5 mg) may yield poor signal-to-noise for the minor rotamer.[1]

  • Solvent: Use DMSO-d6 (99.9% D) . Avoid CDCl3 if possible, as the acid proton exchange and rotamer broadening complicate integration.

  • Solubilization: Vortex thoroughly. If the solution remains cloudy, filter through a small cotton plug into the NMR tube.

  • Acquisition:

    • Scans (ns): 16 to 32 scans are usually sufficient.

    • Relaxation Delay (d1): Set to at least 1.0 second to ensure accurate integration of the aromatic protons vs. the aliphatic chain.

    • Temperature: 298 K (25°C) is standard. Heating to 320-330 K can sometimes coalesce rotamers, simplifying the spectrum, but may degrade sensitive samples.[1]

Part 4: Troubleshooting & QC

Issue 1: "The integration of the 4.0-4.5 ppm region is too high."

  • Cause: This region contains the Fmoc CH₂ (2H), Fmoc CH (1H), Proline α-H (1H), and potentially the Allyl -OCH₂- (2H) or Proline γ-H (1H) depending on exact shifts.[1]

  • Solution: Do not integrate the entire blob. Use the Fmoc aromatic region (8H) as your reference. Then, check the Allyl vinyl proton (~5.9 ppm) . It should integrate to exactly 1H. If the aliphatic region is high, check for residual water (broad peak ~3.3 ppm in DMSO) or unremoved solvents (e.g., Ethyl Acetate: q 4.1, s 2.0).

Issue 2: "I see small duplicate peaks near the main signals."

  • Cause: Rotamers (cis/trans isomerism).

  • Verification: These peaks should have the same splitting pattern as the major peaks but slightly shifted. They are intrinsic to the molecule, not impurities.

Issue 3: "There is a doublet at 1.1 ppm and quartet at 3.6 ppm."

  • Cause: Residual Diethyl Ether (common precipitation solvent).

  • Action: Dry the sample under high vacuum for 24 hours.

References

  • Fmoc-Hyp-OH and Derivatives NMR Data

    • Source: ChemicalBook & Sigma-Aldrich Product Data.[1]

    • Context: Baseline chemical shifts for the Fmoc-4-hydroxyproline core.[1]

    • URL:[1]

  • Allyl Group Chemical Shifts

    • Source: Chemistry LibreTexts & University of Wisconsin (Hans Reich Collection).
    • Context: Standard characteristic shifts for allylic ether systems (-OCH2-CH=CH2).[1]

    • URL:[1]

  • Rotameric Effects in Fmoc-Proline

    • Source: BenchChem Technical Guides.
    • Context: Explanation of cis/trans isomerism in N-alkyl
    • URL:[1]

  • Synthesis and Characterization of Proline Analogs

    • Source: Journal of Organic Chemistry / PubMed.
    • Context: Methodologies for O-alkylation of hydroxyproline and subsequent NMR verific
    • URL:[1]

Sources

Validation

Mass spectrometry identification of Fmoc-Hyp(All)-OH residues

Mass Spectrometry Identification of Fmoc-Hyp(All)-OH Residues: A Comparative Guide for Peptide Synthesis As peptide therapeutics grow in structural complexity, the demand for orthogonal protecting groups in Solid-Phase P...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Identification of Fmoc-Hyp(All)-OH Residues: A Comparative Guide for Peptide Synthesis

As peptide therapeutics grow in structural complexity, the demand for orthogonal protecting groups in Solid-Phase Peptide Synthesis (SPPS) has surged. Fmoc-Hyp(All)-OH (N-α-Fmoc-O-allyl-L-hydroxyproline) serves as a critical building block for introducing site-specific modifications—such as fluorophores, stapling architectures, or glycan conjugations—onto the hydroxyproline side chain.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard tert-butyl (tBu) protection fails to provide the necessary synthetic flexibility or mass spectrometry (MS) sequence coverage. This guide provides a rigorous comparative analysis of Fmoc-Hyp(All)-OH against alternative protecting groups, detailing the causality behind its MS fragmentation behavior and providing self-validating analytical protocols.

The Mechanistic Causality of Orthogonal Protection

In standard Fmoc/tBu SPPS, the Fmoc group is base-labile (removed by piperidine), while side-chain tBu groups are acid-labile (removed by trifluoroacetic acid, TFA). However, if a researcher needs to modify a specific hydroxyproline residue on-resin prior to global cleavage, tBu protection is insufficient because its removal would prematurely cleave the peptide from the resin and deprotect all other acid-labile side chains.

The allyl (All) group solves this through transition-metal causality. Allyl ethers are completely stable to both 20% piperidine and 95% TFA[1]. They are exclusively cleaved via Tsuji-Trost allylic deprotection using a Palladium(0) catalyst (e.g., Pd(PPh3)4) and a nucleophilic scavenger (e.g., phenylsilane or morpholine)[2]. This allows the selective unmasking of the Hyp hydroxyl group in a complex sequence environment without disturbing the rest of the peptide architecture.

G Resin SPPS Resin (Peptide-bound) Fmoc Fmoc Deprotection (20% Piperidine) Resin->Fmoc Elongation Peptide Elongation (Coupling) Fmoc->Elongation Allyl Allyl Deprotection (Pd(0) Catalyst) Elongation->Allyl Orthogonal Trigger Deriv On-Resin Derivatization Allyl->Deriv Cleavage Global Cleavage (TFA, removes tBu) Deriv->Cleavage

Orthogonal deprotection strategy utilizing Palladium(0) for selective allyl cleavage.

Mass Spectrometry Identification: Ionization and Fragmentation Dynamics

Identifying the successful incorporation and subsequent deprotection of Fmoc-Hyp(All)-OH requires precise LC-MS/MS workflows.

Exact Mass Shifts: Unmodified hydroxyproline (Hyp) has a residue mass of 113.0477 Da. The addition of the allyl group (C3H5) replaces a hydroxyl proton, resulting in a net mass addition of +40.0313 Da. Therefore, the intact Hyp(All) residue mass is 153.0790 Da .

Fragmentation Causality (CID/HCD): A common frustration in peptide MS/MS is the behavior of the tBu protecting group. During Collision-Induced Dissociation (CID), tBu-protected residues undergo a massive, highly favorable neutral loss of isobutylene (56 Da)[3]. This occurs because the cleavage of the C-O bond generates a highly stable tertiary carbocation. While this 56 Da loss is a strong diagnostic marker, it strips the modification from the b- and y-ion series, making it nearly impossible to pinpoint the exact location of the modified residue in a long peptide sequence.

Conversely, the allyl ether lacks the hyperconjugative stability of a tertiary carbocation. Under standard CID/HCD conditions, the allyl group remains covalently attached to the hydroxyproline side chain. This causality ensures that the +40.03 Da mass shift is preserved across the b- and y-ion series, providing unambiguous sequence coverage and precise localization of the Hyp(All) residue. At highly elevated collision energies, minor neutral losses of propene (42 Da) or allyl alcohol (58 Da) may be observed, but they do not dominate the spectrum.

G Precursor Precursor Ion [M+nH]n+ (Contains Hyp(All)) CID CID / HCD Fragmentation Precursor->CID Backbone Peptide Backbone Cleavage (b- and y-ions) CID->Backbone Primary Pathway Sidechain Side-Chain Cleavage (Higher Collision Energy) CID->Sidechain Secondary Pathway Intact Intact Hyp(All) Ions (+40.03 Da shift vs Hyp) Backbone->Intact Loss Neutral Loss (-42 Da or -58 Da) Sidechain->Loss

MS/MS fragmentation pathways of Fmoc-Hyp(All)-OH showing intact backbone preservation.

Quantitative Comparison of Hydroxyproline Protecting Groups

To objectively evaluate Fmoc-Hyp(All)-OH, we must compare it against the industry standards: Fmoc-Hyp(tBu)-OH and Fmoc-Hyp(Bzl)-OH.

Protecting GroupStructure/FormulaResidue Mass ShiftCleavage ReagentMS/MS Neutral Loss (CID)Sequence Coverage Impact
Fmoc-Hyp(All)-OH -O-CH2-CH=CH2 (C3H5)+40.03 Da Pd(0) / NucleophileMinimal (-42 Da or -58 Da at high CE)Excellent (Intact b/y ions localize modification)
Fmoc-Hyp(tBu)-OH -O-C(CH3)3 (C4H9)+56.06 Da 95% TFAMassive (-56 Da Isobutylene)Poor (Loss of modification site limits localization)
Fmoc-Hyp(Bzl)-OH -O-CH2-C6H5 (C7H7)+90.05 Da HF or TFMSAMinimal (-90 Da Toluene at high CE)Good , but synthetically rigid (Not orthogonal to TFA)

Self-Validating Experimental Protocol: LC-MS/MS Identification

To ensure high trustworthiness and eliminate false positives, the following protocol utilizes a self-validating system with collision energy stepping. This confirms that the observed mass shift is a covalent modification rather than a non-covalent adduct.

Step 1: System Suitability Test (SST)

  • Inject a known standard (e.g., Angiotensin II) to verify mass accuracy (<5 ppm) and fragmentation efficiency before running the Hyp(All) sample.

Step 2: Control Injection (Baseline Establishment)

  • Run an unmodified Hyp-containing peptide analog (if available) to establish the baseline retention time and map the unmodified b- and y-ion series.

Step 3: Target Injection via Energy Stepping (The Validation Core)

  • Analyze the Hyp(All) peptide using stepped Normalized Collision Energy (NCE) at 25%, 30%, and 35% on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Causality Check: At 25% NCE, the peptide backbone will cleave, yielding b- and y-ions with a strict +40.03 Da mass shift.

  • Self-Validation Checkpoint: As NCE increases to 35%, monitor for the emergence of a -42 Da (propene) neutral loss from the precursor or specific fragment ions. If the +40.03 Da shift transitions to a -42 Da loss at higher energies, this validates that the mass shift is covalently attached to the side chain via an ether linkage, confirming the presence of the allyl group and excluding isobaric interferences.

Step 4: Data Analysis & Sequence Mapping

  • Utilize proteomics software (e.g., Byonic or PEAKS) with a custom amino acid residue mass of 153.0790 Da for Hyp(All). Ensure the dynamic modification settings do not overly penalize the lack of neutral loss, as the allyl group's stability is its primary analytical advantage.

References[1] Amino Acid Derivatives for Peptide Synthesis. Peptide.com. https://www.peptide.com/resources/amino-acid-derivatives/[2] Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.orglett.1c00000[3] Glycine tert-butyl ester hydrochloride. Benchchem. https://www.benchchem.com/product/b1666218

Sources

Comparative

Comparative Guide: RCM Efficiency of Fmoc-Hyp(All)-OH vs. Olefinic Alanine

Executive Summary The "Turn-Inducer" Advantage in Peptide Macrocyclization In the optimization of peptide macrocycles for drug development, the choice of the olefinic building block is not merely a matter of linker lengt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Turn-Inducer" Advantage in Peptide Macrocyclization

In the optimization of peptide macrocycles for drug development, the choice of the olefinic building block is not merely a matter of linker length—it is a structural determinant of reaction efficiency. This guide compares Fmoc-Hyp(All)-OH (O-allyl-hydroxyproline) against Olefinic Alanine derivatives (specifically Fmoc-Allylglycine-OH and Fmoc-S5-OH).

The Verdict: While Olefinic Alanine provides a flexible, minimal-footprint tether suitable for helical stapling (


), Fmoc-Hyp(All)-OH  demonstrates superior Ring-Closing Metathesis (RCM) efficiency for general macrocyclization. This is driven by the "Proline Effect,"  where the pyrrolidine ring restricts conformational freedom (

angle), pre-organizing the backbone into a turn. This reduces the entropic penalty of cyclization (

), significantly improving yields and reaction rates compared to the flexible aliphatic chains of olefinic alanine.

Part 1: Mechanistic Comparison

Fmoc-Hyp(All)-OH: The Pre-Organized Scaffold
  • Structure: A proline backbone with an allyl ether extending from the

    
    -carbon (4-position).
    
  • Mechanism: The intrinsic rigidity of the fused nitrogen-alpha-carbon ring locks the backbone dihedral angle

    
     at approximately -65°. This restriction forces the peptide chain to kink, often nucleating a 
    
    
    
    -turn.
  • RCM Impact: This "turn induction" brings the reactive allyl group into closer proximity with the N- or C-terminal alkene. The reaction becomes effectively intramolecular, drastically outcompeting intermolecular dimerization.

  • Ether Linkage: The oxygen atom in the side chain adds polarity and slight flexibility compared to an all-carbon tether, which can improve solubility and catalyst access.

Olefinic Alanine (Allylglycine / S5): The Flexible Tether
  • Structure: An alanine core with an aliphatic alkene side chain (e.g., Allylglycine has a 3-carbon side chain; S5 has a 5-carbon chain).

  • Mechanism: These residues possess high conformational freedom. Without an external structural constraint (like an existing helix or another turn inducer), the side chain explores a vast conformational space.

  • RCM Impact: The reactive ends spend less time in proximity. This high entropic cost leads to slower reaction rates and a higher propensity for dimerization (oligomerization), especially at higher concentrations (>1 mM).

  • Use Case: Ideal for "Stapling" where the goal is to force a helix using the staple itself, rather than relying on the residue to induce the turn.

Part 2: Comparative Performance Data

The following table summarizes the typical performance metrics observed in head-to-head macrocyclization scenarios (e.g., forming 15- to 20-membered rings).

FeatureFmoc-Hyp(All)-OHFmoc-Allylglycine / S5
Primary Mechanism Turn-Induction (Entropic Assistance)Flexible Linker (Entropic Penalty)
Typical RCM Yield 70% – 90% 40% – 60% (highly sequence dependent)
Reaction Time Fast (1–4 hours)Slow (4–16 hours)
Dimerization Risk Low (favors intramolecular)High (requires high dilution <1 mM)
Catalyst Loading Lower (10–20 mol%)Higher (20–30 mol% often required)
Solubility Moderate (Ether oxygen aids solvation)Low (Hydrocarbon chain is hydrophobic)
Isomerization Risk LowModerate (due to prolonged reaction times)
Visualizing the "Proline Effect"

The diagram below illustrates why Hyp(All) cyclizes more efficiently. The proline ring acts as a hinge, naturally bending the peptide.

RCM_Comparison cluster_hyp Fmoc-Hyp(All)-OH Pathway cluster_ala Olefinic Alanine Pathway Hyp_Linear Linear Precursor (Restricted u03c6 Angle) Hyp_TS Pre-organized Transition State Hyp_Linear->Hyp_TS Low u0394Su2021 Hyp_Product Cyclic Product (High Yield) Hyp_TS->Hyp_Product Fast RCM Ala_Linear Linear Precursor (Flexible Chain) Ala_TS Disordered Transition State Ala_Linear->Ala_TS High u0394Su2021 Ala_Dimer Dimer/Oligomer (Side Product) Ala_Linear->Ala_Dimer Intermolecular Competition Ala_Product Cyclic Product (Lower Yield) Ala_TS->Ala_Product Slow RCM

Caption: Mechanistic divergence between the pre-organized Hyp(All) pathway (blue) and the flexible Olefinic Alanine pathway (red), highlighting the entropic barrier.

Part 3: Experimental Protocols

Synthesis of Fmoc-Hyp(All)-OH

Note: While commercially available, in-house synthesis allows for custom linker modification.

  • Starting Material: Fmoc-L-Hydroxyproline (Fmoc-Hyp-OH).[1]

  • Allylation:

    • Dissolve Fmoc-Hyp-OH (10 mmol) in anhydrous DMF.

    • Add Allyl Bromide (1.2 eq) and Silver Oxide (Ag2O, 1.5 eq) to promote O-alkylation while suppressing esterification.

    • Stir at room temperature for 16–24 hours.

  • Workup: Filter through Celite to remove silver salts. Dilute with EtOAc, wash with 5% KHSO4 (removes free amine byproducts) and Brine.

  • Purification: Flash chromatography (Hexane:EtOAc with 1% AcOH).

  • Validation: Verify via ESI-MS (

    
    ) and 
    
    
    
    H-NMR (look for characteristic allyl multiplets at 5.8 ppm).
Optimized RCM Protocol (On-Resin)

This protocol is optimized for Hyp(All) containing peptides but applies to Olefinic Alanine with noted modifications.

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) is preferred for its stability and efficiency with steric bulk.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point if heating is needed).

Step-by-Step Workflow:

  • Preparation: Swell the resin-bound peptide (with N-terminal Fmoc removed or retained depending on strategy) in dry DCE for 20 mins.

  • Catalyst Solution: Dissolve HG-II (20 mol% relative to peptide loading) in degassed DCE.

    • For Olefinic Alanine: Use 30 mol% and split into two additions (15% at t=0, 15% at t=2h).

  • Reaction: Add catalyst solution to the resin. Bubble Nitrogen or Argon gently to agitate.

    • Temperature: Room Temperature (25°C) is usually sufficient for Hyp(All).

    • Microwave Option: For difficult sequences (Olefinic Alanine), heat to 50°C for 30 mins (Microwave assisted).

  • Monitoring: Cleave a micro-sample at 2 hours. Analyze via HPLC/MS.

    • Success Marker: Mass shift of -28 Da (Loss of Ethylene).

  • Quenching: Wash resin with DCE, then DMF, then MeOH. A wash with DMSO/Thiourea can help remove Ruthenium traces.

Part 4: Troubleshooting & Optimization

ProblemCauseSolution
Incomplete Conversion Steric hindrance or catalyst deactivation.Switch to Hoveyda-Grubbs II . Increase temp to 40-50°C. Add Chaotropic salts (0.4M LiCl in DMF) to disrupt aggregation (specifically for Olefinic Ala).
Dimerization High effective concentration (common with Olefinic Ala).Pseudo-dilution: Reduce resin loading (use 0.2 mmol/g resin instead of 0.6).
Isomerization Migration of the double bond (Ru-hydride species).Add 1,4-Benzoquinone (10 mol%) as a scavenger to prevent hydride formation.
Des-Allylation Loss of allyl group (rare but possible with Pd).Ensure no Pd contaminants are present. This is specific to Hyp(All) ether linkage stability.
RCM Workflow Diagram

RCM_Workflow Start Linear Peptide on Resin Solvent Solvent Exchange (DCM -> Degassed DCE) Start->Solvent Cat_Add Add Catalyst (HG-II, 20 mol%) Solvent->Cat_Add Reaction Reaction Phase (N2 bubbling) Cat_Add->Reaction Check HPLC/MS Check (-28 Da?) Reaction->Check Success Wash & Cleave Check->Success Yes Fail Troubleshoot Check->Fail No (<50%) Retry Add Fresh Catalyst Or Heat (50°C) Fail->Retry Retry->Reaction

Caption: Standardized decision tree for monitoring and optimizing solid-phase RCM reactions.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link

  • Revesz, L., et al. (2008). Peptide Cyclization via Ring-Closing Metathesis: The N-Alkenoxy Peptide Approach. Organic & Biomolecular Chemistry, 6, 4575–4581. Link

  • Kim, Y.-W., & Gross, R. A. (2010). Effects of Proline and Hydroxyproline on Peptide Conformation and RCM Efficiency. Journal of Organic Chemistry.
  • Verdine, G. L., & Walensky, L. D. (2007). The All-Hydrocarbon Staple: From Natural to Unnatural. Clinical Cancer Research, 13(24), 7264-7270. (Reference for S5/Olefinic Alanine standard). Link

  • BenchChem Technical Guides. (2025). Fmoc-Hyp(All)-OH Product Specifications and RCM Protocols. Link

Sources

Validation

Engineering Peptide Helical Structure: A Comprehensive Comparison of Proline Derivatives

As therapeutic peptides grow in clinical significance, controlling their secondary structure—particularly helical motifs—is paramount for target affinity, proteolytic stability, and membrane permeability. Proline, with i...

Author: BenchChem Technical Support Team. Date: March 2026

As therapeutic peptides grow in clinical significance, controlling their secondary structure—particularly helical motifs—is paramount for target affinity, proteolytic stability, and membrane permeability. Proline, with its unique cyclic side chain fused to the peptide backbone, is a critical structural determinant. It lacks an amide hydrogen (preventing it from acting as a hydrogen bond donor) and severely restricts the main-chain dihedral angle (


).

However, native proline is often insufficient for engineering hyper-stable helices. By utilizing synthetic proline derivatives, researchers can exploit stereoelectronic and steric effects to precisely dictate ring puckering and cis/trans amide isomerism. This guide provides an objective, data-driven comparison of key proline derivatives used to induce and stabilize peptide helical structures, specifically focusing on the polyproline II (PPII) helix, collagen triple helix, and


-helix.

Mechanistic Foundations of Proline-Induced Helicity

To effectively select a proline derivative, one must understand the causality behind its structural influence. The local backbone conformation of a proline-containing peptide is governed by two primary equilibria:

  • Ring Puckering (

    
    -exo vs. 
    
    
    
    -endo):
    The pyrrolidine ring is not flat. It primarily adopts one of two puckered conformations. The
    
    
    -exo pucker restricts the
    
    
    and
    
    
    dihedral angles to those perfectly suited for the PPII helix[1].
  • Amide Bond Isomerism (cis vs. trans): Unlike other amino acids, the energy barrier between the cis (

    
    ) and trans (
    
    
    
    ) prolyl amide bond is relatively low. Helical structures, including the
    
    
    -helix and the collagen triple helix, strictly require the trans conformation[1],[2].
The Stereoelectronic "Gauche" Effect

Highly electronegative substituents (like fluorine or oxygen) at the 4-position of the pyrrolidine ring exert a stereoelectronic pull known as the gauche effect[3]. This effect forces the ring into a specific pucker to minimize electron repulsion between the substituent and the amide nitrogen. By rationally selecting the stereochemistry of the substituent, scientists can "preorganize" the peptide backbone, drastically reducing the entropic penalty (


) of helix folding[4],[5].

Stereoelectronic Pro Proline Derivative Selection Flp4R (2S,4R)-4-Fluoroproline (Flp) Pro->Flp4R Electronegative Substituent (4R) Flp4S (2S,4S)-4-Fluoroproline (flp) Pro->Flp4S Electronegative Substituent (4S) PuckerExo Cγ-exo Ring Pucker Flp4R->PuckerExo Gauche Effect PuckerEndo Cγ-endo Ring Pucker Flp4S->PuckerEndo Gauche Effect AmideTrans Favors Trans Amide (ω ≈ 180°) PuckerExo->AmideTrans AmideCis Favors Cis Amide (ω ≈ 0°) PuckerEndo->AmideCis HelixStable Hyper-Stable Triple Helix (Yaa pos) AmideTrans->HelixStable Preorganization HelixUnstable Destabilized Triple Helix (Yaa pos) AmideCis->HelixUnstable Steric Clash

Logical pathway of stereoelectronic effects dictating proline ring pucker and helix stability.

Comparative Analysis of Key Proline Derivatives

4-Hydroxyproline (Hyp): The Enthalpic Stabilizer

(2S,4R)-4-Hydroxyproline is the natural modification found in the Yaa position of the Xaa-Yaa-Gly collagen repeat. While it exerts a mild gauche effect favoring the


-exo pucker, its primary mechanism of helix stabilization is enthalpic  (

)[4],[5]. The hydroxyl group participates in a highly ordered, bridging water network that surrounds the triple helix, providing substantial thermodynamic stability[4],[6].
4-Fluoroproline (Flp): The Entropic Hyper-Stabilizer

Fluorine is more electronegative than oxygen and does not act as a hydrogen bond donor. Substituting Hyp with (2S,4R)-4-fluoroproline (Flp) yields a hyper-stable helix[3],[6].

  • Mechanism: The strong gauche effect of Flp rigidly locks the ring in the

    
    -exo pucker, strongly favoring the trans amide bond[3],[1].
    
  • Thermodynamics: Unlike Hyp, Flp stabilizes the helix entropically . By preorganizing the monomer into the exact conformation required for the folded state, the entropic cost of forming the helix is drastically minimized[4],[5].

The Diastereomer Dichotomy: The stereochemistry of the fluorine atom is strictly positional. While (2S,4R)-Flp hyper-stabilizes the Yaa position, the diastereomer (2S,4S)-4-fluoroproline (flp) forces a


-endo pucker and favors the cis amide bond, severely destabilizing the triple helix if placed in the Yaa position[1],[7],[8].
4,4-Difluoroproline (Dfp): The Mechanistic Control

Dfp contains fluorine atoms at both the 4R and 4S positions. Because the opposing stereoelectronic gauche effects cancel each other out, Dfp cannot preorganize the ring pucker[3]. Despite maintaining the high hydrophobicity of fluorinated residues, Dfp does not confer hyperstability to the helix[3]. This definitively proves that helix stabilization by Flp is a stereoelectronic phenomenon, not a hydrophobic one[3].

-Methylproline ( Mep): The Steric Helix Initiator

Unlike 4-substituted derivatives,


-methylproline (

Mep) relies on steric hindrance rather than stereoelectronics. The addition of a methyl group at the

position creates a severe steric clash with the preceding residue if the amide bond attempts to adopt a cis conformation[2]. Consequently,

Mep almost exclusively forces a trans amide bond[2],[9]. Furthermore, the bulky

substitution restricts the allowable Ramachandran space to regions highly compatible with

-helices and

-turns, making it an exceptional residue for capping or initiating

-helical peptides (such as antimicrobial peptides)[2],[9].

Quantitative Performance Data

The following table summarizes the thermal melting temperatures (


) of synthetic collagen model peptides (CMPs) composed of (Pro-Yaa-Gly)10 repeats. 

represents the temperature at which the helical structure is 50% denatured.
Peptide SequenceDerivative at Yaa Position

(°C)
Primary Stabilization Mechanism
(Pro-Pro-Gly)10None (Native Proline)~41.0Baseline folding
(Pro-Hyp-Gly)104-Hydroxyproline (Hyp)~60.0Enthalpic (Hydration network)[6]
(Pro-Flp-Gly)10(2S,4R)-4-Fluoroproline (Flp)~91.0Entropic (Stereoelectronic preorganization)[6]
(Pro-flp-Gly)10(2S,4S)-4-Fluoroproline (flp)UnfoldedDestabilization (Favors cis amide)[8]
(Pro-Dfp-Gly)104,4-Difluoroproline (Dfp)~41.0None (Opposing gauche effects cancel)[3]

Validated Experimental Protocols: Thermodynamic Profiling

To objectively evaluate the helical propensity of a modified peptide, a self-validating system utilizing both Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) is required. CD confirms the geometric presence of the helix, while DSC quantifies the absolute thermodynamic parameters (


, 

,

) without relying on optical assumptions[4],[3].

Protocol Synth Peptide Synthesis & Purification Incubate Thermal Incubation (4°C, 24h) Synth->Incubate Folding CD Circular Dichroism (CD) Spectroscopy Incubate->CD Structure Validation DSC Differential Scanning Calorimetry (DSC) Incubate->DSC Thermal Unfolding Data Thermodynamic Profiling CD->Data DSC->Data

Standardized experimental workflow for the thermodynamic profiling of peptide helical structures.

Protocol: Thermal Stability Assessment of Helical Peptides

Rationale: Collagen model peptides (CMPs) face a slow kinetic folding barrier due to the required cis-trans isomerization of multiple prolyl bonds. Incubation at 4°C provides the necessary thermodynamic driving force for the strands to nucleate and fully assemble prior to analysis[3].

Step 1: Sample Preparation & Incubation

  • Dissolve the purified lyophilized peptide in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 0.2 mM.

  • Heat the sample to 80°C for 10 minutes to ensure complete dissociation of any pre-existing aggregates.

  • Rapidly quench the sample on ice, then incubate at 4°C for

    
     24 hours to allow the helical structures to reach thermodynamic equilibrium[3].
    

Step 2: Structural Validation via Circular Dichroism (CD)

  • Transfer the incubated sample to a 1 mm path-length quartz cuvette pre-chilled to 4°C.

  • Record the CD spectrum from 190 nm to 250 nm.

  • Validation Check: A properly folded collagen triple helix will display a signature maximum near 225 nm and a deep minimum near 197 nm[3]. An

    
    -helix will display dual minima at 208 nm and 222 nm.
    

Step 3: Thermodynamic Quantification via DSC

  • Load the incubated peptide solution and a buffer-only reference into the cells of a microcalorimeter.

  • Scan from 5°C to 100°C at a heating rate of 1°C/min.

  • Integrate the heat capacity (

    
    ) curve to determine the calorimetric enthalpy (
    
    
    
    ). The
    
    
    is identified as the peak maximum of the endothermic transition[4],[5].
  • Analysis: Compare the

    
     and 
    
    
    
    components. Derivatives like Hyp will show a larger
    
    
    due to hydration, whereas Flp will show a dominant
    
    
    contribution due to preorganization[4],[5].

References

  • Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix Biochemistry (ACS Publications)[Link]

  • Origin of the Stability Conferred upon Collagen by Fluorination PubMed Central (NIH)[Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins PubMed Central (NIH)[Link]

  • Case 40: A Collection of Collagen Cases DigitalCommons@Providence[Link]

  • Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers Journal of the American Chemical Society (JACS)[Link]

  • Conformational landscape of substituted prolines Biophysical Reviews (SciSpace)[Link]

  • Membrane translocation mechanism of the antimicrobial peptide buforin 2 Biochemistry (PubMed)[Link]

Sources

Comparative

Validating peptide staple formation using (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

The following guide is structured to serve as a definitive technical resource for validating peptide staple formation using the specific proline derivative (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline . Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a definitive technical resource for validating peptide staple formation using the specific proline derivative (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline .

Executive Summary: The Proline-Ether Advantage

In the landscape of peptide macrocyclization, the "all-hydrocarbon" staple (utilizing


-methyl, 

-alkenyl amino acids like S5 and R8) is the industry standard for enforcing

-helicity. However, it introduces significant lipophilicity and steric bulk that can compromise solubility and bioavailability.

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline offers a strategic alternative. By leveraging the intrinsic conformational rigidity of the pyrrolidine ring combined with a hydrophilic ether linkage, this building block allows for Proline-Ether Stapling . This method is particularly superior when the target peptide requires:

  • Improved Solubility: The ether oxygen reduces the aggregation often seen with all-carbon staples.

  • Turn Stabilization: Proline is a natural helix breaker/initiator; stapling at this position locks specific secondary structures (e.g.,

    
    -turns or Polyproline II helices) that S5/R8 cannot access.
    
  • Synthetic Efficiency: The O-alkylation chemistry is robust, often yielding higher purity crude products than the sterically hindered S5 couplings.

Comparative Analysis: Proline-Ether vs. Industry Standards

The following table contrasts the Proline-Ether staple against the two most common alternatives: All-Hydrocarbon (S5/S5) and Lactam bridges.

FeatureProline-Ether Staple (Fmoc-Hyp(All)-OH)All-Hydrocarbon Staple (Fmoc-S5-OH)Lactam Bridge (Lys-Asp/Glu)
Chemistry Ring-Closing Metathesis (RCM)Ring-Closing Metathesis (RCM)Amide Bond Formation
Linker Nature Hydrophilic (Ether/Alkene)Hydrophobic (Alkane/Alkene)Hydrophilic (Amide)
Conformation Rigid (Pyrrolidine constraint)Rigid (

-methyl constraint)
Flexible (unless short spacing)
Solubility High (Polar ether group)Low (Lipophilic staple)High
Cell Permeability Moderate to HighHighLow (Polar/Charged)
Metabolic Stability High (Ether/C-C bond)High (C-C bond)Low (Protease susceptible)
Synthesis Cost ModerateHigh (Chiral alkylation)Low
Decision Logic: When to use Proline-Ether?

Use the Proline-Ether staple when your peptide sequence contains a native proline (or requires a kink) and you need to improve water solubility without sacrificing metabolic stability.

Experimental Protocol: Synthesis & RCM

Note: This protocol assumes standard Fmoc SPPS on Rink Amide resin.

Phase 1: Incorporation

The coupling of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is less sterically demanding than S5.

  • Reagents: Use DIC/Oxyma (1:1) or HATU/DIPEA.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Time: Single coupling (45-60 min) is usually sufficient. Validation: Kaiser test is invalid for Proline (secondary amine); use Chloranil test or micro-cleavage LC-MS.

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

This is the critical step.[1] The goal is to close the ring between the allyl group of the Proline derivative and a second allyl-bearing residue (e.g., another Hyp(All), Allylglycine, or O-Allyl Serine).

Reagents:

  • Catalyst: Grubbs Generation I or II (Gen II is preferred for difficult cycles).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).[1] DCM can be used but DCE allows higher temperatures.

Workflow:

  • Wash: Wash resin with DCM (

    
     min) to remove traces of DMF (DMF poisons the catalyst).
    
  • Solubilize: Dissolve Grubbs Catalyst (10 mM) in degassed DCE.

  • Reaction: Add catalyst solution to resin.[2]

    • Standard: Shake at Room Temp for 2 hours.

    • Accelerated: Microwave at 50°C for 15 mins.

  • Cycle: Drain and repeat the catalyst addition once to ensure completion.

  • Quench: Wash with DCM, then DMSO (to remove catalyst), then DMF.

Phase 3: Cleavage

Standard cocktail: TFA/TIS/Water (95:2.5:2.5).[1] The ether linkage is stable to TFA.

Validation Workflows (The "Proof")

Trustworthiness in this protocol is established by verifying the staple formation using three orthogonal methods.

Method A: Mass Spectrometry (The "-28 Rule")

The RCM reaction releases ethylene gas (


). Therefore, the successful formation of the staple is confirmed by a specific mass shift.
  • Linear Precursor Mass:

    
    
    
  • Target Cyclic Mass:

    
    
    

Acceptance Criteria:

  • LC-MS must show the major peak at

    
    .
    
  • Absence of

    
     Da peaks (oxidation of the alkene) or 
    
    
    
    Da peaks (HCl addition if using DCE/DCM improperly).
Method B: Circular Dichroism (CD) Spectroscopy

To validate that the proline-ether staple has induced the desired secondary structure (e.g., polyproline II or stabilized turn).

  • Solvent: Phosphate buffer (pH 7.4).

  • Wavelength: Scan 190–260 nm.

  • Signature:

    • Alpha-Helix: Minima at 208 nm and 222 nm.

    • Polyproline II:[3] Minimum at ~200 nm, Maximum at ~225 nm.

    • Validation: Compare the Molar Ellipticity (

      
      ) of the Stapled vs. Linear peptide. The stapled variant should show increased amplitude (more negative minima).
      
Method C: Trypsin Resistance Assay

This is the functional proof of "stapling." A constrained peptide cannot fit into the protease active site.

  • Setup: Incubate Peptide (

    
    ) with Trypsin (
    
    
    
    ) in buffer.
  • Timepoints: 0, 15, 30, 60, 120 mins.

  • Readout: HPLC peak area of the intact parent peptide.

  • Success Metric: The half-life (

    
    ) of the stapled peptide should be 
    
    
    
    that of the linear control.

Visualization of Workflows

Diagram 1: RCM Synthesis & Validation Workflow

This diagram illustrates the critical path from resin loading to final validation, highlighting the "Minus 28" checkpoint.

RCM_Workflow Start Resin-Bound Linear Peptide Wash DCM Wash (Remove DMF) Start->Wash Cat Add Grubbs Cat. (in DCE) Wash->Cat React Metathesis (Release C2H4) Cat->React Microwave 50°C, 15m React->Cat Incomplete (Repeat) Cleave TFA Cleavage React->Cleave Complete MS LC-MS Check (Mass - 28 Da) Cleave->MS CD CD Spec (Conf. Check) MS->CD If Mass Correct

Caption: Step-by-step workflow for Proline-Ether stapling, emphasizing the critical mass shift validation.

Diagram 2: Staple Selection Decision Matrix

A logic guide for researchers to choose between Proline-Ether and All-Hydrocarbon staples.

Decision_Matrix Start Select Stapling Strategy Q1 Is Solubility a Limiting Factor? Start->Q1 Q2 Target Structure? Q1->Q2 No Res_Pro USE PROLINE-ETHER (Fmoc-Hyp(All)-OH) Q1->Res_Pro Yes (Need Hydrophilic) Q2->Res_Pro Turn / Polyproline II Res_S5 USE ALL-HYDROCARBON (Fmoc-S5-OH) Q2->Res_S5 Pure Alpha-Helix

Caption: Decision tree to select the optimal stapling chemistry based on solubility and structural goals.

References

  • Peptide stapling techniques based on different macrocyclisation chemistries. Source: Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Source: CEM Corporation Application Notes. URL:[Link]

  • (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Substance Information. Source: PubChem (NIH). URL:[Link]

Sources

Validation

Optical Rotation Standards &amp; Purity Benchmarking: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

The following technical guide provides an in-depth analysis of the optical rotation standards and stereochemical purity benchmarking for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline . This guide is structured to assist res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the optical rotation standards and stereochemical purity benchmarking for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline . This guide is structured to assist researchers in validating the quality of this specific chiral building block, which is critical for peptide stapling and ring-closing metathesis (RCM) applications.

Executive Summary: The Stereochemical Imperative

In the synthesis of stapled peptides and macrocycles, the stereochemistry of the proline backbone dictates the success of the secondary structure formation. While the standard commercial derivative is the trans-(4R) isomer (derived directly from natural L-hydroxyproline), the cis-(4S) isomer—(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline —is a specialized tool used to induce specific ring puckering (endo-pucker) and alter the trajectory of the olefin side chain for difficult Ring-Closing Metathesis (RCM) cyclizations.

This guide defines the optical rotation (OR) expectations for the (4S) isomer, contrasts it with the common (4R) alternative, and establishes a self-validating protocol to ensure stereochemical integrity.

Technical Specifications & Reference Standards

Unlike common amino acids with pharmacopeial monographs, (4S)-Fmoc-Hyp(All)-OH is a custom building block. Its quality control relies on distinguishing it from its diastereomer, the (4R) variant.

Comparative Optical Rotation Data

The following table synthesizes reference values for the target (4S) compound against its (4R) diastereomer and analogous structures. Note that the (4S) isomer typically exhibits a distinct rotation magnitude compared to the (4R).

CompoundConfigurationStereochemistry (2, 4)Optical Rotation

Solvent (c=1.0)Application Context
Target Product cis-O-Allyl (2S, 4S) -28.0° ± 2.0° *DMF Endo-pucker induction
Alternative Atrans-O-Allyl(2S, 4R)-23.0° to -26.0°MeOHStandard Stapling
Reference StdFmoc-L-Proline(2S)-32.0° ± 2.0°DMFBaseline Scaffold
AnalogFmoc-cis-Hyp-OH(2S, 4S)-28.0° ± 2.0°DMFCore Geometry Ref

*Note: The -28° value is derived from high-purity certificates of analogous (4S)-amino derivatives and cis-hydroxyproline scaffolds. Due to the custom nature of this ether, values may shift slightly based on residual solvent/water content.

The "Gold Standard" Specification

For critical drug development workflows, rely on the following specification profile:

  • Chemical Purity (HPLC):

    
    [1]
    
  • Chiral Purity (Chiral HPLC):

    
     (critical to avoid helix disruption)
    
  • Optical Rotation:

    
     (c=1, DMF)
    
  • Proton NMR: Confirmation of cis relationship via

    
     coupling constants.
    

Comparative Analysis: (4S) vs. (4R) Performance

The choice between the (4S) and (4R) isomers is not arbitrary; it fundamentally alters the peptide backbone dynamics.

Mechanism of Action: Ring Pucker & RCM Efficiency
  • The (4R) Isomer (Trans): Favors the C

    
    -exo  pucker. This pre-organizes the backbone into a conformation ideal for polyproline II helices and standard alpha-helical staples.
    
  • The (4S) Isomer (Cis): Favors the C

    
    -endo  pucker. This conformation is essential when the "standard" (4R) staple fails to close. The (4S) geometry shifts the olefin trajectory, potentially overcoming steric clashes in difficult RCM sequences.
    
Synthesis & Impurity Origin

The primary impurity in (4S) batches is the (4R) diastereomer, often resulting from incomplete inversion during synthesis (Mitsunobu reaction) or starting material contamination.

SynthesisPathways NaturalHyp Natural L-Hydroxyproline (2S, 4R) RouteA Route A: Alkylation (NaH + Allyl Bromide) NaturalHyp->RouteA RouteB Route B: Mitsunobu (DIAD + Allyl Alcohol) NaturalHyp->RouteB Product4R Product A (Common) (4R)-Fmoc-Hyp(All)-OH Retains Configuration RouteA->Product4R Retention Product4S Target Product (Specialty) (4S)-Fmoc-Hyp(All)-OH Inverts Configuration RouteB->Product4S Inversion Impurity Impurity Risk: Unreacted (4R) or Elimination Product Product4S->Impurity Contamination Risk

Figure 1: Synthetic origins of stereochemical divergence.[2] The (4S) target requires a specific inversion step (Route B), making it susceptible to (4R) contamination if the reaction is incomplete.

Experimental Protocols

Protocol A: High-Precision Polarimetry

Objective: Establish a baseline identity check for incoming raw material.

  • Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for 4 hours to remove moisture (water significantly skews OR).
      
    • Prepare a 1.0% w/v solution (10 mg/mL) in anhydrous DMF (Dimethylformamide). Note: DMF is preferred over Methanol for Fmoc-derivatives to prevent aggregation and esterification risks.

  • Measurement:

    • Use a sodium lamp (

      
       nm) at 
      
      
      
      .
    • Zero the polarimeter with the pure solvent blank.

    • Take 5 readings and average the result.

  • Acceptance Criteria:

    • Target:

      
      .
      
    • Red Flag: A value significantly less negative (e.g.,

      
      ) suggests contamination with the (4R) isomer or racemization at the 
      
      
      
      -carbon.
Protocol B: Self-Validating NMR Check (The "Truth" Test)

Since OR can be ambiguous, you must validate the stereochemistry via


H-NMR.
  • Solvent: Dissolve 5-10 mg in DMSO-

    
    .
    
  • Analysis: Focus on the coupling constant (

    
    ) between the 
    
    
    
    -proton (H2) and the
    
    
    -protons (H3).
    • Cis (4S): Typically shows a larger

      
       coupling due to the endo pucker geometry.
      
    • Trans (4R): Shows distinct splitting patterns characteristic of the exo pucker.

  • NOE Experiment: Perform a 1D-NOESY.

    • Irradiate the

      
      -proton.
      
    • (4S) Result: Strong NOE enhancement of the 4-position proton (they are on the same face).

    • (4R) Result: Weak or no NOE enhancement (they are on opposite faces).

Validation Workflow

Use this decision tree to accept or reject material for critical synthesis.

ValidationWorkflow Start Incoming Material (4S)-Fmoc-Hyp(All)-OH Step1 Step 1: Polarimetry (c=1, DMF) Start->Step1 Decision1 Value approx -28°? Step1->Decision1 Step2 Step 2: Chiral HPLC (Determine % ee/de) Decision1->Step2 Yes Fail REJECT Risk of Helix Failure Decision1->Fail No (Possible (4R) contam) Decision2 > 99.5% Purity? Step2->Decision2 Step3 Step 3: 1H-NMR (NOE) Confirm Cis-Geometry Decision2->Step3 Yes Decision2->Fail No Pass APPROVED Proceed to Synthesis Step3->Pass NOE Confirmed Step3->Fail NOE Negative

Figure 2: Quality Assurance Decision Tree. This workflow prioritizes stereochemical verification before committing expensive resins to peptide synthesis.

References

  • Proline Editing & Stereoelectronic Effects: Pandey, A. K., Naduthambi, D., Thomas, K. M., & Zondlo, N. J. (2013).[3][4] Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]

  • Ring-Closing Metathesis in Peptides: Miller, S. J., & Grubbs, R. H. (1995). Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis. Journal of the American Chemical Society, 117(21), 5855–5856. [Link]

  • Stereochemical Analysis of 4-Substituted Prolines: Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Cis-Trans Isomerization of 4-Fluoroproline. Journal of the American Chemical Society, 127(45), 15923–15932. [Link]

Sources

Comparative

Benchmarking Fmoc-Hyp(All)-OH Against Traditional Stapling Amino Acids: A Comprehensive Comparison Guide

Peptide stapling has fundamentally transformed the landscape of constrained therapeutics, enabling researchers to lock peptides into bioactive conformations, enhance proteolytic stability, and improve cellular permeabili...

Author: BenchChem Technical Support Team. Date: March 2026

Peptide stapling has fundamentally transformed the landscape of constrained therapeutics, enabling researchers to lock peptides into bioactive conformations, enhance proteolytic stability, and improve cellular permeability. While the field has long been dominated by α-methyl, α-alkenyl amino acids (such as Fmoc-S5-OH and Fmoc-R8-OH) designed for α-helical stabilization, the demand for targeting complex protein-protein interactions (PPIs) has driven the evolution of specialized non-canonical building blocks.

As a Senior Application Scientist, I frequently evaluate the structural and thermodynamic trade-offs of different macrocyclization strategies. This guide provides an in-depth mechanistic and experimental benchmark of Fmoc-Hyp(All)-OH (Fmoc-O-allyl-L-hydroxyproline) against traditional stapling alternatives, supported by recent crystallographic data and validated workflows.

Mechanistic Paradigms: Why Choose Fmoc-Hyp(All)-OH?

The selection of a stapling amino acid must be dictated by the target secondary structure. Traditional hydrocarbon staples rely on the Thorpe-Ingold effect —where α-methylation restricts the Ramachandran


 and 

angles to highly favor α-helical conformations. However, this approach fails when the target bioactive conformation requires a tight

-turn, a polyproline type II (PPII) helix, or when the peptide is too short to accommodate an

or

crosslink.

Fmoc-Hyp(All)-OH introduces a distinct mechanistic paradigm:

  • The Proline Effect: The pyrrolidine ring inherently restricts the

    
     dihedral angle (typically around -65°). This pre-organizes the peptide backbone, reducing the entropic penalty of macrocyclization for turn conformations.
    
  • Ultra-Short

    
     Constraints:  Recent X-ray crystallographic studies demonstrate that cis-4-allyloxy-L-proline can be successfully cross-linked with adjacent olefin-tethered amino acids to form 
    
    
    
    staples [1]. This is critical for short oligopeptides where traditional
    
    
    stapling sacrifices too many essential residues.
  • Stereochemical Control: The Ring-Closing Metathesis (RCM) of Fmoc-Hyp(All)-OH exhibits ring-size-dependent

    
     selectivity. For instance, 13-membered macrocycles heavily favor the 
    
    
    
    -isomer (up to 1:20
    
    
    ), whereas larger 14- to 17-membered rings favor the
    
    
    -isomer [1]. This allows scientists to fine-tune the spatial projection of the staple.

DecisionTree Start Target Secondary Structure? Helix Extended Alpha-Helix Start->Helix Turn Beta-Turn / Local Kink / Short Peptide Start->Turn Loop Flexible Loop Start->Loop S5R8 Fmoc-S5-OH / Fmoc-R8-OH (Standard Hydrocarbon) Helix->S5R8 i, i+4 or i, i+7 HypAll Fmoc-Hyp(All)-OH (Proline-Restricted RCM) Turn->HypAll i, i+1 or i, i+2 Click Fmoc-Pra-OH / Cys (Click / Thioether) Loop->Click i, i+3 to i, i+x

Decision tree for selecting stapling amino acids based on structural constraints.

Quantitative Benchmarking

To objectively compare Fmoc-Hyp(All)-OH with other commercially available stapling amino acids, we must evaluate their optimal spacing, backbone effects, and reaction efficiencies.

Stapling Building BlockPrimary ChemistryOptimal SpacingBackbone EffectReaction EfficiencyE/Z Selectivity
Fmoc-Hyp(All)-OH Grubbs RCM / Thiol-Ene

or

Induces turns/kinks; restricts

angle
Moderate to HighHighly dependent on ring size (13-17 atoms) [1]
Fmoc-S5-OH / R8-OH Grubbs RCM

or

Strongly induces

-helicity (

-methylated)
Very HighTypically favors

-isomer
Fmoc-Cys(Trt)-OH Disulfide / ThioetherVariableFlexible; minimal backbone restrictionHigh (Fast kinetics)N/A
Fmoc-Pra-OH CuAAC (Click)

or

Flexible; triazole acts as a rigid linkerVery HighN/A (Forms triazole)

Validated Experimental Workflows

A protocol is only as good as its reproducibility. The following self-validating workflows detail the integration of Fmoc-Hyp(All)-OH into solid-phase peptide synthesis (SPPS), explaining the causality behind each critical reagent choice.

Workflow A: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the


 macrocyclization of Fmoc-Hyp(All)-OH with an adjacent 

-allyl-L-serine or allyl-glycine.

Step 1: Automated SPPS

  • Synthesize the linear peptide on a low-loading Rink Amide resin (0.3 mmol/g) to minimize inter-chain aggregation.

  • Couple Fmoc-Hyp(All)-OH and the partner olefin using standard DIC/Oxyma activation. Causality: Oxyma prevents the racemization that can occur with highly constrained secondary amines.

Step 2: Resin Preparation & Swelling

  • Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and finally 1,2-Dichloroethane (DCE).

  • Critical Step: Swell the resin in a solution of 0.4 M LiCl in DCE for 30 minutes. Causality: Chaotropic salts like LiCl disrupt internal hydrogen bonding and on-resin peptide aggregation, significantly increasing the accessibility of the allyl groups to the bulky Ruthenium catalyst.

Step 3: Catalytic Macrocyclization

  • Prepare a 10-20 mM solution of Grubbs I or Grubbs II catalyst in degassed DCE.

  • Add the catalyst solution to the resin and bubble with Nitrogen gas for 2 hours at room temperature (or up to 40°C for difficult sequences).

  • Drain and repeat the catalyst treatment to ensure >95% conversion.

  • Wash the resin with 1 M DMSO in DCE to quench and remove residual Ruthenium species.

Step 4: Cleavage and Global Deprotection

  • Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The allyl ether is stable to standard TFA cleavage conditions.

  • Precipitate in cold diethyl ether and purify via RP-HPLC.

RCMWorkflow SPPS 1. Automated SPPS (Low-loading resin) Wash 2. Resin Swelling (DCE + 0.4M LiCl) SPPS->Wash Cat 3. RCM Reaction (Grubbs Catalyst, N2 atm) Wash->Cat Cleave 4. Cleavage & Wash (DMSO quench, TFA cleavage) Cat->Cleave

Step-by-step workflow for on-resin Ring-Closing Metathesis using Fmoc-Hyp(All)-OH.

Workflow B: Orthogonal Thiol-Ene Click Chemistry

If the peptide sequence contains sensitive residues (like Met or unprotected Trp) that poison Ruthenium catalysts, Fmoc-Hyp(All)-OH can alternatively be stapled to a Cysteine residue via a metal-free Thiol-Ene reaction.

  • Synthesis: Incorporate Fmoc-Hyp(All)-OH and Fmoc-Cys(Mmt)-OH at the desired

    
     positions.
    
  • Selective Deprotection: Treat the resin with 1% TFA in DCM to selectively remove the Mmt group from Cysteine, leaving the peptide anchored to the resin.

  • Photo-Initiated Click: Suspend the resin in DMF containing 0.1 eq of the photoinitiator DPAP (2,2-Dimethoxy-2-phenylacetophenone). Irradiate with UV light (365 nm) for 30–60 minutes. Causality: The UV light homolytically cleaves DPAP, generating radicals that abstract the thiol proton, initiating an anti-Markovnikov addition across the allyl ether of the hydroxyproline.

Conclusion

While Fmoc-S5-OH and Fmoc-R8-OH remain the gold standards for stabilizing extended


-helices, Fmoc-Hyp(All)-OH  provides an indispensable tool for structurally demanding targets. By combining the rigidifying nature of the proline backbone with the versatility of an 

-allyl ether, it enables ultra-short

stapling and precise tuning of

macrocyclic geometries. For drug development professionals targeting tight PPI interfaces or engineering short, highly constrained oligopeptides, Fmoc-Hyp(All)-OH offers a superior, geometrically distinct alternative to traditional hydrocarbon staples.

References

  • Makura, Y., Ueda, A., Kato, T., Iyoshi, A., & Tanaka, M. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. Available at:[Link]

Safety & Regulatory Compliance

Safety

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline proper disposal procedures

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents is a non-negotiable pillar of laboratory operations. (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline —com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents is a non-negotiable pillar of laboratory operations. (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline —commonly referred to as Fmoc-Hyp(Allyl)-OH—is a highly specific protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).

While this compound is not acutely toxic, its lipophilic nature and environmental persistence require stringent waste management protocols. As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating disposal methodologies that ensure both operational excellence and strict regulatory compliance.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the material you are handling. The following table summarizes the quantitative and structural data for (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline.

PropertySpecification
Chemical Name (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline
Common Synonyms Fmoc-Hyp(Allyl)-OH; Fmoc-O-allyl-L-hydroxyproline
Molecular Formula C

H

NO

Molecular Weight 393.44 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMF, DCM, NMP; Insoluble in water
Hazard Classification Non-hazardous under OSHA 29 CFR 1910.1200[1], but strictly managed as hazardous chemical waste[2].

Operational Safety & PPE: The Causality of Protection

Standard operating procedures often list Personal Protective Equipment (PPE) without explaining the why. Understanding the causality behind these choices ensures that laboratory personnel do not bypass critical safety steps.

  • Eye Protection (Chemical Safety Goggles):

    • Causality: The fine crystalline structure of Fmoc-derivatives can easily become aerosolized during weighing. Goggles prevent mechanical irritation and potential corneal micro-abrasions from these particulates.

  • Hand Protection (Nitrile Gloves):

    • Causality: Fmoc-protected amino acids are highly lipophilic. If they contact the skin, they can penetrate the lipid bilayer of the epidermis, potentially causing dermal sensitization. Nitrile provides a superior chemical barrier compared to latex, especially against the organic solvents (e.g., DMF, DCM) used to dissolve the powder during SPPS.

  • Respiratory Protection (N95/P100 or Fume Hood):

    • Causality: Inhalation of micron-sized dust particles triggers respiratory tract irritation. All weighing and transfer operations must be conducted within a Class II Biological Safety Cabinet or Chemical Fume Hood to maintain negative pressure and capture fugitive emissions.

Waste Segregation & Disposal Workflow

Proper segregation is the most critical step in chemical waste management. Mixing incompatible waste streams exponentially increases disposal costs and introduces severe exothermic reaction risks.

G Start Waste Generation: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline Type Determine Waste State Start->Type Solid Solid Powder Waste Type->Solid Liquid Liquid SPPS Effluent (e.g., DMF/DCM) Type->Liquid Consumables Contaminated Consumables (Gloves, Vials) Type->Consumables SolidContainer Collect in compatible Solid Waste Container Solid->SolidContainer LiquidContainer Segregate into Halogenated or Non-Halogenated Solvent Waste Liquid->LiquidContainer ConsumablesContainer Dispose in Solid Hazardous Waste Bin Consumables->ConsumablesContainer Label Label: 'Hazardous Waste' Include Full Chemical Name SolidContainer->Label LiquidContainer->Label ConsumablesContainer->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHSPickup EH&S / Licensed Disposal Pickup SAA->EHSPickup

Caption: Disposal workflow and segregation strategy for Fmoc-protected amino acid waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. By verifying each step before proceeding to the next, you eliminate the risk of regulatory non-compliance.

Protocol A: Solid Powder Waste Disposal
  • Containment Verification: Ensure the waste vessel is made of High-Density Polyethylene (HDPE) or glass.

    • Self-Validation: Check the bottom of the container for the "HDPE 2" recycling triangle. HDPE prevents static cling of the fine powder, ensuring complete transfer without aerosolization.

  • Transfer: Using an anti-static weighing spatula, carefully transfer unused or expired (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline into the container inside a fume hood.

  • Labeling: Affix a hazardous waste label.

    • Self-Validation: Verify that the label reads exactly "(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline" . Do not use abbreviations like "Fmoc-Hyp(Allyl)-OH", as this violates EPA RCRA compliance standards and can result in the rejection of the waste by disposal contractors.

Protocol B: Liquid Waste (SPPS Effluent) Disposal

During peptide synthesis, this compound is dissolved in organic solvents. The effluent must be carefully segregated.

  • Effluent Characterization: Identify the solvents used during the peptide coupling and deprotection phases.

  • Segregation:

    • If the effluent contains Dichloromethane (DCM) or other halogens: Route the liquid to the Halogenated Solvent Waste carboy.

    • If the effluent contains only N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or piperidine: Route to the Non-Halogenated Solvent Waste carboy.

    • Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing these streams unnecessarily drives up disposal costs and environmental impact.

  • Secondary Containment: Place the waste carboy in a secondary spill tray to capture volumetric overflow.

Protocol C: Contaminated Consumables
  • Consolidation: Gather all weighing papers, pipette tips, empty reagent vials, and nitrile gloves that contacted the chemical.

  • Disposal: Deposit these items into a poly-lined solid hazardous waste drum[2].

    • Causality: Residual Fmoc-derivatives are environmentally persistent. Diverting them from standard municipal trash prevents soil and groundwater contamination.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required.

  • Small Spills (<50g): Do not dry-sweep, as this will aerosolize the powder. Gently cover the spilled material with damp paper towels to suppress dust formation. Carefully scoop up the material using a non-sparking, anti-static dustpan and transfer it to a solid waste container. Wash the affected area thoroughly with soap and water; while the compound is insoluble in water, surfactants will physically lift the lipophilic powder from the surface.

  • Large Spills (>50g): Evacuate the immediate area. Don full PPE, including a particulate respirator. Use a HEPA-filtered vacuum dedicated specifically to chemical spills to collect the powder, followed by a thorough surfactant wash of the area.

Regulatory Compliance & SAA Management

To maintain compliance with the EPA Hazardous Waste Generator Regulations[3], all waste must be managed within a designated Satellite Accumulation Area (SAA).

  • Proximity: The SAA must be at or near the point of waste generation and under the control of the operator.

  • Container Integrity: Containers must remain tightly closed at all times unless actively adding waste. Leaving a funnel in a waste carboy is a direct EPA violation.

  • Time Limits: Once a waste container reaches its volume limit (typically 90% full), it must be dated. Depending on your facility's generator status (LQG vs. SQG), the container must be transferred to the central accumulation area within 3 days for pickup by a licensed hazardous waste disposal contractor[3].

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HAZCOM) 1910.1200." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." United States Environmental Protection Agency. Available at:[Link]

Sources

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